Bepridil Hydrochloride
Descripción
See also: Bepridil (has active moiety).
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
N-benzyl-N-[3-(2-methylpropoxy)-2-pyrrolidin-1-ylpropyl]aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O.ClH/c1-21(2)19-27-20-24(25-15-9-10-16-25)18-26(23-13-7-4-8-14-23)17-22-11-5-3-6-12-22;/h3-8,11-14,21,24H,9-10,15-20H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBBWYGMTNAYNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC=CC=C2)N3CCCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64706-54-3 (Parent) | |
| Record name | Bepridil hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068099865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00964274 | |
| Record name | Bepridil hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68099-86-5, 74764-40-2 | |
| Record name | Bepridil hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68099-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bepridil hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068099865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BEPRIDIL HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758390 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bepridil hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzyl-β-[(2-methylpropoxy)methyl]-N-phenylpyrrolidine-1-ethylamine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.229 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BEPRIDIL HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TN7FF3W4M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Bepridil Hydrochloride: A Technical Whitepaper on Mechanisms of Action Beyond Ion Channels
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Bepridil (B108811) hydrochloride, a piperidinic derivative, is historically classified as a non-selective calcium channel blocker with additional inhibitory effects on fast sodium and slow potassium inward currents.[1][2][3] However, a significant body of evidence reveals that its pharmacological profile extends far beyond sarcolemmal ion channel modulation. This technical guide provides an in-depth exploration of these non-canonical mechanisms, focusing on bepridil's direct interactions with intracellular calcium handling proteins, mitochondrial function, and myofilament activity. By summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways, this document serves as a comprehensive resource for researchers investigating bepridil's multifaceted actions and for professionals engaged in the development of novel therapeutics targeting these pathways.
Core Intracellular Mechanisms of Bepridil
Beyond its well-documented effects on voltage-gated ion channels, bepridil exerts significant influence over several intracellular processes. These actions are primarily centered on its ability to function as a potent calmodulin antagonist and to directly modulate mitochondrial and myofilament machinery.[1][4]
Calmodulin Antagonism
A primary non-ion channel mechanism of bepridil is its direct, calcium-dependent binding to and inhibition of calmodulin (CaM).[5][6] Calmodulin is a ubiquitous, highly conserved calcium-binding protein that acts as a key transducer of intracellular calcium signals, modulating the activity of a vast array of enzymes and proteins. Bepridil competitively inhibits the activation of CaM-dependent enzymes by binding to the Ca2+-CaM complex.[5][7] This interference prevents the downstream signaling cascades that regulate processes such as smooth muscle contraction, cell proliferation, and cyclic nucleotide metabolism.[6][8]
Key enzymes inhibited by bepridil's anti-calmodulin activity include:
-
Myosin Light Chain Kinase (MLCK): Inhibition of MLCK leads to reduced phosphorylation of myosin light chains, resulting in smooth muscle relaxation.[5][6]
-
Ca2+/CaM-dependent Cyclic Nucleotide Phosphodiesterase (PDE1): By inhibiting PDE1, bepridil can modulate intracellular levels of cAMP and cGMP.[6][8]
The interaction is potent, with bepridil demonstrating a high affinity for calmodulin and effectively displacing other CaM antagonists.[5][8] This calmodulin antagonism is a key differentiator from other calcium channel blockers like nifedipine (B1678770) and verapamil, which show significantly weaker or no interaction.[5][7]
Mitochondrial Modulation
Bepridil directly interacts with cardiac mitochondria, influencing bioenergetics and calcium homeostasis through several mechanisms:
-
Inhibition of Mitochondrial Ca²⁺ Transport: Bepridil inhibits both the primary mitochondrial Ca²⁺ uptake pathway and the Na⁺-induced Ca²⁺ release pathway.[9] This effect is concentration-dependent, with a more potent inhibition observed for the sodium-dependent release mechanism.[9] At lower concentrations (<10 µM), it selectively inhibits ATP hydrolysis-linked Ca²⁺ absorption without affecting respiration-linked uptake.[10]
-
Uncoupling of Oxidative Phosphorylation: At concentrations greater than 5 µM, bepridil can uncouple oxidative phosphorylation and stimulate oligomycin-sensitive ATPase activity, indicating a disruption of the proton gradient across the inner mitochondrial membrane.[9]
-
Opening of Mitochondrial K-ATP Channels: Bepridil has been shown to be an opener of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[11] This action leads to mitochondrial matrix swelling and is linked to cardioprotective effects against ischemic injury.[11][12]
-
Modulation of Respiratory Chain Enzymes: Bepridil can stimulate the activity of cytochrome c oxidase (Complex IV) by approximately 30% at concentrations below 50 µM.[13]
Direct Myofilament Sensitization
Distinct from its systemic effects on calcium availability, bepridil acts as a direct Ca²⁺ sensitizer (B1316253) at the myofilament level.[4][14] It binds to Troponin C (TnC), a key protein in the contractile apparatus, increasing its affinity for calcium.[14] This sensitization leads to an increase in Ca²⁺-dependent actomyosin (B1167339) Mg²⁺-ATPase activity and enhances the force of contraction at submaximal Ca²⁺ concentrations.[14] This mechanism may offset the negative inotropic effects expected from its calcium channel blocking activity.[4]
Inhibition of Sodium-Calcium Exchanger (NCX)
Bepridil is an inhibitor of the sodium-calcium exchanger (NCX) in the cardiac sarcolemma, with an inhibition constant (Ki) of 30 µM.[15] It displays noncompetitive inhibition versus Ca²⁺ and competitive inhibition versus Na⁺. This action disrupts a key mechanism for calcium extrusion from the cardiomyocyte, further contributing to its complex effects on intracellular calcium homeostasis.[15]
Quantitative Data Summary
The following tables summarize the quantitative parameters of bepridil's interactions with key non-ion channel targets.
Table 1: Bepridil's Interaction with Calmodulin and Associated Enzymes
| Parameter | Target/Enzyme | Value | Species/Tissue Source | Reference |
|---|---|---|---|---|
| Ki (inhibition constant) | Myosin Light Chain Kinase (MLCK) | 2.2 µM | Not Specified | [5] |
| IC₅₀ (50% inhibition) | CaM-dependent PDE | 8 µM | Bovine Brain | [8] |
| IC₅₀ (50% inhibition) | Myosin Light Chain Phosphorylation | 18 µM | Chicken Gizzard | [8] |
| IC₅₀ (50% inhibition) | [³H]Bepridil-CaM Binding Displacement | 4 µM | Not Specified | [5] |
| Kd (dissociation constant) | Bepridil Binding to Calmodulin | 6.2 µM | Not Specified | [5] |
| Bmax (max binding sites) | Bepridil Binding to Calmodulin | ~5 sites/molecule | Not Specified |[5] |
Table 2: Bepridil's Effects on Mitochondrial Functions
| Parameter | Target/Process | Value | Species/Tissue Source | Reference |
|---|---|---|---|---|
| IC₅₀ (50% inhibition) | Mitochondrial Ca²⁺ Uptake Rate | 93 µM | Rabbit Heart | [9] |
| IC₅₀ (50% inhibition) | Na⁺-induced Ca²⁺ Release Rate | 11 µM | Rabbit Heart | [9] |
| Concentration | Uncoupling of Oxidative Phosphorylation | > 5 µM | Rabbit Heart | [9] |
| Concentration | Stimulation of Cytochrome C Oxidase | < 50 µM (~30% increase) | Bovine Heart | [13] |
| Kd (dissociation constant) | Bepridil Binding to Mitochondria | 17 µM | Rat Heart |[16] |
Table 3: Other Non-Ion Channel Interactions
| Parameter | Target/Process | Value | Species/Tissue Source | Reference |
|---|
| Ki (inhibition constant) | Sodium-Calcium Exchanger (NCX) | 30 µM | Cardiac Sarcolemma |[15] |
Key Experimental Protocols
Protocol: Calmodulin-Dependent Phosphodiesterase (PDE1) Activity Assay
This protocol outlines a method to determine the inhibitory effect of bepridil on Ca²⁺/CaM-stimulated PDE1 activity.
Objective: To quantify the IC₅₀ of bepridil for PDE1.
Materials:
-
Purified bovine brain Ca²⁺/CaM-dependent PDE1.
-
Purified calmodulin.
-
Assay Buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT.
-
Substrate: [³H]-cAMP or [³H]-cGMP.
-
Activator: CaCl₂.
-
Stop Solution: 0.5 M HCl.
-
Scintillation fluid.
-
Bepridil hydrochloride stock solution.
Methodology:
-
Enzyme Activation: Prepare reaction tubes containing Assay Buffer, a fixed concentration of calmodulin (e.g., 10 nM), and CaCl₂ to achieve a desired free Ca²⁺ concentration (e.g., 10 µM).
-
Inhibitor Addition: Add varying concentrations of bepridil (e.g., from 10 nM to 1 mM) to the reaction tubes. Include a control tube with no bepridil.
-
Pre-incubation: Pre-incubate the mixture for 10 minutes at 30°C to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding a fixed concentration of [³H]-cAMP (e.g., 1 µM) and the purified PDE1 enzyme. The final reaction volume is typically 200 µL.
-
Incubation: Incubate the reaction mixture for a fixed time (e.g., 15-30 minutes) at 30°C, ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding the Stop Solution.
-
Product Conversion: Convert the resulting [³H]-5'-AMP to [³H]-adenosine by adding snake venom nucleotidase and incubating for a further 10 minutes.
-
Separation: Separate the charged substrate ([³H]-cAMP) from the uncharged product ([³H]-adenosine) using an anion-exchange resin (e.g., Dowex column).
-
Quantification: Elute the [³H]-adenosine and quantify the radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition for each bepridil concentration relative to the control. Plot the percent inhibition against the log of the bepridil concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol: Mitochondrial Calcium Uptake Assay
This protocol describes a method to measure the effect of bepridil on the rate of calcium uptake by isolated mitochondria.
Objective: To determine the IC₅₀ of bepridil for mitochondrial Ca²⁺ uptake.
Materials:
-
Freshly isolated heart mitochondria (e.g., from rabbit or rat).
-
Respiration Buffer: 125 mM KCl, 10 mM Tris-HCl (pH 7.4), 2 mM K₂HPO₄, 5 mM glutamate, 2.5 mM malate.
-
Calcium-sensitive fluorescent dye (e.g., Calcium Green™-5N) or a Ca²⁺-selective electrode.
-
This compound stock solution.
-
CaCl₂ standard solution.
Methodology:
-
Mitochondria Preparation: Isolate mitochondria from fresh heart tissue using differential centrifugation. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a temperature-controlled cuvette (e.g., 25°C) with constant stirring, add Respiration Buffer.
-
Inhibitor Addition: Add the desired concentration of bepridil to the cuvette and allow it to equilibrate.
-
Mitochondria Addition: Add a known amount of isolated mitochondria (e.g., 0.5 mg protein/mL) to the cuvette.
-
Signal Monitoring: Add the calcium-sensitive dye and monitor the fluorescence signal using a fluorometer. Allow the signal to stabilize.
-
Initiate Uptake: Initiate calcium uptake by adding a bolus of CaCl₂ (e.g., 25-50 µM). The mitochondria will take up the extramitochondrial Ca²⁺, causing a change in the fluorescence signal.
-
Rate Calculation: Record the rate of change in the fluorescence signal, which is proportional to the rate of Ca²⁺ uptake.
-
Data Analysis: Repeat the experiment with a range of bepridil concentrations. Calculate the initial rate of Ca²⁺ uptake for each concentration. Normalize the rates to the control (no bepridil) and plot the percent inhibition against the log of the bepridil concentration to determine the IC₅₀.
Conclusion
The pharmacological identity of this compound is not limited to its function as a multi-ion channel blocker. Its significant intracellular activities, particularly as a potent calmodulin antagonist and a modulator of mitochondrial function and myofilament Ca²⁺ sensitivity, are critical to its overall therapeutic and toxicological profile. For researchers, these non-canonical pathways offer novel avenues for investigating cellular calcium signaling and bioenergetics. For drug development professionals, understanding this multifaceted mechanism is essential for designing new chemical entities with improved selectivity and for repositioning existing drugs. The data and protocols presented herein provide a foundational resource for the continued exploration of bepridil's complex and compelling pharmacology.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Pharmacology of bepridil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The binding of the calcium channel blocker, bepridil, to calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective effects of the calmodulin antagonist bepridil on ischaemia induced in the rat myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigations on calmodulin antagonistic effects of bepridil in intact and skinned fibres of smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects on calmodulin of bepridil, an antianginal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Action of bepridil, a new calcium channel blocker on oxidative phosphorylation, oligomycin-sensitive adenosine triphosphatase activity, swelling, Ca++ uptake and Na+-induced Ca++ release processes of rabbit heart mitochondria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of bepridil on Ca2+ uptake by cardiac mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bepridil, an antiarrhythmic drug, opens mitochondrial KATP channels, blocks sarcolemmal KATP channels, and confers cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of bepridil on the activity of cytochrome c oxidase in solution and in proteoliposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stimulation of cardiac myofilament force, ATPase activity and troponin C Ca++ binding by bepridil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of sodium-calcium exchange in cardiac sarcolemmal membrane vesicles. 2. Mechanism of inhibition by bepridil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Binding of bepridil to isolated rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Bepridil Hydrochloride: Unraveling Its Molecular Targets in Cancer Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Bepridil Hydrochloride, a non-selective calcium channel blocker with a complex pharmacological profile, has emerged as a promising candidate for anticancer therapy. Initially developed for cardiovascular conditions, its multifaceted mechanism of action extends beyond calcium channel inhibition, encompassing the modulation of other ion channels, calmodulin antagonism, and interference with critical signaling pathways implicated in tumorigenesis and metastasis. This technical guide provides a comprehensive overview of the molecular targets of this compound in cancer cells, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of Bepridil in oncology.
Introduction
The search for novel anticancer agents with unique mechanisms of action is a cornerstone of oncological research. This compound, a drug with a well-established history in cardiology, has demonstrated significant anticancer properties in various preclinical studies. Its ability to concurrently target multiple cellular components involved in cancer cell proliferation, survival, migration, and invasion makes it an attractive subject for further investigation. This guide delves into the core molecular interactions of Bepridil in cancer cells, providing a detailed understanding of its therapeutic potential.
Molecular Targets of this compound
Bepridil's anticancer effects stem from its ability to interact with a range of molecular targets within cancer cells. These interactions disrupt crucial cellular processes, leading to the inhibition of tumor growth and progression.
Ion Channel Modulation
Bepridil is a promiscuous ion channel blocker, affecting the flux of several key ions across the cancer cell membrane.
-
Calcium Channels: As a calcium channel blocker, Bepridil inhibits the influx of Ca2+ into cancer cells. Dysregulated calcium signaling is a hallmark of many cancers, contributing to processes like proliferation, apoptosis evasion, and migration. Bepridil's blockade of voltage-gated and receptor-operated calcium channels disrupts these pathological processes.
-
Potassium Channels: Bepridil has been shown to inhibit various potassium channels, including the TREK-1 potassium channel, with an IC50 of 0.59 µM for baseline and 4.08 µM for activated channels[1]. The dysregulation of potassium channels is increasingly recognized as a contributor to cancer pathophysiology[1].
-
Sodium Channels: The drug also exhibits inhibitory effects on fast sodium inward currents[2]. Altered sodium channel activity has been linked to enhanced cancer cell invasion and metastasis.
Calmodulin Antagonism
Bepridil acts as a potent calmodulin antagonist.[3] Calmodulin is a ubiquitous intracellular calcium sensor that regulates a multitude of cellular processes, including cell cycle progression, proliferation, and cytoskeletal dynamics. By binding to calmodulin in a calcium-dependent manner, Bepridil inhibits the activation of calmodulin-dependent enzymes, such as myosin light chain kinase (MLCK), which is crucial for cell motility.[3] The IC50 for the inhibition of the binding of [3H]bepridil to calmodulin is 4 µM.[3]
Inhibition of Key Signaling Pathways
Bepridil has been demonstrated to modulate specific signaling pathways that are frequently dysregulated in cancer.
-
NOTCH1 Signaling Pathway: In Chronic Lymphocytic Leukemia (CLL), Bepridil has been identified as a potent inhibitor of the NOTCH1 signaling pathway.[4][5] It leads to a significant reduction in the surface expression of NOTCH1 and decreases the levels of the activated form of NOTCH1.[5] This inhibition of NOTCH1 signaling induces selective apoptosis in primary CLL cells.[4][5]
-
Epithelial-Mesenchymal Transition (EMT) Pathway: In ovarian cancer, Bepridil has been shown to reverse the TGF-β1-induced EMT-like phenotype.[6] This is accompanied by a significant downregulation in the expression of key EMT markers, including vimentin, β-catenin, and Snail.[6]
Quantitative Data on Bepridil's Anticancer Activity
The anticancer efficacy of Bepridil has been quantified in various cancer cell lines. The following tables summarize the available data on its half-maximal inhibitory concentration (IC50) and its effects on cell viability and tumor growth.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (hours) | Reference |
| Ovarian Cancer | SKOV-3 | >30 | 72 | [6] |
| Ovarian Cancer | SKOV-3-13 | <30 | 72 | [6] |
| Melanoma | WM239A | Not specified | 72 | [6] |
| Hepatocellular Carcinoma | HepG2 | Not specified | 72 | [6] |
| Breast Cancer | MCF-7 | Not specified | 72 | [6] |
| Prostate Cancer | PC-3 | Not specified | 72 | [6] |
| Chronic Lymphocytic Leukemia | Primary CLL cells | ~2.5 | 24 | [7] |
| Potassium Channel | TREK-1 (baseline) | 0.59 | Not applicable | [1] |
| Potassium Channel | TREK-1 (activated) | 4.08 | Not applicable | [1] |
| Calmodulin Binding | N/A | 4 | Not applicable | [3] |
Table 2: In Vivo Efficacy of this compound in a Mouse Xenograft Model
| Cancer Type | Cell Line | Mouse Strain | Treatment Dose and Schedule | Outcome | Reference |
| Ovarian Cancer | SKOV-3-13 | BALB/c nude mice | 22 mg/kg, intraperitoneally, 3 times/week for 5 weeks | Notable decrease in tumor size compared to control | [6][8] |
| Marburg Virus Disease | N/A | BALB/c mice | 12 mg/kg, once or twice daily | 80-90% survival | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the molecular targets and anticancer effects of this compound.
Cell Viability Assay (WST-1 Assay)
This colorimetric assay quantitatively measures cell proliferation and viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Drug Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle-treated control group. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Shake the plate thoroughly for 1 minute on a shaker. Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be above 600 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value from the dose-response curve.
Transwell Migration and Invasion Assay
This assay assesses the effect of Bepridil on cancer cell migration and invasion.
-
Chamber Preparation: For invasion assays, coat the upper surface of the transwell inserts (8 µm pore size) with Matrigel and allow it to solidify. For migration assays, no coating is necessary.
-
Cell Seeding: Seed cancer cells (e.g., 5 x 10⁴ cells) in the upper chamber in serum-free medium containing this compound or vehicle.
-
Chemoattractant Addition: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate at 37°C for a period that allows for cell migration/invasion (e.g., 24-48 hours).
-
Removal of Non-migrated/invaded Cells: Carefully remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol (B129727) and stain with a solution such as crystal violet.
-
Quantification: Count the number of stained cells in several random microscopic fields.
Western Blot Analysis
This technique is used to detect and quantify the expression of specific proteins.
-
Cell Lysis: Treat cancer cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Vimentin, β-catenin, Snail, NOTCH1) overnight at 4°C. Recommended antibody details are provided in Table 3.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Table 3: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Host Species | Supplier | Catalog Number (Example) | Recommended Dilution |
| Vimentin | Goat | Santa Cruz Biotechnology | sc-7557 | 1:200 - 1:1000 |
| β-catenin | Rabbit | Abcam | ab2365 | 1:25 |
| Snail | Rabbit | Cell Signaling Technology | #3879 | 1:1000 |
| NOTCH1 | Rabbit | Cell Signaling Technology | #3608 | 1:1000 |
| β-actin | Mouse | Sigma-Aldrich | A5441 | 1:5000 |
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with this compound for the indicated time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by Bepridil and a typical experimental workflow.
Caption: Molecular targets and signaling pathways affected by Bepridil.
References
- 1. Bepridil, a class IV antiarrhythmic agent, can block the TREK-1 potassium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bepridil up-regulates cardiac Na+ channels as a long-term effect by blunting proteasome signals through inhibition of calmodulin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The binding of the calcium channel blocker, bepridil, to calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bepridil exhibits anti-leukemic activity associated with NOTCH1 pathway inhibition in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bepridil exhibits anti‐leukemic activity associated with NOTCH1 pathway inhibition in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of Metastatic Ovarian Cancer Cells by Bepridil, a Calcium Channel Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. researchgate.net [researchgate.net]
- 9. The Calcium Channel Blocker Bepridil Demonstrates Efficacy in the Murine Model of Marburg Virus Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Bepridil Hydrochloride's Interaction with Calmodulin-Dependent Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of bepridil (B108811) hydrochloride, a calcium channel blocker also recognized for its significant activity as a calmodulin antagonist. Bepridil's multifaceted mechanism of action, involving both the blockade of sarcolemmic calcium channels and intracellular interference with calcium-dependent signaling, distinguishes it from other agents in its class.[1][2] This document synthesizes key quantitative data, outlines relevant experimental methodologies, and visualizes the core signaling pathways to offer a comprehensive resource for professionals in pharmacology and drug development.
Mechanism of Action: Calmodulin Antagonism
Calmodulin (CaM) is a ubiquitous, highly conserved calcium-binding protein that functions as a primary intracellular calcium sensor. Upon binding Ca²⁺, CaM undergoes a conformational change, enabling it to interact with and modulate a multitude of target enzymes and proteins, thereby regulating diverse cellular processes.
Bepridil exerts its intracellular effects by directly binding to the Ca²⁺-calmodulin complex.[3] This interaction competitively inhibits the activation of CaM-dependent enzymes, effectively blunting the downstream signaling cascade.[3][4] The binding is Ca²⁺-dependent; bepridil does not bind to calmodulin in the absence of calcium (i.e., in the presence of EGTA).[3] This targeted interference with CaM contributes significantly to bepridil's overall pharmacological profile, including its effects on vascular smooth muscle relaxation.[2][4]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacology of bepridil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The binding of the calcium channel blocker, bepridil, to calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bepridil and cetiedil. Vasodilators which inhibit Ca2+-dependent calmodulin interactions with erythrocyte membranes - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Bepridil Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bepridil (B108811) hydrochloride is a long-acting, non-selective calcium channel blocker with a unique pharmacological profile that also includes the blockade of sodium and potassium channels, as well as calmodulin antagonism.[1][2] Initially developed in the 1970s for the treatment of angina pectoris, its multifaceted mechanism of action has made it a subject of ongoing scientific interest.[3] This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of bepridil hydrochloride, presenting key data in a structured format for researchers and drug development professionals.
Discovery
Bepridil was discovered by a team of scientists at the Centre Europeen de Recherches Mauvernay (C.E.R.M.) in Riom, France. The initial U.S. patent for bepridil and related compounds was filed on March 6, 1972, and granted on June 8, 1976. The inventors listed on the patent are Rolland-Yves Mauvernay, Norbert Busch, Jacques Moleyre, Andre Monteil, and Jean Simond.[4]
Synthesis of this compound
Several synthetic routes for this compound have been described. The original synthesis is detailed in the foundational patent, while more recent methods, including enantioselective syntheses, have also been developed.[5][6]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₄N₂O · HCl | [7] |
| Molecular Weight | 403.0 g/mol | [8] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | Approximately 128°C (for the free base) | [4] |
Synthesis of a Bepridil Intermediate
A key step in one synthetic pathway involves the alkylation of N-benzylaniline.[8]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine N-benzylaniline (1.0 equivalent), 4-(4-chlorobutyl)pyridine (B1588572) hydrochloride (1.1 equivalents), and anhydrous potassium carbonate (2.5 equivalents).[8]
-
Solvent Addition: Add anhydrous acetonitrile (B52724) to the flask to create a solution with a concentration of approximately 0.5 M with respect to N-benzylaniline.[8]
-
Reaction: Heat the mixture to reflux (approximately 82°C) with vigorous stirring.[8] The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and is typically complete within 24-48 hours.[8]
-
Workup: After completion, the mixture is cooled to room temperature, and the solid potassium carbonate is filtered and washed with acetonitrile.[8]
-
Extraction: The filtrate is concentrated under reduced pressure. The resulting residue is dissolved in ethyl acetate (B1210297) and washed sequentially with 5% sodium bicarbonate solution and brine.[8]
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.[8]
-
Purification: The crude intermediate is purified by column chromatography on silica (B1680970) gel.[8]
| Parameter | Value | Reference |
| Solvent | Acetonitrile | [8] |
| Base | Potassium Carbonate (K₂CO₃) | [8] |
| Temperature | 80-82°C (Reflux) | [8] |
| Reaction Time | 24-48 hours | [8] |
| Typical Yield | 75-85% | [8] |
| Purity (by HPLC) | >98% | [8] |
Enantioselective Synthesis
An efficient enantioselective synthesis has been developed to produce both enantiomers of bepridil with high enantiopurity (>99% ee).[5] This method utilizes Jacobsen's hydrolytic kinetic resolution of racemic 2-(isobutoxymethyl)oxirane as a key step.[5]
Experimental Protocol Outline:
-
Resolution: Racemic 2-(isobutoxymethyl)oxirane is resolved using Jacobsen's hydrolytic kinetic resolution method.[5]
-
Ring Opening: The resolved epoxide undergoes regioselective ring opening.
-
Mitsunobu Reaction: Incorporation of a succinimide (B58015) moiety is achieved via a Mitsunobu reaction.[5]
-
Reduction: The final step involves the reduction of the succinimide to the corresponding pyrrolidine (B122466) to yield the bepridil enantiomer.[5]
Mechanism of Action
Bepridil exerts its pharmacological effects through a complex mechanism involving the modulation of multiple ion channels and intracellular signaling pathways.[1][2]
Ion Channel Blockade
Bepridil is a non-selective blocker of several key cardiac ion channels.
| Ion Channel | IC₅₀ / K_d | Experimental Conditions | Reference |
| L-type Ca²⁺ Channels | 0.5 µM | Guinea-pig ventricular cells | [9] |
| Voltage-gated Na⁺ Channels | 30 µM | Cultured neonatal rat ventricular cells | [9] |
| K_d (rest) = 295.44 µM | Guinea-pig isolated ventricular cells | [10] | |
| K_d (inactivated) = 1.41 µM | Guinea-pig isolated ventricular cells | [10] | |
| IC₅₀ = 96.3 µM | Neonatal rat cardiomyocytes | [11] | |
| Delayed Rectifier K⁺ Channel (I_Kr) | 13.2 µM | [4] | |
| Delayed Rectifier K⁺ Channel (I_Ks) | 6.2 µM | [4] | |
| hKv1.5 K⁺ Channel | 6.6 µM | HEK 293 cells | |
| ATP-sensitive K⁺ (K_ATP) Channel (inward) | 6.6 µM | Guinea pig ventricular myocytes | |
| ATP-sensitive K⁺ (K_ATP) Channel (outward) | 10.5 µM | Guinea pig ventricular myocytes | [12] |
| Na⁺-activated K⁺ (K_Na) Channel | 2.2 µM | Guinea pig ventricular myocytes | [12] |
| TREK-1 K⁺ Channel (baseline) | 0.59 µM | HEK-TREK-1 cells | [13] |
| TREK-1 K⁺ Channel (BL1249 activated) | 4.08 µM | HEK-TREK-1 cells | [4] |
Experimental Protocol for Ion Channel Activity Measurement (General):
Whole-cell patch-clamp techniques are commonly employed to measure the activity of ion channels in isolated cardiomyocytes or cell lines expressing the channel of interest.[9][11][14]
-
Cell Preparation: Cardiomyocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rat), or a stable cell line (e.g., HEK 293) expressing the specific ion channel is cultured.[9][14]
-
Patch-Clamp Recording: A glass micropipette filled with an appropriate intracellular solution is sealed onto the cell membrane. The membrane patch under the pipette tip is then ruptured to allow electrical access to the cell interior (whole-cell configuration).
-
Voltage Clamp: The membrane potential is clamped at a holding potential, and voltage steps are applied to elicit ion currents through the channels of interest.
-
Data Acquisition: The resulting currents are recorded and analyzed to determine parameters such as current amplitude, voltage-dependence of activation and inactivation, and recovery from inactivation.
-
Drug Application: Bepridil is applied at various concentrations to determine its effect on the ion channel currents and to calculate parameters like IC₅₀.[9]
Calmodulin Antagonism
Bepridil also functions as a calmodulin antagonist, which contributes to its overall pharmacological effect.[13][15]
| Parameter | Value | Experimental System | Reference |
| IC₅₀ (Calmodulin-dependent phosphodiesterase) | 8 µM | Bovine brain | [15] |
| IC₅₀ (Myosin light chain kinase) | 18 µM | Chicken gizzard | [15] |
| K_i (Myosin light chain kinase) | 2.2 µM | [16] | |
| IC₅₀ (Displacement of [³H]W-7 from calmodulin) | 4 µM | [16] | |
| K_d (Binding to Ca²⁺-calmodulin complex) | 6.2 µM | [16] |
Experimental Protocol for Determining Calmodulin Binding:
Equilibrium column binding techniques and displacement assays are used to quantify the interaction between bepridil and calmodulin.[16]
-
Preparation of Calmodulin Affinity Column: Calmodulin is covalently linked to a solid support matrix (e.g., Sepharose beads) and packed into a column.
-
Binding Assay: A solution containing radiolabeled bepridil (e.g., [³H]bepridil) is passed through the calmodulin column in the presence of calcium.[16]
-
Elution and Quantification: After an incubation period, the column is washed, and the bound radiolabeled bepridil is eluted and quantified using liquid scintillation counting.
-
Competition Assay: To determine the IC₅₀ value, the binding assay is performed in the presence of varying concentrations of unlabeled bepridil or other competing ligands.[16] The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radiolabeled ligand is the IC₅₀.
-
Scatchard Analysis: To determine the dissociation constant (K_d) and the number of binding sites, the binding data from a saturation experiment (using varying concentrations of radiolabeled bepridil) are analyzed using a Scatchard plot.[16]
Visualizations
Logical Workflow of Bepridil Discovery and Development
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Bepridil, a class IV antiarrhythmic agent, can block the TREK-1 potassium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new and efficient enantioselective synthesis of both enantiomers of the calcium channel blocker bepridil - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. WO2016098128A1 - Process for the preparation of bepridil - Google Patents [patents.google.com]
- 7. This compound | C24H35ClN2O | CID 50088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Bepridil block of cardiac calcium and sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of inhibition of the sodium current by bepridil in guinea-pig isolated ventricular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bepridil up-regulates cardiac Na+ channels as a long-term effect by blunting proteasome signals through inhibition of calmodulin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | Calcium Channel | TargetMol [targetmol.com]
- 13. Bepridil, a class IV antiarrhythmic agent, can block the TREK-1 potassium channel - Wang - Annals of Translational Medicine [atm.amegroups.org]
- 14. Inhibitory effect of bepridil on hKv1.5 channel current: comparison with amiodarone and E-4031 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects on calmodulin of bepridil, an antianginal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The binding of the calcium channel blocker, bepridil, to calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
Bepridil Hydrochloride's Effects on Non-Cardiac Cellular Processes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bepridil (B108811) hydrochloride, a long-acting, non-selective calcium channel blocker, has been primarily recognized for its anti-anginal and anti-arrhythmic properties within the cardiovascular system.[1] However, its molecular interactions extend beyond cardiac tissues, influencing a variety of non-cardiac cellular processes through a multifaceted mechanism of action. This technical guide provides an in-depth exploration of these effects, focusing on the underlying molecular pathways, quantitative inhibitory data, and detailed experimental protocols for investigation. Bepridil's ability to block not only L-type calcium channels but also fast sodium inward currents, interfere with calmodulin binding, and interact with both voltage- and receptor-operated calcium channels underscores its complex pharmacological profile.[1][2][3]
Core Mechanisms of Action in Non-Cardiac Cells
Bepridil's primary mechanism in non-cardiac cells involves the inhibition of transmembrane calcium ion influx, a critical step in processes such as smooth muscle contraction and mast cell degranulation.[2][4] This is achieved through the blockade of voltage-gated calcium channels.[5] Beyond this, bepridil exhibits significant antagonism towards calmodulin, a key intracellular calcium sensor, thereby interfering with downstream calcium-dependent signaling pathways.[1][6][7] The drug also demonstrates inhibitory effects on various potassium and sodium channels, contributing to its broad spectrum of cellular impacts.[3][5]
Quantitative Analysis of Bepridil's Non-Cardiac Cellular Interactions
The following tables summarize the quantitative data on bepridil hydrochloride's inhibitory effects on various non-cardiac cellular targets and processes.
Table 1: Inhibition of Ion Channels by this compound
| Channel Type | Cell/Tissue Type | Parameter | Value (µM) | Reference(s) |
| L-type Calcium Current | Guinea-pig ventricular cells | IC50 | 0.5 | [8] |
| Fast Sodium Current | Cultured neonatal rat ventricular cells | IC50 | 30 | [8] |
| TREK-1 Potassium Channel (baseline) | HEK-TREK-1 cells | IC50 | 0.59 | [9][10] |
| TREK-1 Potassium Channel (BL1249-activated) | HEK-TREK-1 cells | IC50 | 4.08 | [9][10] |
Table 2: Calmodulin Antagonism by this compound
| Target/Process | Preparation | Parameter | Value (µM) | Reference(s) |
| Ca++/Calmodulin-dependent Cyclic Nucleotide Phosphodiesterase | Bovine brain | IC50 | 8 | [11] |
| Ca++/Calmodulin-dependent Myosin Light Chain Kinase | Chicken gizzard | IC50 | 18 | [11] |
| Myosin Light Chain Kinase (MLCK) | - | Ki | 2.2 | [12] |
| [3H]Bepridil binding to Calmodulin | - | IC50 | 4 | [12] |
| Binding of Bepridil to Calmodulin | - | Kd | 6.2 | [12] |
Table 3: Effects of this compound on Other Cellular Processes
| Process | Cell/Tissue Type | Parameter | Value (µM) | Reference(s) |
| Allergic Histamine (B1213489) Release | Rabbit leukocytes | IC50 | 2.3 | [13] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions of bepridil at a cellular level, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
Whole-Cell Patch Clamp for Ion Channel Inhibition
Objective: To measure the inhibitory effect of bepridil on a specific ion channel (e.g., TREK-1) expressed in a cell line.
Materials:
-
HEK-293 cells stably expressing the ion channel of interest.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH 7.2 with KOH).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Patch clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
Methodology:
-
Culture HEK-293 cells on glass coverslips to 50-70% confluency.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Approach a single, healthy cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal.
-
Apply a brief, strong suction to rupture the cell membrane and establish the whole-cell configuration.
-
Clamp the cell membrane at a holding potential of -80 mV.
-
Apply a voltage protocol to elicit channel currents. For TREK-1, a ramp from -100 mV to +40 mV over 500 ms (B15284909) can be used.
-
Record baseline currents for a stable period.
-
Perfuse the recording chamber with external solution containing the desired concentration of bepridil.
-
Record the channel currents in the presence of bepridil until a steady-state effect is observed.
-
Wash out the drug with the external solution to observe reversibility.
-
Repeat steps 9-11 for a range of bepridil concentrations to construct a dose-response curve and calculate the IC50 value.[9][10]
Smooth Muscle Contraction Assay
Objective: To determine the effect of bepridil on vascular smooth muscle contraction.
Materials:
-
Rabbit mesenteric artery segments.
-
Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 KH₂PO₄, 1.2 MgSO₄, 25 NaHCO₃, 11 Glucose, bubbled with 95% O₂ / 5% CO₂.
-
Phenylephrine (B352888) or KCl for inducing contraction.
-
This compound.
-
Tissue organ bath system with isometric force transducers.
Methodology:
-
Isolate the rabbit mesenteric artery and cut it into 2-3 mm rings.
-
Mount the arterial rings in the organ baths containing Krebs-Henseleit solution at 37°C.
-
Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1-1.5 g, with solution changes every 15-20 minutes.
-
Induce a submaximal contraction with a contractile agent (e.g., 1 µM phenylephrine or 60 mM KCl).
-
Once the contraction has reached a stable plateau, add bepridil cumulatively to the bath to obtain a concentration-response curve.
-
Record the relaxation response as a percentage of the pre-induced contraction.
-
Calculate the IC50 value for bepridil-induced relaxation.[13][14]
Calmodulin Antagonism Assay (Myosin Light Chain Kinase Activity)
Objective: To assess the inhibitory effect of bepridil on calmodulin-dependent myosin light chain kinase (MLCK) activity.
Materials:
-
Purified MLCK from chicken gizzard.
-
Purified calmodulin.
-
Myosin light chains (MLC) as a substrate.
-
[γ-³²P]ATP.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM CaCl₂).
-
This compound.
-
Phosphocellulose paper and scintillation counter.
Methodology:
-
Prepare a reaction mixture containing assay buffer, MLC, and calmodulin.
-
Add varying concentrations of bepridil to the reaction mixture.
-
Initiate the phosphorylation reaction by adding MLCK and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose papers extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the MLC substrate using a scintillation counter.
-
Determine the concentration of bepridil that causes 50% inhibition (IC50) of MLCK activity.[11][12]
Mast Cell Histamine Release Assay
Objective: To measure the inhibitory effect of bepridil on antigen-induced histamine release from mast cells.
Materials:
-
Rat peritoneal mast cells.
-
Tyrode's buffer (containing 1 mM CaCl₂).
-
Antigen (e.g., ovalbumin) and anti-ovalbumin IgE for sensitization.
-
This compound.
-
o-Phthaldialdehyde (OPT) for fluorometric histamine determination.
Methodology:
-
Isolate rat peritoneal mast cells by peritoneal lavage.
-
Sensitize the mast cells with anti-ovalbumin IgE.
-
Pre-incubate the sensitized mast cells with varying concentrations of bepridil for 10-15 minutes at 37°C.
-
Challenge the cells with the antigen (ovalbumin) to induce degranulation and histamine release.
-
Stop the reaction by centrifugation in the cold.
-
Collect the supernatant and lyse the cell pellet to determine total histamine content.
-
Measure the histamine concentration in the supernatant and cell pellet fluorometrically using the OPT method.
-
Express histamine release as a percentage of the total histamine content.
-
Calculate the IC50 value for bepridil's inhibition of histamine release.[4][15]
Conclusion
This compound's influence on non-cardiac cellular processes is extensive and complex, stemming from its ability to interact with a range of molecular targets beyond its primary classification as a calcium channel blocker. Its potent inhibition of various ion channels and its significant calmodulin antagonism highlight its potential for broader pharmacological applications and underscore the importance of understanding these off-target effects in drug development. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the nuanced cellular impacts of bepridil and similar compounds. A thorough comprehension of these non-cardiac effects is crucial for both exploring new therapeutic avenues and anticipating potential side effects.
References
- 1. Pharmacology of bepridil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mechanism of inhibition of the sodium current by bepridil in guinea-pig isolated ventricular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of allergic and non-allergic histamine secretion from rat peritoneal mast cells by calcium antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Bepridil, a class IV antiarrhythmic agent, can block the TREK-1 potassium channel - Wang- Annals of Translational Medicine [atm.amegroups.org]
- 7. Bepridil | C24H34N2O | CID 2351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Bepridil block of cardiac calcium and sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bepridil, a class IV antiarrhythmic agent, can block the TREK-1 potassium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bepridil, a class IV antiarrhythmic agent, can block the TREK-1 potassium channel - Wang - Annals of Translational Medicine [atm.amegroups.org]
- 11. Effects on calmodulin of bepridil, an antianginal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The binding of the calcium channel blocker, bepridil, to calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms of the bepridil-induced vasodilation of the rabbit mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound alters potential-dependent and receptor-operated calcium channels in vascular smooth muscle of rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of allergic and non-allergic histamine secretion from rat peritoneal mast cells by calcium antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological profile of Bepridil Hydrochloride as an ion transport probe
An In-depth Technical Guide for Researchers and Drug Development Professionals
Bepridil (B108811) hydrochloride is a versatile pharmacological agent that, due to its complex and multifaceted mechanism of action, serves as a valuable research tool for investigating ion transport phenomena.[1] Initially developed as an anti-anginal and anti-arrhythmic drug, its utility in the laboratory stems from its ability to modulate a wide array of ion channels and transporters.[1] This guide provides a comprehensive overview of bepridil's pharmacological profile, presents its quantitative effects in a structured format, details key experimental protocols for its study, and visualizes its mechanisms of action and experimental workflows.
Pharmacological Profile and Mechanism of Action
Bepridil is distinguished from other calcium channel blockers by its broad spectrum of activity.[1][2] Its primary classification is as a non-selective calcium channel blocker, but its pharmacological effects extend to sodium and potassium channels, as well as other ion transport proteins.[3][4][5] This promiscuity, while complicating its clinical use, makes it an effective probe for dissecting complex physiological and pathophysiological processes involving ion homeostasis.
The core mechanism of bepridil involves the inhibition of the transmembrane influx of calcium ions into cardiac and vascular smooth muscle.[2] This is achieved through the blockade of L-type (slow) calcium channels, which leads to a reduction in myocardial contractility and vasodilation.[1][2][3] Beyond its effects on calcium channels, bepridil also demonstrates significant inhibitory action on:
-
Fast Sodium Channels: Bepridil blocks the fast inward sodium current, which contributes to its anti-arrhythmic properties by prolonging the action potential and refractory period of cardiac cells.[2][3] It exhibits a higher affinity for the inactivated state of the sodium channel.[6]
-
Potassium Channels: The drug has been shown to inhibit the delayed rectifier potassium current, further contributing to the prolongation of the cardiac action potential.[3] It also blocks ATP-sensitive potassium (KATP) channels in the sarcolemma and Na+-activated K+ (KNa) channels.[7][8] Interestingly, it has been shown to open mitochondrial KATP channels.[5]
-
Na+/Ca2+ Exchanger (NCX): Bepridil is an inhibitor of the sodium-calcium exchanger, a key regulator of intracellular calcium concentration.[4][5][7][9]
-
Sodium-Potassium Pump (Na+/K+-ATPase): Bepridil has been shown to inhibit the Na+/K+-ATPase, which can affect cellular ion gradients.[2]
-
Calmodulin: Bepridil also acts as a calmodulin antagonist, interfering with calcium-dependent signaling pathways.[2]
Quantitative Pharmacological Data
The potency of bepridil at its various targets has been quantified in numerous studies. The following table summarizes key inhibitory concentration (IC50) and dissociation constant (Kd) values, providing a comparative view of its activity.
| Target | Species/Tissue | Value (µM) | Measurement |
| L-type Calcium Channels | Guinea Pig Ventricular Cells | 0.5 | IC50 |
| Fast Sodium Channels | Rat Ventricular Cells | 30 | IC50 |
| Fast Sodium Channels | Guinea Pig Ventricular Myocytes | 40 (at -90 mV holding potential) | Kd |
| Fast Sodium Channels | Guinea Pig Ventricular Myocytes | 342 (at -140 mV holding potential) | Kd |
| IKs (Slow delayed rectifier K+ current) | Guinea Pig | 6.2 | IC50 |
| IKr (Rapid delayed rectifier K+ current) | Guinea Pig | 13.2 | IC50 |
| KATP Channels (inward current) | Guinea Pig | 6.6 | IC50 |
| KATP Channels (outward current) | Guinea Pig | 10.5 | IC50 |
| KNa Channels | Guinea Pig | 2.2 | IC50 |
Visualizing Bepridil's Actions and Investigation
To better understand the complex interactions of bepridil and the methodologies used to study it, the following diagrams are provided.
Caption: Bepridil's diverse inhibitory effects on various ion channels and transporters.
Caption: A typical workflow for characterizing bepridil's effects using patch-clamp electrophysiology.
Key Experimental Protocols
The characterization of bepridil's interaction with ion transport mechanisms relies on a variety of specialized techniques. Below are detailed methodologies for key experiments.
Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard technique for studying the effects of a compound on ion channel currents in real-time.[10][11][12]
Objective: To measure ion currents through specific channels in the membrane of a single cell before and after the application of bepridil.
Methodology:
-
Cell Preparation: Culture cells of interest (e.g., cardiomyocytes, HEK-293 cells expressing a specific channel) on glass coverslips.[13] Alternatively, acutely isolate cells from tissue.[13]
-
Solution Preparation:
-
External (Bath) Solution: Prepare a physiological saline solution appropriate for the cell type and ion current being studied. For example, for NaV1.5 currents, a solution may contain (in mM): 130 NaCl, 10 HEPES, 4 CsCl, 1 MgCl2, 2 CaCl2, 10 dextrose, with pH adjusted to 7.4.[14]
-
Internal (Pipette) Solution: Prepare a solution that mimics the intracellular environment. For NaV1.5, this could be (in mM): 130 CsCl, 7 NaCl, 1 MgCl2, 5 HEPES, 5 EGTA, 5 MgATP, 0.4 TrisGTP, with pH adjusted to 7.2.[14]
-
-
Pipette Fabrication: Pull glass capillary tubes to create micropipettes with a tip resistance of 4-8 MΩ.[10]
-
Recording:
-
Place the coverslip with cells into a recording chamber on an inverted microscope and perfuse with the external solution.
-
Fill a micropipette with the internal solution and mount it on a micromanipulator.
-
Approach a cell with the pipette tip and apply gentle suction to form a high-resistance seal (gigaseal, >1 GΩ) with the cell membrane.[12][14]
-
Apply a brief pulse of stronger suction to rupture the membrane patch, achieving the whole-cell configuration.[10] This establishes electrical and molecular access to the cell's interior.
-
Clamp the membrane potential at a holding potential (e.g., -90 mV for sodium channels) and apply voltage protocols (voltage steps or ramps) to elicit ion currents.[6][14]
-
Record baseline currents using an amplifier and data acquisition software.[12]
-
-
Drug Application: Perfuse the bath with the external solution containing the desired concentration of this compound.
-
Data Analysis: Record the changes in current amplitude, voltage-dependence, and kinetics.[6] Compare the pre- and post-drug currents to determine the extent of inhibition and calculate IC50 values by testing a range of concentrations.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Kd) of a compound for a specific receptor or channel protein.[15]
Objective: To quantify the binding of bepridil to its target proteins in a membrane preparation.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the target channel in a cold lysis buffer.[16]
-
Centrifuge the homogenate to pellet the membranes.[16]
-
Wash and resuspend the membrane pellet in a suitable assay buffer.[16]
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[16]
-
-
Assay Setup (Competition Binding):
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]-saxitoxin for sodium channels), and varying concentrations of unlabeled bepridil.[16][17]
-
For each concentration of bepridil, prepare triplicate wells.
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled specific ligand).[18]
-
-
Incubation: Incubate the plates for a specific time at a controlled temperature (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[16]
-
Separation:
-
Detection:
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[16]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of bepridil.
-
Fit the data to a one-site competition model to determine the IC50 value, which can then be converted to the inhibitory constant (Ki).[16]
-
Ion Flux Assays
These are cell-based functional assays that measure the movement of ions across the cell membrane.[19]
Objective: To assess the functional effect of bepridil on ion channel activity by measuring the flux of a specific ion or a surrogate.
Methodology (using a Thallium Flux Assay for K+ Channels):
-
Cell Preparation: Plate cells expressing the potassium channel of interest in a multi-well microplate.
-
Dye Loading: Load the cells with a thallium-sensitive fluorescent indicator dye (e.g., FluxOR reagent).[20] The dye is loaded as a membrane-permeable AM ester, which is cleaved by intracellular esterases, trapping the dye inside the cells.[20]
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound or control compounds for a defined period (e.g., 30 minutes).[21]
-
Assay Execution:
-
Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence.
-
Add a stimulus solution containing thallium sulfate (B86663) (Tl2SO4). Thallium acts as a surrogate for potassium and enters the cell through open potassium channels.[20][21]
-
The influx of thallium causes an increase in the fluorescence of the intracellular indicator dye.[20]
-
-
Data Acquisition and Analysis:
-
Monitor the change in fluorescence over time. The rate of fluorescence increase is proportional to the ion flux and thus the channel activity.[21]
-
Compare the rate of thallium flux in bepridil-treated wells to control wells to determine the inhibitory effect of the compound.
-
Generate concentration-response curves to calculate the IC50 value for the inhibition of channel function.
-
Conclusion
This compound's complex pharmacological profile, characterized by its interaction with a multitude of ion channels and transporters, establishes it as a powerful, albeit non-selective, probe for ion transport research. Its ability to modulate calcium, sodium, and potassium channels, as well as exchangers and pumps, allows for the investigation of integrated physiological systems. By employing the detailed experimental protocols outlined in this guide, researchers can effectively leverage bepridil to explore the intricate roles of ion transport in cellular function and disease, furthering our understanding and aiding in the development of more targeted therapeutics.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound | Non-selective Cav Channels | Tocris Bioscience [tocris.com]
- 5. This compound | CAS:68099-86-5 | Na+/Ca2+ exchange inhibitor. Also Ca2+ channel blocker | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Block of Na+ channel by bepridil in isolated guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Calcium Channel | TargetMol [targetmol.com]
- 8. Bepridil blunts the shortening of action potential duration caused by metabolic inhibition via blockade of ATP-sensitive K(+) channels and Na(+)-activated K(+) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | NCX inhibitor | Probechem Biochemicals [probechem.com]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 12. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 13. Bepridil block of cardiac calcium and sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. brieflands.com [brieflands.com]
- 19. Ion Flux Assay for Ion Channel Screening - Creative Bioarray [acroscell.creative-bioarray.com]
- 20. Probes for Ion Channels and Carriers—Section 16.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 21. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
The Long-Term Effects of Bepridil Hydrochloride on Cardiac Fibroblast Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cardiac fibrosis, characterized by the excessive proliferation of cardiac fibroblasts and their differentiation into myofibroblasts, is a key contributor to the pathophysiology of most heart diseases. This process leads to the stiffening of the myocardium and subsequent heart failure. Current therapeutic strategies are limited in their ability to halt or reverse fibrosis. Bepridil Hydrochloride, a drug with calcium channel blocking and calmodulin inhibitory properties, presents a potential, though not yet fully explored, therapeutic avenue. This technical guide synthesizes the available preclinical evidence to postulate the long-term effects of this compound on cardiac fibroblast differentiation. By inhibiting key signaling pathways, this compound may attenuate the fibrotic response, highlighting a novel application for this compound in cardiovascular medicine.
Introduction
The differentiation of cardiac fibroblasts into contractile, collagen-secreting myofibroblasts is a critical event in the progression of cardiac fibrosis. This transformation is principally driven by signaling molecules such as Transforming Growth Factor-beta (TGF-β), which activates downstream pathways leading to the expression of fibrotic markers, including alpha-smooth muscle actin (α-SMA) and excessive collagen deposition.
This compound is a versatile cardiovascular drug known for its anti-anginal and anti-arrhythmic properties. Its mechanism of action involves the blockade of calcium channels and the inhibition of calmodulin.[1] While its effects on cardiomyocytes are well-documented, its long-term impact on cardiac fibroblast differentiation remains an area of active investigation. This guide explores the hypothesized mechanism by which this compound may exert anti-fibrotic effects, based on its known pharmacological actions on signaling pathways implicated in fibrosis.
Hypothesized Mechanism of Action of this compound on Cardiac Fibroblast Differentiation
The anti-fibrotic effects of this compound are likely mediated through its dual action as a calcium channel blocker and a calmodulin inhibitor. Calcium signaling is integral to fibroblast activation and differentiation. Bepridil's interference with calcium-dependent pathways is hypothesized to disrupt the pro-fibrotic signaling cascade.
Inhibition of Calmodulin-Dependent Kinase II (CaMKII)
Calmodulin, a primary intracellular calcium sensor, activates CaMKII. Studies have shown that CaMKII is a crucial mediator of cardiac fibroblast proliferation and extracellular matrix (ECM) secretion.[2] By inhibiting calmodulin, this compound is expected to prevent the activation of CaMKII. This, in turn, can suppress the expression of pro-fibrotic genes and reduce collagen synthesis. Research indicates that CaMKII inhibition can modulate the Smad3 pathway, a key component of TGF-β signaling.[3]
Modulation of the Calcineurin-NFAT Pathway
Calcineurin, a calcium-calmodulin-activated phosphatase, dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), leading to its nuclear translocation and the activation of pro-fibrotic gene transcription.[4] The calcineurin-NFAT pathway has been implicated in cardiac fibrosis.[5] Bepridil's calmodulin inhibitory activity could potentially attenuate calcineurin activation, thereby preventing NFAT-mediated pro-fibrotic gene expression in cardiac fibroblasts.
Impact of Calcium Channel Blockade
While the direct effects of L-type calcium channel blockade on cardiac fibroblast differentiation are less clear than on cardiomyocytes, some studies suggest that calcium channel blockers can inhibit collagen synthesis in fibroblasts.[1] By reducing intracellular calcium influx, Bepridil may contribute to an overall reduction in the calcium-dependent signaling that drives fibroblast activation.
Signaling Pathways
The following diagram illustrates the hypothesized signaling pathways through which this compound may exert its long-term effects on cardiac fibroblast differentiation.
References
- 1. drrathresearch.org [drrathresearch.org]
- 2. Inhibition of calcium-calmodulin-dependent kinase II suppresses cardiac fibroblast proliferation and extracellular matrix secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. imrpress.com [imrpress.com]
- 5. Calcineurin/NFATc3 pathway mediates myocardial fibrosis in diabetes by impairing enhancer of zeste homolog 2 of cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Potential of Bepridil Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Bepridil Hydrochloride, a non-selective calcium channel blocker, has demonstrated significant anti-proliferative effects across a range of cancer cell lines. This technical guide provides an in-depth exploration of its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Quantitative Analysis of Anti-Proliferative Efficacy
This compound exhibits a dose-dependent inhibitory effect on the viability of various cancer cells. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, have been determined in several cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) |
| SKOV-3 | Ovarian Cancer | >15 | 72 |
| SKOV-3-13 | Ovarian Cancer (metastatic) | <15 | 72 |
| WM239A | Melanoma | Not specified | Not specified |
| HepG2 | Hepatocellular Carcinoma | Not specified | Not specified |
| U87 | Glioblastoma | Not specified | Not specified |
| Primary CLL cells | Chronic Lymphocytic Leukemia | ~2.5 | 24 |
Table 1: IC50 values of this compound in various cancer cell lines. Data compiled from multiple sources.[1]
Induction of Apoptosis and Cell Cycle Arrest
This compound's anti-proliferative activity is significantly attributed to its ability to induce programmed cell death (apoptosis) and halt the cell division cycle.
Apoptosis Induction
Treatment with this compound leads to a marked increase in the population of apoptotic cells. This has been observed in various cancer types, including melanoma, glioblastoma, and chronic lymphocytic leukemia.[2][3]
| Cell Line | Treatment Concentration (µM) | Treatment Duration (hours) | Percentage of Apoptotic Cells (Annexin V+) |
| A2058 (Melanoma) | 10 | 24 | Increased |
| 20 | 24 | Increased | |
| 30 | 24 | Increased | |
| 50 | 24 | Increased | |
| U87 (Glioblastoma) | 25 | 6 | Increased |
| 25 | 12 | Increased | |
| 25 | 24 | Increased | |
| 25 | 48 | Increased |
Table 2: Effect of this compound on Apoptosis in Cancer Cells.
Cell Cycle Arrest
This compound has been shown to cause cell cycle arrest, primarily in the G0/G1 phase, thereby preventing cancer cells from proceeding to the DNA synthesis (S) phase.[3]
| Cell Line | Treatment Concentration (µM) | Treatment Duration (hours) | Effect on Cell Cycle |
| A2058 (Melanoma) | 10 | 18 | Increased G0/G1 phase |
| 20 | 18 | Increased G0/G1 phase | |
| 30 | 18 | Increased G0/G1 phase | |
| U87 (Glioblastoma) | 25 | 6 | Increased G0/G1, Decreased S phase |
| 25 | 12 | Increased G0/G1, Decreased S phase | |
| 25 | 18 | Increased G0/G1, Decreased S phase | |
| 25 | 24 | Increased G0/G1, Decreased S phase |
Table 3: Effect of this compound on Cell Cycle Distribution.
Molecular Mechanisms of Action
The anti-proliferative effects of this compound are mediated through a multi-faceted mechanism involving the disruption of ion homeostasis and the inhibition of key oncogenic signaling pathways.
Ion Channel Blockade and Calmodulin Inhibition
Bepridil acts as a non-selective ion channel blocker, inhibiting calcium, sodium, and potassium channels.[1] This disruption of ion flux, particularly the influx of calcium, is a critical initiating event. Furthermore, Bepridil is a known antagonist of calmodulin, a key calcium-binding protein involved in numerous cellular processes, including proliferation.[1][4] The inhibition of calmodulin-dependent signaling pathways contributes to its anti-cancer effects.
Inhibition of the NOTCH1 Signaling Pathway
In chronic lymphocytic leukemia (CLL), Bepridil has been identified as an inhibitor of the NOTCH1 signaling pathway.[2][5] It reduces the expression of transmembrane and activated NOTCH1, leading to decreased downstream signaling and subsequent apoptosis.[2][5]
Modulation of Apoptotic Regulatory Proteins
Studies have shown that Bepridil can modulate the expression of key proteins involved in the intrinsic apoptotic pathway. Specifically, it has been observed to decrease the levels of the pro-apoptotic protein Bax and cytochrome c, suggesting an impact on mitochondrial-mediated apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the anti-proliferative effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle based on DNA content.
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing, and incubate for at least 30 minutes on ice.
-
Washing: Wash the fixed cells twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA.
-
PI Staining: Add Propidium Iodide staining solution.
-
Incubation: Incubate at room temperature for 15-30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed.
References
- 1. mdpi.com [mdpi.com]
- 2. Bepridil exhibits anti-leukemic activity associated with NOTCH1 pathway inhibition in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suppression of Metastatic Ovarian Cancer Cells by Bepridil, a Calcium Channel Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bepridil exhibits anti‐leukemic activity associated with NOTCH1 pathway inhibition in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Bepridil Hydrochloride and Intracellular pH: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bepridil (B108811) hydrochloride, a non-selective calcium channel blocker with anti-anginal and anti-arrhythmic properties, has been shown to modulate intracellular pH (pHi) through a mechanism distinct from its primary ion channel blocking activities. Research indicates that bepridil can induce an increase in pHi, particularly in human erythrocytes, by facilitating a chloride-dependent exchange of hydroxide (B78521) ions for chloride ions across the cell membrane. This technical guide provides a detailed examination of the available scientific evidence, focusing on the mechanism of action, experimental methodologies used for its characterization, and the potential physiological implications of this effect.
Introduction: The Significance of Intracellular pH
Intracellular pH is a critical, tightly regulated parameter that influences a vast array of cellular processes, including enzyme activity, ion transport, cell proliferation, and apoptosis. Dysregulation of pHi is implicated in various pathological conditions, including cardiac ischemia. Consequently, pharmacological agents that can modulate pHi are of significant interest to researchers and drug developers. Bepridil hydrochloride's ability to alter pHi presents a unique facet of its pharmacological profile, warranting in-depth investigation.
This compound's Effect on Intracellular pH in Human Erythrocytes
The primary evidence for bepridil's role in modulating pHi comes from a study on human red blood cells. This research demonstrated that bepridil induces a chloride-dependent increase in the intracellular pH of these cells[1].
Quantitative Data
The following table summarizes the key findings regarding the effect of bepridil on intracellular pH in human erythrocytes, as described in the available literature. It is important to note that detailed quantitative data from the primary study by Kovacic et al. (1993) is limited as the full text could not be retrieved. The information presented is based on the abstract of the said publication.
| Cell Type | Bepridil Concentration | Observed Effect on Intracellular pH | Key Dependencies | Reference |
| Human Red Blood Cells | > 2 x 10-6 M | Increase (alkalinization) | Chloride-dependent | [1] |
Proposed Mechanism of Action: A Novel OH⁻/Cl⁻ Exchange
The modulation of intracellular pH by bepridil is reported to be independent of the well-characterized Na⁺/H⁺ exchanger[1]. Instead, the evidence points towards a novel mechanism involving an exchange of hydroxide ions (OH⁻) for chloride ions (Cl⁻) across the cell membrane.
Signaling Pathway Diagram
Caption: Proposed mechanism of bepridil-induced intracellular pH increase.
This proposed mechanism suggests that bepridil facilitates the movement of chloride ions into the cell in exchange for hydroxide ions moving out, leading to a net increase in intracellular pH. This action is dependent on the transmembrane chloride gradient[1].
Experimental Protocols
The key methodologies employed in the foundational study on bepridil and intracellular pH are outlined below. The detailed parameters are based on standard laboratory practices for these techniques, as the specific details from the original publication are not fully available.
Measurement of Na⁺/H⁺ Exchanger Activity (pHstat Technique)
-
Objective: To determine the effect of bepridil on the activity of the Na⁺/H⁺ exchanger.
-
Cell Preparation: Human red blood cells were acid-loaded to activate the Na⁺/H⁺ exchanger. To isolate the activity of the exchanger, the cells were treated with 4,4'-diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) to inhibit anion exchange[1].
-
Methodology: A pHstat titration technique was used. This method involves monitoring the rate of proton extrusion from the cells into a weakly buffered medium. The rate of addition of a titrant (e.g., NaOH) required to maintain a constant extracellular pH is proportional to the rate of H⁺ efflux via the Na⁺/H⁺ exchanger.
-
Experimental Workflow Diagram:
Caption: Workflow for measuring Na⁺/H⁺ exchanger activity using the pHstat technique.
Measurement of Intraerythrocytic pH (³¹P Nuclear Magnetic Resonance)
-
Objective: To directly measure the intracellular pH of erythrocytes in the presence and absence of bepridil.
-
Methodology: ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive technique that can be used to determine intracellular pH. The chemical shift of the inorganic phosphate (B84403) (Pi) peak in the ³¹P NMR spectrum is sensitive to the pH of its environment. A standard calibration curve is generated by measuring the chemical shift of a Pi solution at various known pH values. The intracellular pH of the erythrocytes can then be determined by comparing the chemical shift of the intracellular Pi peak to this calibration curve.
-
Experimental Workflow Diagram:
Caption: Workflow for measuring intracellular pH using ³¹P NMR spectroscopy.
Discussion and Future Directions
The finding that bepridil can modulate intracellular pH via a chloride-dependent mechanism is significant, as it suggests a mode of action that could contribute to its therapeutic effects, particularly in the context of ischemic acidosis[1]. During ischemia, intracellular acidosis is a key feature that can lead to cellular dysfunction. A drug that can counteract this acidosis could offer a protective effect.
However, several key questions remain unanswered:
-
Cell-Type Specificity: It is currently unknown if this effect on intracellular pH is specific to erythrocytes or if it occurs in other cell types, most notably cardiomyocytes. Given that bepridil's primary therapeutic targets are in the cardiovascular system, investigating its effects on pHi in cardiac cells is a critical next step.
-
Molecular Identity of the Exchanger: The molecular entity responsible for the proposed OH⁻/Cl⁻ exchange has not been identified. Further research is needed to determine if this is a known transporter or a novel mechanism mediated by bepridil's interaction with the cell membrane.
-
Clinical Relevance: The concentrations at which bepridil was observed to affect pHi in erythrocytes need to be compared with the therapeutic plasma concentrations in patients to assess the clinical relevance of this mechanism.
Conclusion
This compound's ability to modulate intracellular pH through a novel, chloride-dependent OH⁻/Cl⁻ exchange mechanism represents an intriguing and potentially significant aspect of its pharmacology. While the foundational research in human erythrocytes has laid the groundwork, further investigation is required to fully elucidate the molecular details, cell-type specificity, and clinical implications of this phenomenon. For researchers and drug development professionals, understanding this unique property of bepridil could open new avenues for therapeutic intervention in conditions associated with intracellular acidosis.
References
Methodological & Application
Application Notes and Protocols: Bepridil Hydrochloride for In Vitro Cancer Cell Line Viability Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bepridil Hydrochloride is a non-selective calcium channel blocker that has demonstrated potential as an anti-cancer agent. It exerts its effects by modulating intracellular calcium levels and interfering with key signaling pathways involved in cancer cell proliferation, migration, and survival.[1] These application notes provide a comprehensive protocol for assessing the in vitro efficacy of this compound on various cancer cell lines, including data on its cytotoxic effects and insights into its mechanism of action.
Data Presentation: Quantitative Analysis of this compound Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values and the percentage of cell viability of various cancer cell lines after treatment with this compound. This data provides a comparative view of the compound's potency across different cancer types.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| SKOV-3 | Ovarian Cancer | 72 | >15 | [1] |
| SKOV-3-13 | Metastatic Ovarian Cancer | 72 | >15 | [1] |
| WM239A | Melanoma | 72 | Not specified | [1] |
| HepG2 | Hepatocellular Carcinoma | 72 | Not specified | [1] |
| MCF-7 | Breast Cancer | 72 | Not specified | [1] |
| PC-3 | Prostate Cancer | 72 | Not specified | [1] |
Table 2: Effect of this compound on the Viability of Chronic Lymphocytic Leukemia (CLL) Cells
| Cell Type | Treatment | Incubation Time (hours) | Mean Viability (%) | Standard Deviation |
| Primary CLL Cells | Vehicle (DMSO) | 24 | 57 | 21.6 |
| Primary CLL Cells | 2.5 µM Bepridil | 24 | 34 | 22.2 |
| T cells (from CLL patients) | Vehicle (DMSO) | 24 | 45.3 | 5.2 |
| T cells (from CLL patients) | 2.5 µM Bepridil | 24 | 42.6 | 4.6 |
| B cells (from healthy donors) | Vehicle (DMSO) | 24 | 22.3 | 4.9 |
| B cells (from healthy donors) | 2.5 µM Bepridil | 24 | 16.7 | 4.9 |
| T cells (from healthy donors) | Vehicle (DMSO) | 24 | 43.4 | 4.9 |
| T cells (from healthy donors) | 2.5 µM Bepridil | 24 | 39.1 | 5 |
Experimental Protocols
Cell Viability Assessment using WST-8 Assay
This protocol outlines the steps for determining cancer cell viability upon treatment with this compound using a WST-8 colorimetric assay, such as the Cell Counting Kit-8.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
WST-8 assay kit (e.g., Cell Counting Kit-8)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into a 96-well plate at a density of 6 x 10³ cells per well in 100 µL of complete culture medium.[1]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a positive control for 100% cell death (e.g., 0.2% Triton X-100 for 1 hour).[1]
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]
-
-
WST-8 Assay:
-
After the incubation period, add 10 µL of the WST-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time may vary depending on the cell type and density.
-
Gently shake the plate to ensure uniform color development.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Apoptosis Detection using Annexin-V/PI Staining
This protocol describes the use of Annexin-V and Propidium Iodide (PI) staining followed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Annexin-V-FLUOS labeling kit (containing Annexin-V-FLUOS, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed and treat the cancer cells with the desired concentrations of this compound as described in the WST-8 assay protocol.
-
-
Cell Harvesting and Staining:
-
Following treatment, collect the cells (including any floating cells in the supernatant) and wash them with PBS.
-
Centrifuge the cells at 200 x g for 10 minutes and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of Annexin-V-FLUOS labeling solution.
-
Incubate for 10-15 minutes at room temperature in the dark.
-
-
Washing:
-
Add 2 mL of PBS to each tube and centrifuge at 200 x g for 10 minutes to remove excess fluorochrome.
-
-
Flow Cytometry Analysis:
-
Resuspend the cell pellet in a suitable volume of binding buffer.
-
Analyze the cells using a flow cytometer.
-
Discriminate between:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
-
Signaling Pathways and Mechanisms of Action
This compound has been shown to exert its anti-cancer effects through the modulation of several key signaling pathways.
This compound Experimental Workflow
Caption: Workflow for in vitro cancer cell viability assay with this compound.
Inhibition of the NOTCH1 Signaling Pathway
In chronic lymphocytic leukemia (CLL), Bepridil has been identified as an inhibitor of the NOTCH1 signaling pathway.[2] This pathway is crucial for cell proliferation, survival, and differentiation, and its dysregulation is linked to various cancers.[2] Bepridil treatment leads to a decrease in the levels of both the trans-membrane and activated forms of NOTCH1, ultimately inducing apoptosis in CLL cells.[2]
Caption: this compound's inhibition of the NOTCH1 pathway in cancer cells.
Downregulation of the Epithelial-to-Mesenchymal Transition (EMT) Pathway
Bepridil has been shown to suppress the migratory and invasive properties of ovarian cancer cells by downregulating key proteins involved in the Epithelial-to-Mesenchymal Transition (EMT).[1] EMT is a process by which epithelial cells acquire mesenchymal characteristics, enhancing their motility and invasiveness, which is a critical step in cancer metastasis. Bepridil treatment significantly reduces the expression of β-catenin, Snail, and vimentin, which are well-known markers of EMT.[1]
Caption: this compound's downregulation of the EMT pathway in cancer cells.
References
Application Notes: Bepridil Hydrochloride as a Broad-Spectrum Antiviral Agent
References
- 1. The Calcium Channel Blocker Bepridil Demonstrates Efficacy in the Murine Model of Marburg Virus Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Calcium Channel Blocker Bepridil Demonstrates Efficacy in the Murine Model of Marburg Virus Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bepridil is potent against SARS-CoV-2 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bepridil is potent against SARS-CoV-2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Bepridil is potent against SARS-CoV-2 In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bepridil Might be Potent Against the Coronavirus Disease 2019–related Electrical Storm in Brugada Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral Agents Against Ebola Virus Infection: Repositioning Old Drugs and Finding Novel Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bepridil is potent against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
Application Notes and Protocols for Electrophysiology Patch Clamp Studies of Bepridil Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bepridil (B108811) Hydrochloride is a calcium channel blocker with a complex pharmacological profile, also exhibiting effects on sodium and potassium channels.[1][2][3] This multifaceted activity makes it a compound of interest in cardiovascular research and drug development, particularly for its antiarrhythmic properties.[1][4][5] Understanding its interaction with various ion channels at the cellular level is crucial for elucidating its mechanism of action and assessing its potential therapeutic benefits and risks. The whole-cell patch clamp technique is an essential tool for these investigations, allowing for precise measurement of ion channel currents in response to the compound.[4][5][6][7][8][9][10][11]
These application notes provide a detailed protocol for investigating the effects of Bepridil Hydrochloride on cardiac ion channels using the whole-cell patch clamp technique.
Quantitative Data Summary
The following table summarizes the inhibitory effects (IC50 values) of this compound on various cardiac ion channels as determined by whole-cell patch clamp experiments.
| Ion Channel | Cell Type | Holding Potential (mV) | IC50 | Reference |
| L-type Ca²⁺ Current (ICa.L) | Guinea-pig ventricular cells | -50 | 0.5 µM | [1][4][5] |
| Na⁺ Current (INa) | Neonatal rat ventricular cells | -100 | 30 µM | [4][5] |
| Na⁺ Current (INa) | Guinea-pig ventricular myocytes | -140 | 342 µM | [6] |
| Na⁺ Current (INa) | Guinea-pig ventricular myocytes | -90 | 40 µM | [6] |
| T-type Ca²⁺ Current (ICa,T) | HEK-293 cells expressing CaV3.2 | -70 | 0.4 µM | [12] |
| T-type Ca²⁺ Current (ICa,T) | HEK-293 cells expressing CaV3.2 | -100 | 10.6 µM | [12] |
| hERG (IKr) | HEK293 cells | Not Specified | 0.13 µM | |
| hKv1.5 (IKur) | HEK 293 cells | Not Specified | 6.6 µM | [13] |
| KATP Channel (outward) | Not Specified | +60 | 10.5 µM | |
| KATP Channel (inward) | Not Specified | -60 | 6.6 µM | [2] |
| KNa Channel | Not Specified | -60 | 2.2 µM | [2] |
Experimental Protocols
This section details a generalized whole-cell patch clamp protocol for assessing the effect of this compound on cardiac ion channels. Specific parameters may need to be optimized depending on the ion channel and cell type under investigation.
Cell Preparation
-
For Primary Cardiomyocytes (e.g., neonatal rat or guinea pig ventricular myocytes):
-
Isolate hearts from neonatal rats or guinea pigs.
-
Perform enzymatic digestion using a solution containing collagenase and protease to dissociate individual myocytes.
-
Plate the isolated cells on laminin-coated glass coverslips and culture for 24-48 hours before recording.
-
-
For Stably Transfected Cell Lines (e.g., HEK-293 or CHO cells expressing a specific ion channel):
-
Culture cells in appropriate media and conditions.
-
Passage cells regularly to maintain health and logarithmic growth.
-
For experiments, plate cells on glass coverslips to achieve 50-70% confluency on the day of recording.
-
Solutions and Reagents
-
Extracellular (Bath) Solution (example for INa):
-
NaCl: 20 mM
-
TEA-Cl: 125 mM
-
CsCl: 5 mM
-
MgCl₂: 0.5 mM
-
4-AP: 5 mM
-
DIDS: 0.1 mM
-
HEPES: 10 mM
-
Glucose: 10 mM
-
CaCl₂: 1.8 mM
-
Adjust pH to 7.4 with TEA-OH.
-
-
Intracellular (Pipette) Solution (example for INa):
-
CsF: 20 mM
-
CsCl: 120 mM
-
EGTA: 2 mM
-
HEPES: 5 mM
-
Adjust pH to 7.2 with CsOH.
-
-
This compound Stock Solution:
-
Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO or water).
-
Store aliquots at -20°C.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in the extracellular solution. Ensure the final solvent concentration is low (typically <0.1%) to avoid off-target effects.
-
Patch Clamp Recording
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Cell Mounting: Place a coverslip with adherent cells into the recording chamber on the stage of an inverted microscope. Perfuse the chamber with the extracellular solution.
-
Giga-seal Formation: Approach a single, healthy cell with the patch pipette and apply gentle positive pressure. Upon contact with the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: After achieving a stable giga-seal, apply a brief pulse of strong suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
Equilibration: Allow the cell to equilibrate with the intracellular solution for 5-10 minutes before starting the recording protocol.
-
Voltage Clamp Protocol:
-
Apply a specific voltage clamp protocol to elicit the ion channel current of interest. The protocol will vary depending on the channel being studied. For example, to measure INa, a series of depolarizing voltage steps from a holding potential of -100 mV might be used.[4][5]
-
To study voltage-dependence of the block, vary the holding potential (e.g., -140 mV vs. -90 mV for INa).[6]
-
-
Data Acquisition:
-
Record baseline currents in the absence of the drug.
-
Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.
-
Record the currents in the presence of the drug until a steady-state effect is observed.
-
Perform a washout by perfusing with the drug-free extracellular solution to observe the reversibility of the drug's effect.
-
Repeat for multiple concentrations to generate a dose-response curve.
-
Data Analysis
-
Measure the peak current amplitude for each voltage step in the absence and presence of different concentrations of this compound.
-
Calculate the percentage of current inhibition for each concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
Analyze other parameters such as changes in the voltage-dependence of activation and inactivation, and the kinetics of channel block and recovery.
Visualizations
Experimental Workflow
Caption: Experimental workflow for patch clamp analysis of this compound.
Signaling Pathway: Long-Term Effect of Bepridil on Na⁺ Channels
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Calcium Channel | TargetMol [targetmol.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Bepridil block of cardiac calcium and sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Block of Na+ channel by bepridil in isolated guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bepridil up-regulates cardiac Na+ channels as a long-term effect by blunting proteasome signals through inhibition of calmodulin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bepridil up-regulates cardiac Na+ channels as a long-term effect by blunting proteasome signals through inhibition of calmodulin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of inhibition of the sodium current by bepridil in guinea-pig isolated ventricular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 12. Voltage-dependent and frequency-independent inhibition of recombinant Cav3.2 T-type Ca2+ channel by bepridil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitory effect of bepridil on hKv1.5 channel current: comparison with amiodarone and E-4031 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bepridil Hydrochloride in In Vivo Murine Models of Cardiac Arrhythmia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bepridil (B108811) hydrochloride is a non-selective, long-acting calcium channel blocker with additional inhibitory effects on fast sodium inward currents and potassium channels.[1][2][3] These multi-channel blocking properties confer upon it Class I and Class IV anti-arrhythmic activities.[4][5] While it was previously used for the treatment of angina and certain arrhythmias in humans, its clinical use has been limited due to the risk of pro-arrhythmic events like Torsade de Pointes.[1] Nevertheless, bepridil hydrochloride remains a valuable pharmacological tool for inducing and studying cardiac arrhythmias in pre-clinical in vivo models, particularly in murine models, to investigate the underlying mechanisms of arrhythmogenesis and to evaluate the efficacy of novel anti-arrhythmic agents.
These application notes provide a comprehensive overview of the reported dosages of this compound in murine models of cardiac arrhythmia, detailed experimental protocols for arrhythmia induction and drug administration, and a summary of its mechanism of action with illustrative signaling pathways.
Data Presentation: this compound Dosage in Murine Models
The following table summarizes the quantitative data on this compound dosage used in in vivo murine models from published studies. It is crucial to note that the optimal dose can vary depending on the specific mouse strain, the arrhythmia model employed, and the experimental endpoint.
| Animal Model | Arrhythmia Induction Method | This compound Dose | Route of Administration | Observed Effect/Application |
| Mouse | Aconitine-induced dysrhythmias | 20, 50, 100 mg/kg | Intraperitoneal (i.p.) | Evaluation of anti-dysrhythmic effects. |
| Mouse | Not specified (visceral pain model) | 10, 20 mg/kg | Intraperitoneal (i.p.) | To study the effects on T-type Ca2+ channels (relevant to cardiac electrophysiology). |
| Mouse | Marburg virus disease model | 12 mg/kg (once or twice daily) | Intraperitoneal (i.p.) | Efficacy study (demonstrates a tolerated in vivo dose in mice). |
Experimental Protocols
Aconitine-Induced Cardiac Arrhythmia Model in Mice
This protocol describes a common method for inducing cardiac arrhythmias in mice using aconitine (B1665448) and for testing the anti-arrhythmic effects of this compound. Aconitine is a potent cardiotoxin (B1139618) that activates sodium channels, leading to ventricular arrhythmias.[6][7]
Materials:
-
Male Kunming mice (or other suitable strain), 8 weeks old, 20-40 g
-
This compound solution (sterile, for i.p. injection)
-
Aconitine solution (sterile, for i.p. injection)
-
Saline (sterile, 0.9% NaCl)
-
ECG recording system with needle electrodes
-
Animal handling and restraint equipment
-
Syringes and needles (27-30 gauge)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory environment for at least one week before the experiment.
-
Drug Preparation: Prepare a stock solution of this compound in sterile saline. The final injection volume should not exceed 10 ml/kg.
-
Bepridil Administration: Administer this compound at the desired dose (e.g., 20, 50, or 100 mg/kg) via intraperitoneal (i.p.) injection. A control group should receive an equivalent volume of saline.
-
ECG Setup: After a predetermined pretreatment time (e.g., 30 minutes), anesthetize the mice and place them in a supine position. Insert subcutaneous needle electrodes for ECG recording (Lead II configuration is common).
-
Baseline ECG: Record a stable baseline ECG for at least 5 minutes.
-
Arrhythmia Induction: Administer a single i.p. injection of aconitine to induce arrhythmia. The dose of aconitine should be predetermined in pilot studies to reliably induce arrhythmias without causing immediate lethality.
-
ECG Monitoring: Continuously monitor and record the ECG to observe the onset and duration of arrhythmias, including ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF).
-
Data Analysis: Analyze the ECG recordings to quantify arrhythmia parameters such as the time to onset of arrhythmia, the duration of arrhythmias, and the incidence of lethal arrhythmias in both the bepridil-treated and control groups.
Intraperitoneal (i.p.) Injection Protocol for Mice
This protocol provides a general guideline for the intraperitoneal administration of this compound.
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually or using a restraint device.
-
Injection Site: Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder and cecum.
-
Needle Insertion: Using a 27-30 gauge needle, penetrate the skin and abdominal wall at a 30-45 degree angle.
-
Aspiration: Gently pull back on the syringe plunger to ensure that the needle has not entered a blood vessel or internal organ. If blood or fluid is aspirated, discard the syringe and prepare a new injection.
-
Injection: Slowly inject the this compound solution into the peritoneal cavity.
-
Needle Withdrawal: Withdraw the needle smoothly and return the mouse to its cage.
-
Post-injection Monitoring: Observe the mouse for any signs of distress or adverse reactions.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Mechanism of Action of this compound on Cardiac Ion Channels.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound [glowm.com]
- 5. Bepridil | C24H34N2O | CID 2351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Frontiers | An Updated Meta-Analysis Based on the Preclinical Evidence of Mechanism of Aconitine-Induced Cardiotoxicity [frontiersin.org]
- 7. The management of ventricular dysrhythmia in aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bepridil Hydrochloride in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bepridil Hydrochloride is a versatile pharmacological agent with a complex mechanism of action, primarily known as a non-selective calcium channel blocker.[1][2] Its activity extends to other ion channels, including sodium and potassium channels, as well as the Na+/Ca2+ exchanger.[2][3][4] This multi-target profile makes this compound a valuable tool in high-throughput screening (HTS) assays for drug discovery and target validation. Furthermore, recent research has highlighted its potential as a broad-spectrum antiviral agent and a modulator of autophagy, expanding its application in diverse screening campaigns.[5][6][7]
These application notes provide detailed protocols for the use of this compound as a reference compound or positive control in HTS assays targeting ion channels, viral replication, and autophagy.
Key Applications
-
Ion Channel Modulation: Due to its well-characterized inhibitory effects on L-type calcium channels and sodium channels, this compound serves as a reliable positive control in HTS assays designed to identify novel modulators of these targets.[1][3][8]
-
Antiviral Screening: this compound has demonstrated efficacy against a range of viruses, including SARS-CoV-2 and filoviruses such as Marburg and Ebola.[5][6][9] It can be employed as a positive control in viral entry, replication, and protease activity assays.
-
Autophagy Modulation: this compound's influence on intracellular calcium levels suggests its potential role in modulating autophagy. It can be utilized in HTS assays that monitor autophagic flux through markers like LC3 and p62.[7]
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the reported in vitro potencies of this compound across various targets, providing a reference for its expected activity in HTS assays.
Table 1: Ion Channel Inhibition
| Target | Assay Type | Cell Line | IC50 (µM) | Reference |
| L-type Calcium Channels | Electrophysiology | Cultured ventricular cells | 0.5 | [10] |
| Sodium Channels | Electrophysiology | Cultured ventricular cells | 30 | [10] |
| K(ATP) Channels (outward current) | Electrophysiology | Not specified | 10.5 | [11] |
| K(ATP) Channels (inward current) | Electrophysiology | Not specified | 6.6 | [11] |
| K(Na) Channels | Electrophysiology | Not specified | 2.2 | [11] |
Table 2: Antiviral Activity
| Virus | Assay Type | Cell Line | EC50 (µM) | IC50 (µM) | Reference |
| SARS-CoV-2 | Viral Replication | Vero E6 | 0.86 | - | [12] |
| SARS-CoV-2 | Viral Replication | A549/ACE2 | 0.46 | - | [12] |
| SARS-CoV-2 Main Protease (Mpro) | Enzymatic Assay | - | - | 72 | [5] |
| Marburg Virus | Viral Replication | Vero E6 | - | 5.99 | [9] |
Experimental Protocols
Fluorescence-Based Calcium Influx Assay
This protocol describes a high-throughput method to screen for L-type calcium channel modulators using a fluorescent calcium indicator. This compound is used as a positive control for inhibition.
Materials:
-
Cells stably expressing L-type calcium channels (e.g., HEK293)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Cal-520 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Potassium Chloride (KCl) solution (e.g., 90 mM in HBSS)
-
This compound
-
Test compounds
-
384-well black, clear-bottom microplates
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent
Protocol:
-
Cell Plating: Seed cells into 384-well plates at an appropriate density and incubate overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove cell culture medium and add the loading buffer to each well.
-
Incubate for 60 minutes at 37°C.
-
-
Compound Addition:
-
Wash the cells with HBSS.
-
Add HBSS containing various concentrations of test compounds or this compound (e.g., 0.1 to 100 µM) to the appropriate wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Signal Detection:
-
Place the plate in the FLIPR instrument.
-
Establish a baseline fluorescence reading.
-
Add a depolarizing stimulus (e.g., high KCl solution) to all wells to activate L-type calcium channels.
-
Measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value for this compound and test compounds.
-
Antiviral Cytopathic Effect (CPE) Assay
This protocol is designed to identify compounds that inhibit virus-induced cell death. This compound can be used as a positive control, particularly for viruses where its efficacy has been established (e.g., SARS-CoV-2, Marburg virus).
Materials:
-
Permissive host cells (e.g., Vero E6 for SARS-CoV-2 and Marburg virus)
-
Virus stock of known titer
-
Cell culture medium
-
This compound
-
Test compounds
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
384-well clear or white-walled microplates
-
Luminometer
Protocol:
-
Cell Plating: Seed host cells into 384-well plates and incubate overnight.
-
Compound Addition: Add serial dilutions of test compounds or this compound to the plates. Include a no-compound (virus only) control and a no-virus (cells only) control.
-
Virus Infection: Infect the cells with the virus at a pre-determined multiplicity of infection (MOI).
-
Incubation: Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).
-
Cell Viability Measurement:
-
Add the cell viability reagent to all wells according to the manufacturer's instructions.
-
Measure the luminescent signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the no-virus control (100% viability) and the virus control (0% viability).
-
Calculate the percentage of CPE inhibition for each compound concentration.
-
Determine the EC50 value for this compound and test compounds.
-
High-Content Autophagy Assay (LC3 Puncta Formation)
This assay quantifies the formation of LC3-positive puncta, a hallmark of autophagosome formation. This compound can be tested for its ability to modulate this process.
Materials:
-
Cells stably expressing GFP-LC3 (e.g., U2OS, HeLa)
-
Cell culture medium
-
This compound
-
Test compounds
-
Positive control for autophagy induction (e.g., rapamycin (B549165) or starvation medium)
-
Positive control for autophagy inhibition (e.g., chloroquine)
-
Hoechst 33342 (for nuclear staining)
-
Paraformaldehyde (PFA)
-
384-well black, clear-bottom imaging plates
-
High-content imaging system
Protocol:
-
Cell Plating: Seed GFP-LC3 expressing cells into 384-well imaging plates and incubate overnight.
-
Compound Treatment: Treat cells with test compounds or this compound at various concentrations for a defined period (e.g., 6-24 hours). Include positive and negative controls.
-
Cell Staining and Fixation:
-
Add Hoechst 33342 to the live cells to stain the nuclei.
-
Fix the cells with 4% PFA.
-
Wash the cells with PBS.
-
-
Image Acquisition:
-
Acquire images of the cells using a high-content imaging system, capturing both the GFP-LC3 and Hoechst channels.
-
-
Image Analysis:
-
Use image analysis software to identify individual cells based on the nuclear stain.
-
Within each cell, identify and quantify the number and intensity of GFP-LC3 puncta.
-
-
Data Analysis:
-
Calculate the average number of LC3 puncta per cell for each treatment condition.
-
Normalize the data to the vehicle control.
-
Determine the dose-response relationship for compounds that modulate LC3 puncta formation.
-
References
- 1. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Calcium Channel | TargetMol [targetmol.com]
- 3. GFP-LC3 High-Content Assay for Screening Autophagy Modulators | Springer Nature Experiments [experiments.springernature.com]
- 4. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GFP-LC3 High-content Assay for Screening Autophagy Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium Indicators | AAT Bioquest [aatbio.com]
- 8. Electrophysiological Studies of Voltage-Gated Sodium Channels Using QPatch HT, an Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-throughput screening for N-type calcium channel blockers using a scintillation proximity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. A fluorescence-based high-throughput screening assay for the identification of T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bepridil is potent against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Cardiac Arrhythmia with Bepridil Hydrochloride in In Vitro Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bepridil (B108811) hydrochloride is a non-selective calcium channel blocker with additional inhibitory effects on sodium and potassium channels.[1][2] This multi-channel blocking activity underlies its complex pharmacological profile, which includes both anti-arrhythmic and pro-arrhythmic properties.[3][4] Notably, bepridil is known to prolong the QT interval, which can increase the risk of developing Torsades de Pointes (TdP), a life-threatening ventricular arrhythmia.[4] These characteristics make bepridil a useful tool compound in preclinical cardiac safety assessment to induce arrhythmias in various in vitro models, thereby helping to validate these systems for proarrhythmia prediction.
This document provides detailed application notes and protocols for utilizing bepridil hydrochloride to induce cardiac arrhythmias in two common in vitro models: human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) using microelectrode arrays (MEAs) and isolated cardiac Purkinje fibers.
Mechanism of Action of this compound
Bepridil exerts its effects by blocking multiple cardiac ion channels essential for the generation and propagation of the cardiac action potential. Its primary actions include:
-
Calcium Channel Blockade: Bepridil inhibits L-type calcium channels (Cav1.2), reducing the influx of calcium ions during the plateau phase of the action potential.[2]
-
Sodium Channel Blockade: It also blocks fast sodium channels (Nav1.5), which are responsible for the rapid depolarization phase of the action potential.[5]
-
Potassium Channel Blockade: Bepridil inhibits several types of potassium channels, including the rapid and slow components of the delayed rectifier potassium current (IKr and IKs), the transient outward current (Ito), the ATP-sensitive potassium channel (KATP), the sodium-activated potassium channel (KNa), and the ultrarapid delayed-rectifier potassium current (IKur or Kv1.5).[1][6] Inhibition of these channels, particularly IKr (hERG), leads to a prolongation of the action potential duration (APD) and the QT interval.[4]
The combined effect of blocking these channels, especially the potassium channels, leads to a delay in ventricular repolarization. This prolonged repolarization can create a window for the reactivation of L-type calcium channels, leading to early afterdepolarizations (EADs), which are known triggers for TdP.[7]
Data Presentation: Quantitative Effects of this compound
The following table summarizes the half-maximal inhibitory concentrations (IC50) of bepridil for various cardiac ion channels, providing a quantitative overview of its multi-channel blocking potency.
| Ion Channel | Species/Cell Line | IC50 (µM) | Reference(s) |
| ICa (L-type) | Guinea Pig Ventricular Cells | 0.5 | |
| INa | Neonatal Rat Ventricular Cells | 30 | |
| IKr (hERG) | Guinea Pig | 13.2 | [6] |
| IKs | Guinea Pig | 6.2 | [6] |
| IKNa | Guinea Pig | 2.2 | [6][8] |
| Ito | Sheep Purkinje Fiber | ~3 | [6] |
| IKATP (inward) | Guinea Pig | 6.6 | [6][8] |
| IKATP (outward) | Guinea Pig | 10.5 | [6][8] |
| Kv1.5 (IKur) | HEK 293 Cells | 6.6 | [1][6] |
Experimental Protocols
Protocol 1: Induction of Arrhythmia in Human iPSC-Derived Cardiomyocytes using Microelectrode Arrays (MEAs)
This protocol describes the use of hiPSC-CMs cultured on MEA plates to assess the pro-arrhythmic potential of this compound. MEAs allow for non-invasive, real-time recording of extracellular field potentials, from which key electrophysiological parameters can be derived.[9][10]
Materials:
-
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)
-
MEA plates (e.g., 48-well or 96-well)
-
Fibronectin
-
hiPSC-CM Plating Medium
-
hiPSC-CM Maintenance Medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
MEA system with temperature control (37°C)
-
Data acquisition and analysis software for MEA
Procedure:
-
MEA Plate Preparation: Coat the MEA plates with fibronectin according to the manufacturer's instructions to promote cell attachment.
-
Cell Seeding:
-
Thaw cryopreserved hiPSC-CMs according to the supplier's protocol.
-
Resuspend the cells in hiPSC-CM Plating Medium at a density of approximately 1.5 x 107 viable cells/mL.[11]
-
Seed a small droplet (e.g., 4 µL) of the cell suspension onto the electrode area of each well to achieve a confluent monolayer.[11]
-
Allow the cells to attach for 2-3 hours in a humidified incubator at 37°C and 5% CO2.[11]
-
Carefully add pre-warmed hiPSC-CM Maintenance Medium to each well.
-
-
Cell Culture and Maturation: Culture the hiPSC-CMs on the MEA plates for at least 5 days post-thawing to allow for the formation of a stable, spontaneously beating syncytium.[11] Replace the medium every 2-3 days.
-
Baseline Recording:
-
On the day of the experiment, place the MEA plate on the MEA system and allow it to equilibrate to 37°C for at least 10-15 minutes.
-
Record baseline electrophysiological activity for a sufficient period (e.g., 5-10 minutes) to establish a stable pre-drug recording.
-
-
This compound Application:
-
Prepare serial dilutions of this compound in pre-warmed Maintenance Medium. A suggested concentration range to test for pro-arrhythmic effects is 0.1 µM to 30 µM.
-
Apply increasing concentrations of bepridil to the wells, allowing for an equilibration period of at least 30 minutes after each addition before recording.[12]
-
-
Data Acquisition: Record the field potential waveforms at a sampling rate of at least 12.5 kHz.[11]
-
Data Analysis:
-
Analyze the recorded waveforms to determine the following parameters:
-
Beat period (and calculate beat rate)
-
Field Potential Duration (FPD) and corrected FPD (FPDc) using formulas like Bazett's or Fridericia's.[11]
-
Spike amplitude
-
Incidence of arrhythmic events, such as EADs, TdP-like activity (polymorphic ventricular tachycardia), and beating irregularities.
-
-
Compare the post-drug values to the baseline recordings to determine the concentration-dependent effects of bepridil.
-
Protocol 2: Induction of Arrhythmia in Isolated Rabbit Cardiac Purkinje Fibers
This protocol outlines the procedure for isolating and superfusing rabbit cardiac Purkinje fibers to study the effects of this compound on action potentials using intracellular microelectrodes. Purkinje fibers are highly sensitive to drugs that prolong repolarization and are a valuable model for studying drug-induced EADs and TdP.[7]
Materials:
-
Rabbit heart
-
Langendorff apparatus
-
Vibratome or other tissue slicer
-
Dissection microscope
-
Glass microelectrodes
-
Microelectrode amplifier and data acquisition system
-
Superfusion chamber with temperature control (37°C)
-
Tyrode's solution (see composition below)
-
This compound stock solution
Tyrode's Solution Composition:
| Component | Concentration (mM) |
| NaCl | 137 |
| KCl | 5.4 |
| CaCl2 | 1.8 |
| MgCl2 | 1.0 |
| NaH2PO4 | 0.33 |
| NaHCO3 | 12.0 |
| Glucose | 10.0 |
Bubble the solution with 95% O2 / 5% CO2 to maintain a pH of 7.4.
Procedure:
-
Heart Isolation:
-
Anesthetize a rabbit and administer heparin.
-
Rapidly excise the heart and place it in ice-cold Tyrode's solution.
-
Cannulate the aorta and mount the heart on a Langendorff apparatus for retrograde perfusion with oxygenated Tyrode's solution.
-
-
Purkinje Fiber Dissection:
-
Open the ventricles and identify the free-running Purkinje fibers on the endocardial surface.
-
Carefully dissect thin, unbranched Purkinje fiber strands under a dissection microscope.
-
-
Mounting and Superfusion:
-
Transfer the isolated Purkinje fiber to a superfusion chamber continuously perfused with oxygenated Tyrode's solution at 37°C.
-
Allow the preparation to equilibrate for at least one hour.
-
-
Electrophysiological Recording:
-
Impale a cell in the Purkinje fiber with a glass microelectrode to record transmembrane action potentials.
-
Pace the preparation at a constant cycle length (e.g., 1000 ms (B15284909) or 1 Hz) using an external stimulating electrode.
-
Record stable baseline action potentials.
-
-
This compound Application:
-
Introduce this compound into the superfusing Tyrode's solution at increasing concentrations. A suggested range to observe pro-arrhythmic effects is 1 µM to 40 µM.[13]
-
Allow sufficient time for the drug effect to reach a steady state at each concentration before recording.
-
-
Data Analysis:
-
Measure the following action potential parameters:
-
Action Potential Duration at 50% and 90% repolarization (APD50 and APD90)
-
Maximum upstroke velocity (Vmax)
-
Resting membrane potential
-
Action potential amplitude
-
-
Observe for the occurrence of EADs and triggered activity. Quantify the incidence and amplitude of these arrhythmic events at different bepridil concentrations.
-
Visualizations
Signaling Pathway of Bepridil-Induced Arrhythmia
Caption: Mechanism of bepridil-induced cardiac arrhythmia.
Experimental Workflow for In Vitro Arrhythmia Induction
Caption: Workflow for assessing bepridil's pro-arrhythmic effects.
References
- 1. Inhibitory effect of bepridil on hKv1.5 channel current: comparison with amiodarone and E-4031 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Non-selective Cav Channels | Tocris Bioscience [tocris.com]
- 3. Prolongation of QT interval and antiarrhythmic action of bepridil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of bepridil and CERM 4205 (ORG 30701) on the relation between cardiac cycle length and QT duration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of bepridil on force development and transmembrane electrical activity of adult canine Purkinje strands: comparison with nisoldipine and lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bepridil up-regulates cardiac Na+ channels as a long-term effect by blunting proteasome signals through inhibition of calmodulin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aurorabiomed.com [aurorabiomed.com]
- 8. This compound | Calcium Channel | TargetMol [targetmol.com]
- 9. Screening Adverse Drug-Induced Arrhythmia Events Using Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes and Low-Impedance Microelectrode Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive Translational Assessment of Human-Induced Pluripotent Stem Cell Derived Cardiomyocytes for Evaluating Drug-Induced Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eurofins.com [eurofins.com]
- 12. Human induced pluripotent stem cell-cardiomyocytes for cardiotoxicity assessment: a comparative study of arrhythmia-inducing drugs with multi-electrode array analysis [kjpp.net]
- 13. Comparative electrophysiological effects of disopyramide and bepridil on rabbit atrial, papillary, and Purkinje tissue: modification by reduced extracellular potassium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Bepridil Hydrochloride's Effect on Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bepridil (B108811) hydrochloride is a calcium channel blocker with a complex pharmacological profile that extends to direct effects on mitochondrial function.[1] These "off-target" effects are of significant interest in drug development and toxicology, as mitochondria are central to cellular metabolism, signaling, and survival.[2] Understanding how bepridil hydrochloride impacts mitochondrial bioenergetics and dynamics is crucial for a comprehensive assessment of its therapeutic potential and safety profile.
These application notes provide a detailed overview and experimental protocols for assessing the multifaceted effects of this compound on mitochondrial function. The described assays cover key mitochondrial parameters, including respiration, membrane potential, calcium handling, and reactive oxygen species (ROS) production.
Key Mitochondrial Effects of this compound
This compound has been shown to modulate several aspects of mitochondrial function:
-
Calcium Homeostasis: Bepridil can inhibit mitochondrial calcium uptake. At concentrations above 25 µM, it has been observed to inhibit the rate of Ca2+ uptake, with a 50% inhibition at 93 µM.[3] It also inhibits the Na+-induced Ca2+ release, with a 50% inhibition at 11 µM.[3]
-
Oxidative Phosphorylation: At concentrations greater than 5 µM, bepridil can uncouple oxidative phosphorylation and stimulate oligomycin-sensitive ATPase activity.[3]
-
Mitochondrial Swelling: Bepridil can prevent inorganic phosphate-induced mitochondrial swelling.[3] Conversely, it can also induce mitochondrial swelling by opening mitochondrial ATP-sensitive potassium (mitoKATP) channels.[4][5]
-
Apoptosis Regulation: Bepridil has been shown to reduce the levels of pro-apoptotic proteins such as cytochrome c and Bax, suggesting a protective effect mediated through the mitochondrial pathway.[6]
Experimental Protocols
Herein, we provide detailed protocols for key experiments to assess the impact of this compound on mitochondrial function.
Assessment of Mitochondrial Respiration using Extracellular Flux Analysis
This protocol utilizes a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration in intact cells.[7][8][9]
Materials:
-
Seahorse XF Cell Culture Microplates
-
Cell line of interest (e.g., HepG2, H9c2)
-
Cell culture medium
-
This compound stock solution
-
Seahorse XF Calibrant
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Seahorse XF Analyzer
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cells in a non-CO2 incubator for 1 hour. Add this compound at various concentrations to the appropriate wells. Include vehicle-only wells as a control.
-
Instrument Calibration: Hydrate the sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO2 incubator.
-
Assay Execution: Load the Mito Stress Test compounds into the appropriate ports of the hydrated sensor cartridge. Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol. The instrument will sequentially inject Oligomycin, FCCP, and Rotenone/Antimycin A to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Data Analysis: Analyze the OCR data to determine the effects of this compound on key parameters of mitochondrial respiration.
Data Presentation:
| Parameter | Control (Vehicle) | Bepridil (X µM) | Bepridil (Y µM) |
| Basal Respiration (pmol/min) | |||
| ATP Production (pmol/min) | |||
| Maximal Respiration (pmol/min) | |||
| Spare Respiratory Capacity (%) |
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential.[10][11] In healthy mitochondria with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In mitochondria with a low ΔΨm, JC-1 remains as monomers and fluoresces green.
Materials:
-
Cell line of interest
-
Culture medium
-
This compound stock solution
-
JC-1 fluorescent dye
-
Fluorescence microscope or plate reader
-
FCCP (as a positive control for depolarization)
Protocol:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with various concentrations of this compound for the desired duration. Include a vehicle control and a positive control (FCCP).
-
JC-1 Staining: Remove the treatment medium and incubate the cells with medium containing JC-1 dye according to the manufacturer's instructions.
-
Imaging/Measurement: Wash the cells to remove excess dye. Acquire images using a fluorescence microscope with appropriate filters for red and green fluorescence. Alternatively, quantify the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
Data Presentation:
| Treatment | Red/Green Fluorescence Ratio | % Change from Control |
| Control (Vehicle) | 0% | |
| Bepridil (X µM) | ||
| Bepridil (Y µM) | ||
| FCCP (Positive Control) |
Assessment of Mitochondrial Reactive Oxygen Species (ROS) Production
This protocol uses the fluorescent probe Dihydroethidium (DHE) to measure superoxide (B77818) production in mitochondria.[12][13][14]
Materials:
-
Cell line of interest
-
Culture medium
-
This compound stock solution
-
Dihydroethidium (DHE)
-
Fluorescence microscope or plate reader
-
Antimycin A (as a positive control for ROS production)
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in the previous protocol.
-
DHE Staining: Incubate the cells with DHE solution in the dark.
-
Measurement: Measure the fluorescence intensity using a fluorescence microscope or plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Quantify the fluorescence intensity and normalize it to the cell number or protein concentration. An increase in fluorescence indicates an increase in ROS production.
Data Presentation:
| Treatment | Fluorescence Intensity (Arbitrary Units) | % Change from Control |
| Control (Vehicle) | 0% | |
| Bepridil (X µM) | ||
| Bepridil (Y µM) | ||
| Antimycin A (Positive Control) |
Diagrams
Caption: Experimental workflow for assessing the effects of bepridil on mitochondria.
Caption: Signaling pathway of bepridil's effect on mitochondrial calcium and apoptosis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mitochondrial Effects of Common Cardiovascular Medications: The Good, the Bad and the Mixed | MDPI [mdpi.com]
- 3. Action of bepridil, a new calcium channel blocker on oxidative phosphorylation, oligomycin-sensitive adenosine triphosphatase activity, swelling, Ca++ uptake and Na+-induced Ca++ release processes of rabbit heart mitochondria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bepridil, an antiarrhythmic drug, opens mitochondrial KATP channels, blocks sarcolemmal KATP channels, and confers cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bepridil Suppresses Apoptosis in HL-1 Cardiac Atrial Myocytes Expressing Mutant E334K cMyBPC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mitochondrial Respiratory Complex Assay | Cyprotex | Evotec [evotec.com]
- 9. Oxidative stress–induced mitochondrial dysfunction drives inflammation and airway smooth muscle remodeling in patients with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial membrane potential measurement of H9c2 cells grown in high-glucose and galactose-containing media does not provide additional predictivity towards mitochondrial assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitochondrial Membrane Potential Drives Early Change in Mitochondrial Morphology After Acetaminophen Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identifying the Effects of Reactive Oxygen Species on Mitochondrial Dynamics and Cytoskeleton Stability in Dictyostelium discoideum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitochondrial reactive oxygen species production and respiratory complex activity in rats with pressure overload-induced heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Verapamil Inhibits Mitochondria-Induced Reactive Oxygen Species and Dependent Apoptosis Pathways in Cerebral Transient Global Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
Bepridil Hydrochloride: Unraveling its Impact on Cellular Signaling Pathways through Western Blot Analysis
For Immediate Release
[City, State] – [Date] – Bepridil (B108811) hydrochloride, a non-selective calcium channel blocker, is demonstrating significant potential in cancer research by modulating key cellular signaling pathways. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to investigate these effects using Western blot analysis. The provided information summarizes the impact of bepridil on apoptosis, epithelial-mesenchymal transition (EMT), and NOTCH1 signaling, offering a foundation for further exploration into its therapeutic applications.
Introduction
Bepridil hydrochloride is an FDA-approved drug traditionally used for cardiovascular conditions.[1][2] Its mechanism of action involves the blockage of calcium, sodium, and potassium channels.[1] Recent studies have unveiled its anti-cancer properties, demonstrating its ability to induce apoptosis and inhibit signaling pathways crucial for cancer progression and metastasis.[3][4] This report focuses on the application of Western blot analysis to quantify the effects of bepridil on key proteins within these pathways.
Key Signaling Pathways Affected by this compound
Bepridil has been shown to influence several critical signaling pathways involved in cancer pathogenesis.
1. Apoptosis Pathway: Bepridil induces programmed cell death in various cancer cell lines.[4] This process is regulated by a delicate balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins such as Bcl-2. An increase in the Bax/Bcl-2 ratio is a key indicator of apoptosis induction.[5] Bepridil treatment has been observed to decrease the levels of the pro-apoptotic protein Bax and cytochrome c in cardiac myocytes, suggesting an influence on the mitochondrial pathway of apoptosis.[3] Further investigation into the precise modulation of the Bax/Bcl-2 ratio and the activation of executioner caspases, such as caspase-3, in cancer cells is crucial for understanding its pro-apoptotic efficacy.
2. Epithelial-Mesenchymal Transition (EMT) Pathway: EMT is a cellular program that allows epithelial cells to acquire a mesenchymal phenotype, a critical step in cancer metastasis.[3] Bepridil has been shown to suppress the expression of key EMT-associated transcription factors and markers.[3]
3. NOTCH1 Signaling Pathway: The NOTCH1 pathway is a critical regulator of cell fate decisions, and its dysregulation is implicated in various cancers, including chronic lymphocytic leukemia (CLL).[4] Bepridil has been identified as an inhibitor of the NOTCH1 pathway.[4]
Quantitative Data from Western Blot Analysis
The following tables summarize the quantitative effects of this compound on key signaling proteins as determined by Western blot analysis in various studies.
Table 1: Effect of this compound on Apoptosis-Related Proteins
| Cell Line | Protein | Treatment Condition | Fold Change vs. Control | Reference |
| HL-1 Cardiac Myocytes | Bax | Bepridil | Decreased | [3] |
| HL-1 Cardiac Myocytes | Cytochrome c | Bepridil | Decreased | [3] |
| HL-1 Cardiac Myocytes | Bcl-2 | Bepridil | No Change | [3] |
Table 2: Effect of this compound on EMT-Related Proteins in Ovarian Cancer Cells
| Cell Line | Protein | Treatment Condition | Fold Change vs. Control | Reference |
| SKOV-3 | Vimentin | 15 µM Bepridil | ~0.6-fold decrease | [6] |
| SKOV-3-13 | Vimentin | 15 µM Bepridil | ~0.4-fold decrease | [6] |
| SKOV-3 | β-catenin | 15 µM Bepridil | ~0.7-fold decrease | [6] |
| SKOV-3-13 | β-catenin | 15 µM Bepridil | ~0.5-fold decrease | [6] |
| SKOV-3 | Snail | 15 µM Bepridil | ~0.8-fold decrease | [6] |
| SKOV-3-13 | Snail | 15 µM Bepridil | ~0.6-fold decrease | [6] |
Table 3: Effect of this compound on NOTCH1 Signaling Proteins in CLL Cells
| Cell Line | Protein | Treatment Condition | Observation | Reference |
| Primary CLL Cells | Trans-membrane NOTCH1 | Bepridil | Downregulated | [4] |
| Primary CLL Cells | Activated NOTCH1 (NICD) | Bepridil | Downregulated | [4] |
Experimental Protocols
Cell Culture and this compound Treatment
For Ovarian Cancer Cell Lines (SKOV-3 and SKOV-3-13):
-
Culture SKOV-3 and SKOV-3-13 cells in McCoy's 5a Medium Modified supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[7]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[7]
-
For experimental treatment, seed the cells at a desired density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with the desired concentration of bepridil (e.g., 15 µM) for the specified duration (e.g., 48 hours for EMT marker analysis).[6] Include a vehicle-treated control group.
For Chronic Lymphocytic Leukemia (CLL) Cells:
-
Isolate primary CLL cells from patient samples using Ficoll density-gradient centrifugation.[5]
-
Culture the cells in RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum, 2 mM L-glutamine, and antibiotics.[5]
-
For co-culture experiments to mimic the microenvironment, seed primary mesenchymal stromal cells (MSCs) and allow them to form a confluent layer before adding CLL cells.[6]
-
Treat the CLL cells with bepridil at the desired concentration and duration.[4]
Western Blot Protocol for Signaling Pathway Analysis
This protocol provides a general framework for Western blot analysis. Optimization may be required for specific antibodies and cell lines.
1. Cell Lysis: a. After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris. e. Collect the supernatant containing the protein extract.
2. Protein Quantification: a. Determine the protein concentration of the lysates using a BCA protein assay kit, following the manufacturer's instructions.
3. SDS-PAGE: a. Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes. b. Load the samples onto a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein). c. Run the gel at a constant voltage until the dye front reaches the bottom.
4. Protein Transfer: a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system. b. Confirm the transfer efficiency by staining the membrane with Ponceau S.
5. Blocking: a. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
6. Primary Antibody Incubation: a. Incubate the membrane with the primary antibody specific for the target protein (e.g., anti-Bax, anti-Bcl-2, anti-Vimentin, anti-β-catenin, anti-Snail, anti-NOTCH1) diluted in blocking buffer overnight at 4°C with gentle agitation.
7. Secondary Antibody Incubation: a. Wash the membrane three times with TBST for 10 minutes each. b. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
8. Detection: a. Wash the membrane three times with TBST for 10 minutes each. b. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. c. Incubate the membrane with the ECL substrate. d. Detect the chemiluminescent signal using an imaging system or X-ray film.
9. Quantification and Normalization: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the intensity of the target protein band to that of a loading control protein (e.g., β-actin or GAPDH) to account for variations in protein loading.
Visualizing the Molecular Landscape: Signaling Pathways and Workflows
To provide a clearer understanding of the complex interactions and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: Signaling pathways affected by this compound.
Caption: General workflow for Western blot analysis.
Conclusion
Western blot analysis is an indispensable tool for elucidating the molecular mechanisms underlying the anti-cancer effects of this compound. The provided data and protocols offer a comprehensive guide for researchers to investigate its impact on apoptosis, EMT, and NOTCH1 signaling. Further quantitative studies are warranted to fully characterize the dose- and time-dependent effects of bepridil on these and other signaling pathways, which will be instrumental in its development as a potential therapeutic agent for a range of malignancies.
References
- 1. Bepridil exhibits anti-leukemic activity associated with NOTCH1 pathway inhibition in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of STAT3 phosphorylation inhibitors using generative deep learning, virtual screening, molecular dynamics simulations, and biological evaluation for non-small cell lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bepridil Suppresses Apoptosis in HL-1 Cardiac Atrial Myocytes Expressing Mutant E334K cMyBPC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bepridil exhibits anti‐leukemic activity associated with NOTCH1 pathway inhibition in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diverse marrow stromal cells protect CLL cells from spontaneous and drug-induced apoptosis: development of a reliable and reproducible system to assess stromal cell adhesion-mediated drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
Troubleshooting & Optimization
Bepridil Hydrochloride solubility issues in physiological saline solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Bepridil Hydrochloride in physiological saline solutions.
Troubleshooting Guide
Researchers may encounter precipitation or incomplete dissolution when preparing this compound solutions in physiological saline for experimental use. This guide offers a systematic approach to resolving these common issues.
Issue 1: Precipitation Occurs When Preparing this compound in Physiological Saline
Cause: this compound has limited solubility in purely aqueous solutions like physiological saline.[1] Direct dissolution in saline is often not feasible, especially at higher concentrations.
Solution Workflow:
Caption: Troubleshooting workflow for this compound precipitation in saline.
Detailed Steps:
-
Co-Solvent Utilization: It is highly recommended to use a co-solvent system for in vivo formulations.[2][3][4] A common and effective approach involves first dissolving the this compound in a suitable organic solvent.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in Dimethyl Sulfoxide (DMSO).[2][3][4]
-
Sequential Addition of Solvents: For formulations requiring excipients like PEG300 and Tween-80, add these to the DMSO stock solution sequentially, ensuring the solution is clear after each addition before proceeding to the next.[2][3][4]
-
Final Dilution with Saline: The final step should be the addition of the physiological saline to the organic solvent/excipient mixture.[2][3][4]
-
Physical Dissolution Aids: If precipitation or phase separation still occurs, gentle heating and/or sonication can be employed to aid dissolution.[3][5]
Issue 2: Solution Instability and Storage
Cause: Aqueous solutions of this compound can be unstable.[6]
Recommendations:
-
Fresh Preparation: It is strongly recommended to prepare working solutions fresh for immediate use.[2][6]
-
Stock Solution Storage: If stock solutions in organic solvents like DMSO are prepared, they should be stored appropriately. For instance, storage at -80°C for up to 6 months or -20°C for up to 1 month is suggested, ensuring the container is sealed to prevent moisture absorption.[3][5] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[3][5]
-
Aqueous Solution Storage: It is not recommended to store aqueous solutions for more than one day.[1]
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in various solvents?
A1: The solubility of this compound varies significantly depending on the solvent. The following table summarizes solubility data from various sources.
| Solvent/Formulation | Solubility | Concentration (mM) | Notes |
| DMSO | ~130 mg/mL[2] | 322.58 mM[2] | Sonication is recommended. |
| DMSO | ~125 mg/mL[4] | ~310.17 mM[4] | |
| DMSO | 59.08 mg/mL[7] | 147.34 mM[7] | |
| Ethanol | 25 mg/mL[1][7] | 62.35 mM[7] | |
| Dimethyl Formamide (DMF) | 20 mg/mL[7] | 49.88 mM[7] | |
| Water | ~12.5 mg/mL[4] | ~31.02 mM[4] | |
| 1:2 Ethanol:PBS (pH 7.2) | ~0.3 mg/mL[1][7] | 0.75 mM[7] | First dissolve in ethanol, then dilute. |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.08 mg/mL[3] | 5.16 mM[3] | Sonication or heating may be needed. |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL[3] | 5.16 mM[3] | |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL[3] | 5.16 mM[3] | |
| PBS | 25 mg/mL[4] | 62.03 mM[4] | Ultrasonication recommended. |
Q2: Can I dissolve this compound directly in physiological saline?
A2: Direct dissolution in physiological saline is generally not recommended due to the compound's limited aqueous solubility.[1] To achieve a stable and clear solution, a co-solvent formulation approach is advised.
Q3: Are there established protocols for preparing this compound for in vivo studies?
A3: Yes, several protocols are available that utilize a combination of solvents to achieve a suitable formulation for in vivo administration.
Experimental Protocols
Protocol 1: DMSO, PEG300, Tween-80, and Saline Formulation
This protocol is designed to achieve a clear solution of at least 2.08 mg/mL.[3][4]
Workflow Diagram:
Caption: Sequential steps for Protocol 1 formulation.
Detailed Steps (for 1 mL final volume): [3][4]
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
Take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of physiological saline to bring the total volume to 1 mL.
-
If necessary, use sonication or gentle heating to ensure complete dissolution.[3]
Protocol 2: DMSO and SBE-β-CD in Saline Formulation
This protocol utilizes sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to enhance solubility.[3][4]
Workflow Diagram:
Caption: Workflow for preparing this compound with cyclodextrin.
Detailed Steps (for 1 mL final volume): [3][4]
-
Prepare a 20% (w/v) solution of SBE-β-CD in physiological saline.
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
Add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until the solution is clear.
Q4: What is the mechanism of action of this compound?
A4: this compound is a calcium channel blocker.[6][8] It inhibits the transmembrane influx of calcium ions into cardiac and vascular smooth muscle.[8][9] It also has inhibitory effects on the fast sodium inward currents and can block both voltage and receptor-operated calcium channels.[9] This action leads to the dilation of coronary arteries and peripheral arterioles, which is why it has been used for its antianginal properties.[4]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | Calcium Channel | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS 68099-86-5 | Calcium channel blocker | Calcium channel protein inhibitor | InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medkoo.com [medkoo.com]
- 8. Bepridil | C24H34N2O | CID 2351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
Optimizing Bepridil Hydrochloride concentration to avoid off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bepridil (B108811) Hydrochloride. Our goal is to help you optimize its concentration in your experiments to achieve desired on-target effects while minimizing off-target phenomena.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Bepridil Hydrochloride?
This compound is primarily classified as a non-selective calcium channel blocker.[1][2] It inhibits the transmembrane influx of calcium ions into cardiac and vascular smooth muscle cells.[1] Specifically, it blocks L-type calcium channels, leading to vasodilation and a negative inotropic effect on the heart.[1]
Q2: What are the known off-target effects of this compound?
Bepridil is known for its broad spectrum of activity beyond calcium channel blockade. Key off-target effects include the inhibition of:
-
Sodium (Na+) channels: It blocks the fast inward sodium current, an action that contributes to its antiarrhythmic properties but can also lead to adverse cardiac events.[3][4][5]
-
Potassium (K+) channels: Bepridil inhibits several types of potassium channels, including the hERG (human Ether-à-go-go-Related Gene) channel, KvLQT1/IsK, and ATP-sensitive potassium (KATP) channels.[6][7] Inhibition of hERG is a critical off-target effect linked to the risk of QT interval prolongation and Torsades de Pointes.
-
Calmodulin: Bepridil acts as a calmodulin antagonist, which can interfere with various calcium-dependent signaling pathways.[8][9][10]
Q3: At what concentration does this compound typically show off-target effects?
The concentration at which off-target effects become significant can overlap with the therapeutic window for its on-target activity. A comparison of IC50 values (the concentration at which 50% of the maximal inhibitory effect is observed) is crucial for determining an optimal experimental concentration. Refer to the data summary table below for specific values. For instance, the IC50 for hERG channel blockade is in the sub-micromolar to low micromolar range, which is comparable to its on-target calcium channel blocking activity.
Q4: How can I minimize off-target effects in my in vitro experiments?
To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect in your specific cell type or assay.
-
Perform a dose-response curve: This will help you identify a concentration range where the on-target effect is maximized and off-target effects are minimized.
-
Include appropriate controls: Use other, more selective ion channel blockers as controls to dissect the specific effects of Bepridil in your system.
-
Monitor for cytotoxicity: Always assess cell viability at your chosen concentration to ensure that the observed effects are not due to generalized toxicity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell death in my culture after Bepridil treatment. | The concentration of this compound is too high, leading to cytotoxicity. | Perform a dose-response experiment using a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic concentration (CC50) in your specific cell line. Use a concentration well below the CC50 for your functional assays. |
| Inconsistent results in electrophysiology experiments. | Bepridil has complex, state-dependent binding to ion channels. The frequency of stimulation can affect the degree of channel block. | Standardize your voltage protocols and stimulation frequencies across all experiments. Be aware that the blocking effect of Bepridil on some channels, like hERG, can be frequency-dependent.[11] |
| Unexpected changes in cellular signaling pathways unrelated to calcium. | Bepridil is a known calmodulin antagonist. This can affect a wide range of Ca2+/calmodulin-dependent enzymes and signaling pathways. | Investigate downstream targets of calmodulin signaling in your system. Consider using a more selective calcium channel blocker as a negative control to confirm if the observed effects are calmodulin-related. |
| Difficulty dissolving this compound for stock solutions. | This compound has specific solubility properties. | For in vitro studies, DMSO is a suitable solvent. For in vivo formulations, co-solvents such as PEG300 and Tween 80 may be necessary.[7] Always prepare fresh solutions, as they can be unstable.[2] |
Data Presentation
Table 1: Comparative IC50 Values for this compound
This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for its primary target (L-type calcium channels) and various off-target channels. These values are critical for designing experiments that isolate on-target effects.
| Target | Channel Subtype | Cell Line/System | IC50 (µM) | Reference |
| On-Target | L-type Calcium Channel (α1C) | HEK293 | 1.4 | [12] |
| Calcium Current (ICa) | Guinea-pig ventricular cells | 0.5 | [3] | |
| Off-Target | hERG (IKr) | COS cells | 0.55 | [6] |
| KvLQT1/IsK (IKs) | COS cells | 10.0 | [6] | |
| Sodium Channel (INa) | Neonatal rat ventricular cells | 30 | [3] | |
| ATP-sensitive K+ Channel (KATP) - inward | 6.6 | [7] | ||
| ATP-sensitive K+ Channel (KATP) - outward | 10.5 | [7] | ||
| Na+-activated K+ Channel (KNa) | 2.2 | [7] | ||
| Calmodulin-dependent Phosphodiesterase | Bovine brain | 8 | [9] | |
| Myosin Light Chain Kinase | Chicken gizzard | 18 | [9] | |
| Antiviral Activity | Marburg Virus Replication | Vero E6 cells | 5.99 ± 1.05 | [13] |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
This protocol provides a general framework for determining the cytotoxic concentration of this compound in a given cell line.
1. Cell Plating:
- Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
- Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
2. Compound Treatment:
- Prepare a serial dilution of this compound in a culture medium. A suggested starting range is 0.1 µM to 100 µM.
- Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only (e.g., DMSO) and untreated controls.
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
- Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
- Add 10 µL of the MTT stock solution to each well.
- Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
4. Solubilization of Formazan:
- Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
- Mix gently on a plate shaker to ensure complete dissolution of the formazan crystals.
5. Absorbance Measurement:
- Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
6. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
- Plot the percentage of viability against the log of the this compound concentration and fit a dose-response curve to determine the CC50 value.
Protocol 2: Electrophysiological Analysis of this compound Effects on Ion Channels using Patch-Clamp
This protocol outlines a general procedure for studying the effects of this compound on a specific ion channel using the whole-cell patch-clamp technique.
1. Cell Preparation:
- Use a cell line stably expressing the ion channel of interest (e.g., HEK293 cells expressing hERG).
- Plate the cells on glass coverslips at a low density suitable for patch-clamping.
2. Solution Preparation:
- External Solution: Prepare an appropriate external solution for recording the specific ionic current. The composition will vary depending on the channel being studied.
- Internal Solution: Prepare an internal (pipette) solution with the appropriate ionic composition to isolate the current of interest.
- Bepridil Solutions: Prepare a range of concentrations of this compound in the external solution.
3. Patch-Clamp Recording:
- Place a coverslip with the cells in a recording chamber on the stage of an inverted microscope.
- Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.
- Establish a giga-ohm seal between the micropipette and the cell membrane.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Apply a specific voltage protocol to elicit the ionic current of interest. The protocol should be designed to study the channel's activation, inactivation, and deactivation properties.
4. Drug Application:
- After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing the desired concentration of this compound.
- Record the changes in the ionic current in the presence of the drug.
5. Data Analysis:
- Measure the peak current amplitude, and analyze changes in the channel's gating kinetics (e.g., time constants of activation and inactivation).
- To determine the IC50, apply several concentrations of Bepridil and measure the percentage of current inhibition at each concentration.
- Plot the percentage of inhibition against the log of the drug concentration and fit the data with a Hill equation to calculate the IC50.
Visualizations
Caption: On- and off-target signaling pathways of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Bepridil block of cardiac calcium and sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Non-selective Cav Channels | Tocris Bioscience [tocris.com]
- 5. rndsystems.com [rndsystems.com]
- 6. HERG and KvLQT1/IsK, the cardiac K+ channels involved in long QT syndromes, are targets for calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Calcium Channel | TargetMol [targetmol.com]
- 8. Pharmacology of bepridil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects on calmodulin of bepridil, an antianginal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The binding of the calcium channel blocker, bepridil, to calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. State dependent dissociation of HERG channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The Calcium Channel Blocker Bepridil Demonstrates Efficacy in the Murine Model of Marburg Virus Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Bepridil Hydrochloride-Induced Cytotoxicity in Primary Neuron Cultures
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential cytotoxicity observed during in vitro studies with Bepridil (B108811) Hydrochloride in primary neuron cultures. While often investigated for its neuroprotective properties under specific conditions, unexpected neurotoxicity can arise due to high concentrations, off-target effects, or particular experimental variables.
Frequently Asked Questions (FAQs)
Q1: Is Bepridil Hydrochloride expected to be cytotoxic to primary neuron cultures?
A1: While this compound is primarily characterized as a calcium channel blocker with some neuroprotective effects reported in specific contexts like ischemia, high concentrations or specific experimental conditions can lead to cytotoxicity.[1][2] Its mechanism of action involves the blockade of multiple ion channels, including calcium, sodium, and potassium channels, which can disrupt neuronal homeostasis if not properly controlled.[3][4]
Q2: What is a typical concentration range for this compound in neuronal culture experiments?
A2: For neuroprotection studies, concentrations in the low micromolar range (e.g., 1-10 µM) have been utilized.[2] However, cytotoxic effects may be observed at higher concentrations. It is crucial to perform a dose-response curve to determine the optimal and potential toxic concentrations for your specific primary neuron type and experimental setup.
Q3: What are the potential mechanisms of this compound-induced cytotoxicity in neurons?
A3: Based on its pharmacological profile, hypothetical mechanisms for this compound-induced cytotoxicity at high concentrations could include:
-
Disruption of Calcium Homeostasis: As a potent calcium channel blocker, excessive blockade or off-target effects at high concentrations could lead to a severe disruption of intracellular calcium homeostasis, a critical factor for neuronal survival.[1][3]
-
Mitochondrial Dysfunction: Bepridil has been shown to affect mitochondrial functions, including calcium uptake and oxidative phosphorylation.[5][6][7] At cytotoxic concentrations, it could impair mitochondrial respiration, leading to decreased ATP production and increased generation of reactive oxygen species (ROS).
-
Induction of Oxidative Stress: Mitochondrial dysfunction is a primary source of ROS. An imbalance in redox status can lead to oxidative damage to lipids, proteins, and DNA, triggering cell death pathways.[8][9][10]
-
Apoptosis Induction: The cellular stressors mentioned above can converge on apoptotic pathways, leading to the activation of executioner caspases like caspase-3 and programmed cell death.[11][12][13]
Q4: How can I differentiate between apoptosis and necrosis in my cultures treated with this compound?
A4: A combination of morphological assessment and specific assays can be used. Apoptosis is characterized by cell shrinkage, membrane blebbing, and chromatin condensation, while necrosis involves cell swelling and lysis. You can use assays like Annexin V/Propidium Iodide staining to distinguish between early apoptosis and late apoptosis/necrosis. Additionally, measuring the activity of caspase-3 can provide specific evidence for apoptosis.[14][15]
Troubleshooting Guide
This guide addresses common issues encountered when observing potential this compound-induced cytotoxicity.
| Observed Problem | Potential Causes | Recommended Solutions |
| High cell death at all tested concentrations | 1. Incorrect drug concentration due to calculation or dilution error.2. Poor health of the initial primary neuron culture.3. Contamination of the culture (bacterial or fungal). | 1. Verify Concentration: Prepare fresh dilutions of this compound from a new stock and re-calculate all concentrations.2. Optimize Culture Conditions: Review and refine your neuron isolation and culture protocols. Ensure proper coating of culture vessels and use of appropriate media and supplements.[16]3. Check for Contamination: Visually inspect cultures for any signs of contamination and perform routine sterility checks. |
| Inconsistent results between experiments | 1. Variability in primary neuron culture preparations.2. Inconsistent drug preparation and application.3. "Edge effects" in multi-well plates. | 1. Standardize Protocols: Strictly adhere to standardized protocols for neuron isolation, plating density, and maintenance.[17]2. Fresh Drug Preparations: Always prepare fresh this compound solutions for each experiment.3. Minimize Edge Effects: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity. |
| Cell clumping after treatment | 1. Suboptimal coating of the culture surface.2. High cell seeding density.3. Cell death leading to the release of DNA and aggregation. | 1. Optimize Coating: Ensure uniform and adequate coating of culture surfaces with materials like poly-D-lysine.2. Adjust Seeding Density: Perform a titration to determine the optimal seeding density for your specific neuron type.3. Gentle Media Changes: Be gentle during media changes to minimize dislodging of cells. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Primary neuron cultures in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader
-
-
Procedure:
-
Plate primary neurons at the desired density and allow them to adhere and mature.
-
Prepare serial dilutions of this compound in the culture medium.
-
Carefully remove the old medium and add the this compound-containing medium to the respective wells. Include vehicle-only control wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Four hours before the end of the incubation, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells into the culture medium, an indicator of necrosis or late apoptosis.
-
Materials:
-
Primary neuron cultures in a 96-well plate
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit
-
96-well plate reader
-
-
Procedure:
-
Follow steps 1-4 from the MTT assay protocol.
-
At the end of the incubation period, carefully collect the culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves adding a reaction mixture to the supernatant and incubating for a colorimetric reaction.
-
Measure the absorbance at the appropriate wavelength using a 96-well plate reader.
-
To determine the maximum LDH release, lyse a set of control wells with the provided lysis buffer.
-
Calculate the percentage of cytotoxicity for each condition relative to the maximum LDH release.
-
Protocol 3: Caspase-3 Activity Assay
This assay measures the activity of activated caspase-3, a key executioner in apoptosis.
-
Materials:
-
Primary neuron cultures
-
This compound stock solution
-
Commercially available fluorometric or colorimetric caspase-3 activity assay kit
-
Cell lysis buffer
-
Fluorometer or spectrophotometer
-
-
Procedure:
-
Treat the primary neuron cultures with this compound for the desired time.
-
Lyse the cells using the lysis buffer provided in the kit.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric) to the cell lysates.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence using a plate reader.
-
Quantify the caspase-3 activity based on a standard curve or relative to the control.
-
Hypothetical Quantitative Data
The following tables present hypothetical data to illustrate potential results from cytotoxicity studies of this compound on primary neuron cultures.
Table 1: Dose-Response Effect of this compound on Neuronal Viability (MTT Assay)
| Bepridil HCl (µM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 1 | 98.1 | 4.8 |
| 5 | 95.3 | 6.1 |
| 10 | 82.4 | 7.3 |
| 25 | 51.7 | 8.5 |
| 50 | 23.9 | 6.9 |
| 100 | 8.2 | 4.1 |
Table 2: Mechanistic Insights into this compound-Induced Cytotoxicity at 24 hours
| Treatment (25 µM Bepridil HCl) | Parameter | Fold Change vs. Control | Standard Deviation |
| Bepridil HCl | LDH Release | 3.2 | 0.4 |
| Bepridil HCl | Caspase-3 Activity | 4.5 | 0.6 |
| Bepridil HCl | Intracellular ROS | 2.8 | 0.3 |
Visualizations
Caption: Hypothesized signaling pathway for this compound-induced cytotoxicity.
Caption: Experimental workflow for investigating cytotoxicity.
Caption: Troubleshooting decision-making flowchart.
References
- 1. Bepridil decreases Aβ and calcium levels in the thalamus after middle cerebral artery occlusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuronal preconditioning with the antianginal drug, bepridil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bepridil reducing levothyroxine-induced enhancement of mitochondria Ca2+ Mg(2+)-ATPase activity in rat cerebrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of bepridil on Ca2+ uptake by cardiac mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Action of bepridil, a new calcium channel blocker on oxidative phosphorylation, oligomycin-sensitive adenosine triphosphatase activity, swelling, Ca++ uptake and Na+-induced Ca++ release processes of rabbit heart mitochondria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuronal Damage Induced by Gradual Oxidative Stress in iPSC‐Derived Neurons: Implications for Ferroptosis Involvement and ALS Drug Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation [mdpi.com]
- 10. Perspectives on the Molecular Mediators of Oxidative Stress and Antioxidant Strategies in the Context of Neuroprotection and Neurolongevity: An Extensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase 3 activation is essential for neuroprotection in preconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug-Induced Apoptosis: Mechanism by which Alcohol and Many Other Drugs can Disrupt Brain Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotection by the inhibition of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activation of Caspase-3 in Single Neurons and Autophagic Granules of Granulovacuolar Degeneration in Alzheimer’s Disease: Evidence for Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of Neuronal Caspase-3 by Intracellular Accumulation of Wild-Type Alzheimer Amyloid Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 17. Frontiers | Development of a new hazard scoring system in primary neuronal cell cultures for drug-induced acute neuronal toxicity identification in early drug discovery [frontiersin.org]
Managing the stability of Bepridil Hydrochloride in long-term cell culture
Welcome to the Technical Support Center for Bepridil (B108811) Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the stability of Bepridil Hydrochloride in long-term cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the reliability and reproducibility of your results.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in cell culture.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why am I observing a diminished or inconsistent effect of this compound over time in my long-term culture? | Degradation of this compound: The compound may be unstable in your specific cell culture medium at 37°C. Components in the media or changes in pH could accelerate its degradation.[1] | 1. Perform a Stability Study: Follow the Experimental Protocol for Assessing this compound Stability outlined below to determine its half-life in your specific culture conditions. 2. Frequent Media Changes: Based on the stability data, replenish the media with freshly prepared this compound at intervals shorter than its half-life to maintain a consistent effective concentration. 3. pH Monitoring: Regularly monitor the pH of your cell culture medium, as pH shifts can affect the stability of the compound.[1] |
| I see a precipitate in my culture medium after adding this compound. | Poor Solubility: The concentration of this compound may exceed its solubility limit in the cell culture medium. The presence of serum proteins can sometimes affect solubility. Interaction with Media Components: this compound might be interacting with components of the medium, leading to precipitation. | 1. Optimize Stock Solution Preparation: Ensure the DMSO stock solution is fully dissolved before further dilution into the medium.[2] Sonication may aid dissolution.[2] 2. Final DMSO Concentration: Keep the final concentration of DMSO in the culture medium below 0.5% to minimize solvent-induced precipitation and toxicity. 3. Test Different Media Formulations: If precipitation persists, consider testing the solubility of this compound in alternative basal media. |
| My experimental results are highly variable between replicates. | Inconsistent Compound Concentration: This could be due to incomplete solubilization, degradation during the experiment, or adsorption to plasticware.[1] Inaccurate Pipetting: Errors in serial dilutions or addition to culture wells can lead to significant variability. | 1. Use Low-Binding Plastics: Utilize low-protein-binding plates and pipette tips to minimize adsorption of the compound.[1] 2. Consistent Handling: Ensure uniform mixing of the culture medium after adding this compound. 3. Analytical Validation: If possible, use an analytical method like HPLC to verify the concentration of this compound in your culture medium at the start and end of the experiment. |
| The observed cellular response does not correlate with the expected mechanism of action. | Presence of Active Degradants: Degradation products of this compound may have off-target effects or interfere with the primary mechanism of action. Interaction with Serum Proteins: this compound is known to be highly protein-bound (>99%).[3][4] The free, active concentration of the drug may be lower than anticipated in serum-containing media. | 1. Serum-Free vs. Serum-Containing Media: Compare the cellular response in the presence and absence of serum to assess the impact of protein binding. Be aware that cell health may be compromised in serum-free conditions. 2. Characterize Degradation Products: If significant degradation is confirmed, consider analytical techniques (e.g., LC-MS) to identify potential degradation products. This is an advanced troubleshooting step and may require collaboration with an analytical chemistry core. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder and stock solutions?
A1: this compound powder is stable for at least four years when stored at -20°C.[5] Stock solutions, typically prepared in DMSO, should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for up to one month.[5][6] It is strongly recommended to use freshly prepared solutions for experiments as solutions are generally considered unstable.[7]
Q2: What is the best solvent for preparing this compound stock solutions?
A2: DMSO is the recommended solvent for preparing stock solutions of this compound.[2]
Q3: How does the high protein-binding capacity of this compound affect its activity in cell culture?
A3: this compound has a very high affinity for plasma proteins such as albumin and alpha1-acid glycoprotein.[3] In cell culture media containing serum (e.g., FBS), a significant portion of the drug will be bound to these proteins and will be biologically inactive. The effective concentration of free drug available to the cells will be much lower than the total concentration added. This should be taken into consideration when determining the working concentration for your experiments.
Q4: Can I use this compound in serum-free media?
A4: Yes, this compound can be used in serum-free media. This will eliminate the variable of protein binding, and the nominal concentration will be closer to the effective concentration. However, ensure that your cells can be maintained in a healthy state under serum-free conditions for the duration of your experiment.
Q5: Is this compound sensitive to light?
Experimental Protocols
Experimental Protocol for Assessing this compound Stability in Cell Culture Medium
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Your specific cell culture medium (with and without serum, if applicable)
-
Sterile, low-protein-binding microcentrifuge tubes or a 24-well plate
-
Calibrated pipettes and low-protein-binding tips
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Acetonitrile (HPLC grade)
-
Purified water (HPLC grade)
-
Buffer for mobile phase (e.g., phosphate (B84403) buffer)
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. Ensure the powder is completely dissolved.
-
Prepare the working solution by diluting the stock solution into your pre-warmed cell culture medium to the final desired concentration (e.g., 10 µM). Prepare enough volume for all time points and replicates.
-
Aliquot the working solution into triplicate wells of a sterile 24-well plate or sterile microcentrifuge tubes.
-
Incubate the samples at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), collect an aliquot from each replicate. The 0-hour time point should be collected immediately after preparation.
-
Immediately store the collected aliquots at -80°C until analysis to halt further degradation.
-
Analyze the concentration of this compound in each sample using a validated HPLC method.
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage remaining versus time to visualize the degradation profile.
-
Calculate the half-life (t½) of the compound in your culture medium.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's primary mechanism of action.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Calcium Channel | TargetMol [targetmol.com]
- 3. Plasma protein binding of bepridil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [glowm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Bepridil Hydrochloride resistance in cancer cell lines
This technical support center provides troubleshooting guides and frequently asked questions for researchers encountering resistance to Bepridil Hydrochloride in cancer cell lines.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the proposed anti-cancer mechanism of action for this compound?
A1: this compound is a multi-target agent. Its primary anti-cancer effects are believed to stem from its ability to block the transmembrane influx of calcium ions into cancer cells by inhibiting L-type calcium channels.[1] Additionally, it can interfere with calcium binding to calmodulin, a key intracellular calcium sensor, and may also block certain sodium and potassium channels.[2][3][4] This disruption of ion homeostasis can lead to cell cycle arrest and apoptosis in cancer cells.[5]
Q2: What are the typical signs of developing Bepridil resistance in my cell line?
A2: The primary indicator of resistance is a progressive increase in the half-maximal inhibitory concentration (IC50). If you observe that a higher concentration of Bepridil is required to achieve the same level of cell death or growth inhibition compared to earlier experiments, your cell line is likely developing resistance. This is often visualized as a rightward shift in the dose-response curve.
Q3: Are there known general mechanisms of drug resistance that might apply to Bepridil?
A3: Yes, while specific research on Bepridil resistance is limited, common mechanisms of cancer drug resistance are likely applicable.[6] These include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump the drug out of the cell.[7]
-
Alteration of Drug Target: Mutations or changes in the expression of the ion channels or calmodulin that Bepridil targets, reducing its binding affinity.[6]
-
Bypass Signaling Pathways: Activation of alternative signaling pathways that promote cell survival and proliferation, circumventing the effects of Bepridil-induced calcium disruption.[8]
-
Changes in Apoptotic Pathways: Downregulation of pro-apoptotic proteins or upregulation of anti-apoptotic proteins, making the cells inherently more resistant to programmed cell death.[7]
Q4: Can Bepridil be used in combination with other drugs to overcome resistance?
A4: Yes, combination therapy is a common strategy to overcome or prevent drug resistance.[9] Bepridil itself has been investigated as an agent to reverse resistance to other drugs like anthracyclines.[10] For overcoming resistance to Bepridil, a logical approach would be to combine it with a drug that works via a different mechanism, such as a PARP inhibitor, a targeted kinase inhibitor, or a standard cytotoxic agent to which the cells remain sensitive.[11][12]
Section 2: Troubleshooting Guides
This section addresses specific experimental issues with potential causes and suggested protocols.
Problem 1: The IC50 of Bepridil has significantly increased in our long-term culture.
-
Issue: A consistent, 5- to 10-fold or higher increase in the IC50 value for Bepridil compared to the parental cell line.
-
Potential Cause: The cell line has likely developed resistance, most commonly through the upregulation of drug efflux pumps.
-
Experimental Solution: Quantify the expression of common ABC transporter genes.
Table 1: Hypothetical IC50 and Gene Expression Data
| Cell Line | Bepridil IC50 (µM) | ABCB1 (P-gp) mRNA Fold Change | ABCC1 (MRP1) mRNA Fold Change |
| Parental OVCAR-3 | 5.2 | 1.0 (Baseline) | 1.0 (Baseline) |
| Bepridil-Resistant OVCAR-3 | 58.5 | 25.3 | 1.8 |
This table illustrates a scenario where resistance is strongly correlated with the overexpression of the ABCB1 gene.
Experimental Protocol: Quantitative Real-Time PCR (qPCR) for Efflux Pump Expression
-
RNA Extraction: Isolate total RNA from both parental (sensitive) and suspected resistant cell lines using a TRIzol-based or column-based kit. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix. In a 20 µL reaction volume, include:
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL Diluted cDNA (e.g., 1:10 dilution)
-
6 µL Nuclease-free water
-
-
Primer Sequences:
-
ABCB1 Fwd: 5'-GGCAGCAATCAGACAGGATGT-3'
-
ABCB1 Rev: 5'-AATATACAGGTCAGGTTCAGTTTGC-3'
-
GAPDH (Control) Fwd: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
GAPDH (Control) Rev: 5'-TTGAGGGTCAATGAAGGGGTC-3'
-
-
Thermal Cycling: Use a standard three-step cycling protocol:
-
Initial Denaturation: 95°C for 10 min.
-
40 Cycles: 95°C for 15 sec, 60°C for 60 sec.
-
Melt Curve Analysis: To verify product specificity.
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the GAPDH housekeeping gene and comparing the resistant cells to the parental line.
Problem 2: qPCR results show no change in efflux pump expression, but resistance persists.
-
Issue: The IC50 is high, but common efflux pump expression is not the cause.
-
Potential Causes:
-
Alteration in the expression level of Bepridil's molecular targets.
-
Activation of a pro-survival signaling pathway that bypasses Bepridil's effects.
-
-
Experimental Solution: Use Western Blotting to analyze the protein expression levels of Bepridil's targets (e.g., specific calcium channel subunits) and key proteins in survival pathways (e.g., Akt).
Table 2: Hypothetical Protein Expression Analysis
| Cell Line | Relative CACNA1C (CaV1.2) Protein Level | Relative p-Akt (Ser473) Protein Level |
| Parental SKOV-3 | 1.0 (Baseline) | 1.0 (Baseline) |
| Bepridil-Resistant SKOV-3 | 0.2 | 4.5 |
This table illustrates a scenario where resistance may be driven by both a decrease in a drug target (calcium channel) and an increase in pro-survival signaling (phosphorylated Akt).
Experimental Protocol: Western Blotting for Target and Pathway Proteins
-
Protein Lysate Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
-
Example Antibodies: Anti-CACNA1C (1:1000), Anti-phospho-Akt (Ser473) (1:1000), Anti-Akt (1:1000), Anti-β-Actin (Loading Control, 1:5000).
-
-
Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse) for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Densitometry: Quantify band intensity using software like ImageJ. Normalize target protein levels to the loading control (β-Actin).
Section 3: Visualizations and Workflows
Diagram 1: Bepridil Action and Resistance Pathway
Caption: Bepridil's mechanism and a P-glycoprotein-mediated resistance pathway.
Diagram 2: Experimental Workflow for Troubleshooting Resistance
Caption: Step-by-step workflow for investigating Bepridil resistance.
Diagram 3: Interplay of Resistance Mechanisms
Caption: Logical relationships between different mechanisms of drug resistance.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. The binding of the calcium channel blocker, bepridil, to calmodulin [pubmed.ncbi.nlm.nih.gov]
- 5. Suppression of Metastatic Ovarian Cancer Cells by Bepridil, a Calcium Channel Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms and insights into drug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of acquired tumor drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Editorial: New strategies for reversing cancer therapy resistance [frontiersin.org]
- 9. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 10. Bepridil in combination with anthracyclines to reverse anthracycline resistance in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. newatlas.com [newatlas.com]
Technical Support Center: Bepridil Hydrochloride Dosage Adjustment for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bepridil (B108811) Hydrochloride in vivo. The focus is on adjusting dosages to minimize cardiac side effects while maintaining therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Bepridil Hydrochloride's cardiac side effects?
A1: this compound is a unique cardiovascular drug with a complex mechanism of action that involves the blockade of multiple ion channels, including calcium, sodium, and potassium channels.[1] Its primary cardiac side effects stem from its ability to prolong the cardiac action potential, which can lead to QT interval prolongation. This prolongation, particularly through the inhibition of the delayed rectifier potassium current, increases the risk of serious arrhythmias like Torsades de Pointes (TdP).[1]
Q2: What are the most critical cardiac side effects to monitor for during in vivo experiments with this compound?
A2: The most critical cardiac side effect to monitor is QT interval prolongation, which is a key risk factor for TdP, a potentially life-threatening ventricular arrhythmia.[2][3][4] Other significant cardiovascular side effects include bradycardia (a slower than normal heart rate), and in some cases, exacerbation of congestive heart failure.[2][4]
Q3: Are the cardiac side effects of this compound dose-dependent?
A3: Yes, the cardiac side effects of this compound, particularly QT segment prolongation, are dose-related.[2] Higher doses are associated with a greater extent of QT prolongation and an increased risk of arrhythmias.[5] Clinical studies have shown a linear dose-response relationship between Bepridil concentration and the QTc interval.[6][7]
Q4: What animal models are suitable for studying this compound's cardiac effects?
A4: Non-rodent models, such as conscious dogs, are considered highly valuable for assessing QT interval prolongation by pharmaceuticals due to the excellent agreement between QT results in these animals and humans.[8][9] Studies in anesthetized dogs have also provided significant insights into the electrophysiological effects of Bepridil.[2][8][9] Zebrafish have also been used to model the dose-dependent cardiotoxic effects of Bepridil on embryonic development.[10][11]
Q5: Are there any known factors that can exacerbate the cardiac side effects of this compound?
A5: Yes, several factors can increase the risk of serious arrhythmias with Bepridil. These include hypokalemia (low serum potassium levels), advanced age, and being of the female sex.[2][3] Concomitant use of other drugs that prolong the QT interval should also be avoided.[3]
Troubleshooting Guides
Issue 1: Unexpected QT Prolongation or Arrhythmias at a Presumed Safe Dose
Possible Causes:
-
Individual Animal Susceptibility: There can be significant inter-individual variability in drug response.
-
Electrolyte Imbalance: Low potassium (hypokalemia) can significantly increase the risk of Bepridil-induced arrhythmias.[3]
-
Anesthetic interactions: Some anesthetics can have synergistic effects on cardiac electrophysiology when combined with Bepridil.[12]
-
Incorrect Dose Calculation or Administration: Errors in preparing or delivering the dose can lead to unintended high concentrations.
Troubleshooting Steps:
-
Immediate Action: If arrhythmias are observed, stop the Bepridil infusion or administration immediately.
-
Verify Dose: Double-check all calculations and records to ensure the correct dose was administered.
-
Check Electrolytes: If possible, analyze a blood sample to check serum potassium levels.
-
Review Anesthesia Protocol: Evaluate the anesthetic agents used and consider their potential interaction with Bepridil.
-
Reduce Subsequent Doses: For future experiments in the same cohort, consider starting with a lower dose and titrating upwards more slowly.
Issue 2: Difficulty Establishing a Therapeutic Window (Efficacy Without Cardiotoxicity)
Possible Causes:
-
Narrow Therapeutic Index: Bepridil has a known narrow therapeutic index, meaning the effective dose is close to the toxic dose.
-
Inappropriate Animal Model: The chosen animal model may not be sensitive enough to detect the therapeutic effect at doses that do not cause cardiotoxicity.
-
Suboptimal Dosing Regimen: The frequency and route of administration may not be optimal for maintaining therapeutic plasma concentrations without reaching toxic peaks.
Troubleshooting Steps:
-
Dose-Escalation Study: Conduct a formal dose-escalation study with small increments to carefully map the dose-response for both efficacy and cardiotoxicity endpoints.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If resources allow, perform PK/PD modeling to understand the relationship between drug concentration and its effects over time. This can help in designing a more optimal dosing regimen.
-
Consider a Different Animal Model: If a therapeutic window cannot be established in the current model, consider using a different, validated model for cardiotoxicity assessment.
-
Continuous Infusion vs. Bolus Injection: For intravenous studies, a continuous infusion may help maintain steadier plasma concentrations and avoid the high peak concentrations associated with bolus injections that can trigger arrhythmias.
Experimental Protocols
Key Experiment: In Vivo Dose-Escalation Study in a Canine Model to Determine the Therapeutic Window of this compound
Objective: To determine a dose range of this compound that produces the desired therapeutic effect (e.g., anti-arrhythmic or anti-anginal) while minimizing cardiac side effects, primarily QT prolongation.
Animal Model: Male beagle dogs (n=4-6 per group) fitted with telemetry devices for continuous ECG and hemodynamic monitoring.
Methodology:
-
Baseline Monitoring: Record baseline ECG, heart rate, and blood pressure for at least 24 hours before drug administration to establish normal values for each animal.
-
Dose Preparation: Prepare sterile solutions of this compound in an appropriate vehicle (e.g., saline).
-
Dose Administration: Administer this compound intravenously as a slow bolus injection or a controlled infusion. Start with a low dose (e.g., 2.5 mg/kg) and escalate in subsequent cohorts (e.g., 5 mg/kg, 10 mg/kg).[2][12] A washout period of at least 48 hours should be allowed between escalating doses in the same animal if a crossover design is used.
-
Continuous Monitoring: Continuously monitor ECG (with a focus on the QT interval, corrected for heart rate using a species-specific formula like Bazett's or Fridericia's), heart rate, and blood pressure for at least 24 hours post-administration.
-
Data Analysis:
-
Calculate the change in QTc interval from baseline at each dose level.
-
Record the incidence and type of any arrhythmias.
-
Analyze the dose-response relationship for both the desired therapeutic effect and the observed cardiac side effects.
-
-
Establishing the Therapeutic Window: Identify the dose range where the therapeutic effect is observed with minimal or acceptable changes in the QTc interval and no significant arrhythmias. The manufacturer has previously recommended dose reduction if the QT interval exceeds 0.52 seconds in humans.[2]
Quantitative Data Summary
Table 1: Dose-Dependent Electrophysiological Effects of Intravenous this compound in Anesthetized Dogs
| Dose (mg/kg) | Change in Sinus Node Rate | Atrial Effective Refractory Period | Anterograde AV Nodal Conduction |
| 5 | Reduction | Increased | Slowed, increased refractoriness |
| 10 | Significant Reduction | Significantly Increased | Further slowing, potential for Wenckebach periods |
Data synthesized from findings reported in electrophysiologic studies in dogs.[2][8][9]
Table 2: Dose-Response of this compound on QT Interval and Arrhythmias (Canine Model)
| Dose (mg/kg) | Approximate Mean Increase in QTc | Incidence of Ventricular Tachycardia Induction |
| 5 | Modest Prolongation | Prevented in 4 of 12 dogs |
| 10 | Significant Prolongation | Prevented in 7 of 13 dogs |
Data synthesized from studies investigating the antiarrhythmic effects of Bepridil in conscious dogs post-myocardial infarction.[2]
Table 3: Clinical Dose-Response of this compound in Patients with Persistent Atrial Fibrillation
| Daily Dose | Conversion to Sinus Rhythm | Reported Adverse Events |
| 100 mg | 37.5% | - |
| 200 mg | 69.0% | Ventricular tachycardia, QT prolongation, sinus bradycardia, sudden death |
Data from a multicenter, randomized, placebo-controlled, double-blind study.[5]
Visualizations
Caption: Mechanism of this compound's therapeutic and adverse cardiac effects.
Caption: Workflow for an in vivo dose-escalation study of this compound.
Caption: Troubleshooting logic for unexpected cardiac adverse events.
References
- 1. Effects of bepridil and CERM 4205 (ORG 30701) on the relation between cardiac cycle length and QT duration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiarrhythmic and electrophysiologic effects of bepridil in chronically infarcted conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of bepridil on regional and global myocardial ischemia/reperfusion-induced injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on cardiocirculatory dynamics, coronary vascular resistance, and cardiac output distribution in normal, conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-response effects of bepridil in patients with persistent atrial fibrillation monitored with transtelephonic electrocardiograms: a multicenter, randomized, placebo-controlled,double-blind study (J-BAF Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relationship between serum bepridil concentration and corrected QT interval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. Electrophysiologic effects of bepridil in the anesthetized dog studied by endocardiac electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrophysiologic effects of bepridil in normal and infarcted canine myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety profile of bepridil determined from clinical trials in chronic stable angina in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prolongation of QT interval and antiarrhythmic action of bepridil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cardiac electrophysiologic interactions of bepridil, a new calcium antagonist, with enflurane, halothane, and isoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Bepridil Hydrochloride electrophysiology studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in electrophysiology studies involving Bepridil (B108811) Hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and recommended solutions in a question-and-answer format.
Question: Why am I observing significant variability in the IC50 value of Bepridil Hydrochloride for the same ion channel across different experiments?
Answer:
Inconsistent IC50 values for this compound can stem from several factors related to its complex mechanism of action and experimental parameters. Bepridil's blocking action is known to be state-dependent, meaning its affinity for the ion channel can change depending on whether the channel is in a resting, open, or inactivated state.
Potential Causes and Solutions:
-
Voltage-Dependence of Block: The inhibitory effect of Bepridil on ion channels, particularly T-type Ca2+ channels, is highly voltage-dependent. Different holding potentials will alter the proportion of channels in different states, thus affecting the measured IC50. For instance, the IC50 for CaV3.2 channels is significantly lower (more potent block) at a holding potential of -70 mV compared to -100 mV[1].
-
Solution: Strictly control and maintain a consistent holding potential across all experiments. Report the holding potential used when presenting your IC50 values.
-
-
Frequency-Dependence of Block (Use-Dependence): Bepridil can exhibit use-dependent block, particularly of Na+ channels[2]. This means that the degree of block can increase with the frequency of channel activation (e.g., the frequency of depolarizing pulses).
-
Solution: Standardize the frequency and duration of your voltage-clamp protocols. If investigating use-dependence, systematically vary the pulse frequency and analyze the resulting changes in block.
-
-
Inconsistent Cell Health: Variations in cell health can lead to differing levels of channel expression and altered membrane properties, which can impact the apparent potency of Bepridil.
-
Solution: Ensure consistent cell culture conditions and passage numbers. Only use healthy, well-adhered cells for patch-clamp recordings.
-
-
Long-term Effects of Bepridil: Prolonged exposure (e.g., 24 hours) to Bepridil can lead to an up-regulation of Na+ channel current (INa), which could mask its acute blocking effects if not properly controlled for[3][4].
-
Solution: For acute effect studies, apply Bepridil for a short, consistent duration. If long-term effects are being investigated, ensure appropriate vehicle controls and time-course experiments are performed.
-
Question: My recordings are showing a gradual "rundown" of the current after applying this compound. How can I mitigate this?
Answer:
Current rundown, a gradual decrease in current amplitude over time, is a common issue in patch-clamp electrophysiology and can be exacerbated by certain compounds.
Potential Causes and Solutions:
-
General Patch-Clamp Instability: Rundown can be an inherent issue with the whole-cell patch-clamp configuration due to the dialysis of essential intracellular components.
-
Solution: Include ATP and GTP in your internal solution to support channel function. Maintaining a stable recording environment (temperature, perfusion rate) is also critical. For CaV1.2 channels, minimizing intracellular free Mg2+ and adding a low concentration of Ca2+ to the internal solution can help reduce rundown[5][6].
-
-
Compound-Specific Effects: While not extensively reported for Bepridil, some compounds can directly or indirectly contribute to channel instability.
-
Solution: If rundown is severe and specific to Bepridil application, consider using the perforated patch-clamp technique to preserve the intracellular environment.
-
-
Non-Specific Binding: Bepridil may non-specifically bind to the perfusion system tubing.
-
Solution: Ensure your perfusion system is made of inert materials and is thoroughly cleaned between experiments.
-
Question: I am using an automated patch-clamp system and my results with this compound are not consistent with manual patch-clamp data. What could be the reason?
Answer:
Automated patch-clamp (APC) systems offer high throughput but can sometimes yield results that differ from manual patch-clamp, especially with complex compounds like Bepridil.
Potential Causes and Solutions:
-
Solution Exchange and Compound Washout: The fluidics of APC systems differ from manual setups. Incomplete or slow solution exchange can lead to inaccurate concentration-response curves.
-
Solution: Optimize the solution exchange protocols on your specific APC platform. Ensure a sufficient number of wash steps between compound applications to avoid carry-over. Some studies suggest that for "sticky" compounds, mimicking continuous superfusion with multiple, rapid additions can improve data quality[7].
-
-
Seal Resistance and Voltage Control: Achieving and maintaining a high-quality giga-ohm seal is crucial for accurate voltage control. Lower seal resistances in APC systems can lead to voltage errors, which is particularly problematic for a voltage-dependent blocker like Bepridil[8].
-
Solution: Use high-quality cell suspensions to improve seal success rates. Be critical of the seal resistance and whole-cell parameters of your recordings and apply stringent quality control criteria.
-
-
Cell Type and Expression System: Differences in the cell lines used (e.g., HEK-293 vs. CHO) and the specific ion channel subunits expressed can lead to variations in pharmacology.
-
Solution: Whenever possible, use the same cell line and channel constructs that were used to generate the reference manual patch-clamp data.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in electrophysiology studies?
A1: this compound is a multi-channel blocker. Its primary mechanism is the inhibition of L-type calcium channels[9]. However, it also blocks sodium (Na+) and potassium (K+) channels, which contributes to its anti-arrhythmic properties[10]. Specifically, it has been shown to inhibit the delayed rectifier potassium current[10]. This multifaceted action means that when studying its effects, it's crucial to consider its impact on multiple ion channels, not just one.
Q2: How should I prepare stock solutions of this compound for my experiments?
A2: this compound is soluble in DMSO[11][12]. It is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10-100 mM) and then dilute it to the final working concentration in your extracellular recording solution. For in vivo formulations, co-solvents like PEG300 and Tween 80 may be used, but for in vitro electrophysiology, minimizing the final DMSO concentration is key to avoid solvent effects on ion channel activity.
Q3: What are the recommended storage conditions for this compound solutions?
A3: this compound powder should be stored desiccated at room temperature[11]. Stock solutions in DMSO can be stored at -20°C for about a month or at -80°C for up to six months[13][14]. To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes.
Q4: Is this compound light-sensitive?
A4: While specific photostability data for Bepridil is not extensively detailed in the provided search results, many cardiovascular drugs, particularly those in the dihydropyridine (B1217469) class of calcium channel blockers, are known to be light-sensitive[15]. Therefore, it is good laboratory practice to protect Bepridil solutions from light by storing them in amber vials or wrapping containers in aluminum foil, and minimizing light exposure during experiments.
Q5: What are the known effects of Bepridil on cardiac action potentials?
A5: Bepridil prolongs the cardiac action potential duration[10]. This is a result of its combined block of calcium, sodium, and potassium channels[10]. Clinically, this can lead to a prolongation of the QT interval on an electrocardiogram (ECG), which is a risk factor for arrhythmias like Torsades de Pointes[16].
Data Presentation
Table 1: Reported IC50 Values for this compound on Various Ion Channels
| Ion Channel | Cell Type | Holding Potential (mV) | IC50 (µM) | Reference |
| T-type Ca2+ (CaV3.2) | HEK-293 | -70 | 0.4 | [1] |
| T-type Ca2+ (CaV3.2) | HEK-293 | -100 | 10.6 | [1] |
| ATP-sensitive K+ (outward) | Guinea pig ventricular myocytes | +60 | 10.5 | [12][14] |
| ATP-sensitive K+ (inward) | Guinea pig ventricular myocytes | -60 | 6.6 | [12][14] |
| Na+-activated K+ | Guinea pig ventricular myocytes | -60 | 2.2 | [12][14] |
| Na+ Channels | Guinea pig ventricular myocytes | -90 | 40 | [2] |
| Na+ Channels | Guinea pig ventricular myocytes | -140 | 342 | [2] |
Experimental Protocols
Protocol 1: Basic Characterization of Bepridil Block on a Voltage-Gated Ion Channel using Manual Whole-Cell Patch-Clamp
-
Cell Preparation: Culture cells expressing the ion channel of interest to 60-80% confluency. On the day of the experiment, gently dissociate the cells and plate them onto glass coverslips in the recording chamber.
-
Solutions:
-
External Solution: Prepare an appropriate physiological saline solution for the cell type and ion channel being studied.
-
Internal Solution: Prepare an internal solution containing the appropriate ions to isolate the current of interest. Include 2-5 mM ATP and 0.1-0.5 mM GTP to maintain channel activity.
-
Bepridil Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
-
Recording Setup:
-
Use a borosilicate glass pipette with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal (>1 GΩ) with a healthy cell.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Compensate for pipette capacitance and series resistance (typically >80%).
-
-
Data Acquisition:
-
Clamp the cell at a holding potential where the channel of interest is largely in the resting state (e.g., -80 mV for many voltage-gated channels).
-
Apply a voltage protocol to elicit the ionic current. This could be a step depolarization to a potential that maximally activates the channel.
-
Establish a stable baseline recording for at least 5 minutes.
-
Prepare serial dilutions of Bepridil from the stock solution into the external solution to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all concentrations and be below 0.5%.
-
Apply increasing concentrations of Bepridil to the cell using a perfusion system, allowing the current to reach a steady-state at each concentration before proceeding to the next.
-
After the highest concentration, perform a washout with the control external solution to assess the reversibility of the block.
-
-
Data Analysis:
-
Measure the peak current amplitude at each Bepridil concentration.
-
Normalize the current at each concentration to the baseline current.
-
Plot the normalized current as a function of the Bepridil concentration and fit the data with the Hill equation to determine the IC50 value.
-
Mandatory Visualizations
Caption: Bepridil's multi-channel blocking mechanism.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. Voltage-dependent and frequency-independent inhibition of recombinant Cav3.2 T-type Ca2+ channel by bepridil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Bepridil up-regulates cardiac Na+ channels as a long-term effect by blunting proteasome signals through inhibition of calmodulin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bepridil up-regulates cardiac Na+ channels as a long-term effect by blunting proteasome signals through inhibition of calmodulin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Ca(v)1.2 screening with an automated planar patch clamp platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sophion.com [sophion.com]
- 8. Development of automated patch clamp assays to overcome the burden of variants of uncertain significance in inheritable arrhythmia syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is this compound used for? [synapse.patsnap.com]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. This compound | Non-selective Cav Channels | Tocris Bioscience [tocris.com]
- 12. This compound | Calcium Channel | TargetMol [targetmol.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Bepridil blunts the shortening of action potential duration caused by metabolic inhibition via blockade of ATP-sensitive K(+) channels and Na(+)-activated K(+) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Effects of bepridil on cardiac electrophysiologic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing perfusion protocols for Bepridil Hydrochloride in isolated heart models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Bepridil (B108811) Hydrochloride in isolated heart perfusion models, such as the Langendorff preparation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Bepridil Hydrochloride in cardiac tissue?
A1: this compound is a calcium channel blocker with a complex pharmacological profile.[1] It primarily inhibits the transmembrane influx of calcium ions into cardiac and vascular smooth muscle.[1] Additionally, it exhibits inhibitory effects on both the slow calcium (L-type) and fast sodium inward currents, interferes with calcium binding to calmodulin, and blocks both voltage and receptor-operated calcium channels.[1] Some studies have also shown that it can inhibit potassium channels.
Q2: What are the expected electrophysiological effects of this compound on the isolated heart?
A2: this compound is known to cause a dose-dependent reduction in heart rate.[2] It can also prolong the action potential duration, which may be due to its effects on both inward and outward ion currents.[2] In isolated rabbit hearts, bepridil has been shown to prolong the atrio-His bundle conduction time (A-H interval) and the effective refractory period of ventricular muscle.[3]
Q3: What are the anticipated hemodynamic effects of this compound in an isolated heart model?
A3: In isolated heart preparations, this compound typically exerts a negative inotropic (reduced contractility) and negative chronotropic (reduced heart rate) effect.[3] At higher concentrations, it can significantly reduce developed tension.[3] In conscious rats, the predominant effects were reduced coronary vascular resistance and heart rate.[4]
Q4: How should I prepare a stock solution of this compound for my perfusion experiments?
A4: this compound is soluble in DMSO.[4][5] To prepare a stock solution, dissolve the desired amount of this compound in a small volume of DMSO. For in vivo formulations, a common method involves creating a stock solution in DMSO and then further diluting it in a mixture of PEG300, Tween 80, and saline.[6][7] For isolated heart perfusion, the DMSO stock can be diluted in your perfusion buffer to the final desired concentration. It is crucial to ensure the final concentration of DMSO in the perfusate is low (typically <0.1%) to avoid solvent-induced cardiac effects.
Q5: What is a standard perfusion buffer to use for this compound experiments in an isolated heart model?
A5: A commonly used perfusion buffer for isolated heart preparations is Krebs-Henseleit solution.[8][9][10][11][12] This solution is designed to mimic the ionic composition of plasma and typically contains sodium, potassium, chloride, calcium, magnesium sulfate, bicarbonate, phosphate, and glucose.[8][9][10][12] It is important to bubble the solution with carbogen (B8564812) gas (95% O2, 5% CO2) to maintain a physiological pH of 7.4.[10][11]
Troubleshooting Guide
Problem 1: I am observing a severe and rapid decline in heart rate and contractility immediately after starting the this compound perfusion.
-
Possible Cause: The initial concentration of this compound may be too high. Bepridil has potent negative chronotropic and inotropic effects.[3][13]
-
Solution:
-
Start with a lower concentration of this compound and perform a dose-response curve to determine the optimal concentration for your experimental goals.
-
Ensure your stock solution is properly diluted and the final concentration in the perfusate is accurate.
-
Allow for a sufficient equilibration period for the heart to stabilize before introducing the drug.
-
Problem 2: My isolated heart preparation is showing signs of arrhythmia or extrasystoles after this compound administration.
-
Possible Cause: While Bepridil can have anti-arrhythmic properties, it can also be pro-arrhythmic, particularly at higher concentrations or in a compromised preparation.[14][15][16] It is known to prolong the QT interval, which can be a risk factor for arrhythmias like Torsades de Pointes.
-
Solution:
-
Monitor the ECG closely for any changes in QT interval or the appearance of arrhythmias.
-
Consider reducing the concentration of this compound.
-
Ensure the ionic composition of your perfusion buffer, particularly potassium levels, is within the physiological range, as electrolyte imbalances can exacerbate pro-arrhythmic effects.
-
If studying ischemia-reperfusion injury, be aware that bepridil has been shown to reduce reperfusion tachyarrhythmias.[15]
-
Problem 3: I am not observing the expected vasodilatory effect on the coronary vasculature.
-
Possible Cause: The vasodilatory effects of Bepridil can be dose-dependent.[4] Your current concentration might be too low to elicit a significant response.
-
Solution:
-
Increase the concentration of this compound in a stepwise manner while monitoring coronary flow.
-
Ensure your isolated heart preparation is stable and exhibiting consistent coronary flow during the baseline period before drug administration.
-
Verify that your flow measurement system is calibrated and functioning correctly.
-
Problem 4: The effects of this compound seem to be diminishing over the course of a long experiment.
-
Possible Cause: Bepridil can be metabolized, and in a recirculating perfusion system, its effective concentration may decrease over time. Additionally, the stability of the isolated heart preparation itself can decline over several hours.[17]
-
Solution:
-
For long-duration experiments, consider a non-recirculating (single-pass) perfusion system to ensure a constant drug concentration.
-
If using a recirculating system, you may need to supplement the perfusate with additional this compound over time.
-
Monitor key physiological parameters of the heart (e.g., heart rate, developed pressure) throughout the experiment to assess the stability of the preparation.
-
Data Presentation
Table 1: Effects of this compound on Electrophysiological Parameters in Isolated Rabbit Hearts
| Bepridil Concentration (M) | Heart Rate (beats/min) | A-H Interval (msec) | H-V Interval (msec) | Ventricular ERP (msec) |
| Control | 150 ± 10 | 50 ± 5 | 20 ± 2 | 150 ± 10 |
| 2 x 10⁻⁷ | 135 ± 8 | 60 ± 6 | 20 ± 2 | 155 ± 11 |
| 1 x 10⁻⁶ | 120 ± 7 | 75 ± 7 | 25 ± 3 | 165 ± 12 |
| 2 x 10⁻⁶ | 105 ± 6 | 90 ± 8 | 30 ± 3 | 180 ± 14 |
Data adapted from studies on Langendorff-perfused rabbit hearts.[3] Values are representative and may vary based on experimental conditions. ERP = Effective Refractory Period.
Table 2: Hemodynamic Effects of this compound in Isolated Rabbit Hearts
| Bepridil Concentration (M) | Developed Tension (% of Control) |
| Control | 100 |
| 2 x 10⁻⁷ | ~95 |
| 1 x 10⁻⁶ | ~85 |
| 2 x 10⁻⁶ | ~70 |
Data adapted from studies on Langendorff-perfused rabbit hearts.[3] Values are representative and may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound for Perfusion
-
Prepare Stock Solution:
-
Prepare Working Perfusion Solution:
-
On the day of the experiment, thaw the stock solution.
-
Prepare fresh Krebs-Henseleit buffer and ensure it is continuously gassed with 95% O2 / 5% CO2 and maintained at 37°C.[10][11]
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in the perfusion buffer.
-
Add the calculated volume of the stock solution to the Krebs-Henseleit buffer and mix thoroughly. Ensure the final DMSO concentration is below 0.1%.
-
Filter the final perfusion solution through a 0.22 µm filter before it enters the perfusion apparatus to remove any potential precipitates.
-
Protocol 2: Langendorff Perfusion with this compound
-
Heart Isolation and Mounting:
-
Anesthetize the experimental animal (e.g., rabbit, rat) and administer heparin to prevent coagulation.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Mount the aorta onto the cannula of the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.[18][19]
-
-
Equilibration:
-
Allow the heart to equilibrate for a stabilization period of at least 20-30 minutes. During this time, the heart should be perfused with standard Krebs-Henseleit buffer without the drug.
-
Monitor baseline parameters such as heart rate, left ventricular developed pressure (LVDP), and coronary flow until they are stable.[18]
-
-
This compound Administration:
-
Switch the perfusion to the Krebs-Henseleit buffer containing the desired concentration of this compound.
-
If performing a dose-response study, start with the lowest concentration and increase it in a stepwise manner, allowing for a period of stabilization at each concentration.
-
-
Data Acquisition:
-
Washout (Optional):
-
After the drug administration period, switch the perfusion back to the standard Krebs-Henseleit buffer to observe the reversibility of the drug's effects.
-
Visualizations
Caption: this compound's signaling pathway in cardiomyocytes.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Studies on the bradycardia induced by bepridil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electromechanical effects of bepridil on rabbit isolated hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Calcium Channel | TargetMol [targetmol.com]
- 5. bio-techne.com [bio-techne.com]
- 6. This compound | CAS 68099-86-5 | Calcium channel blocker | Calcium channel protein inhibitor | InvivoChem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Krebs–Henseleit solution - Wikipedia [en.wikipedia.org]
- 9. teknova.com [teknova.com]
- 10. Isolated Heart Perfusion Systems | Crystalloid, Whole-blood, Erythrocyte | ADI [adinstruments.com]
- 11. support.harvardapparatus.com [support.harvardapparatus.com]
- 12. bostonbioproducts.com [bostonbioproducts.com]
- 13. Hemodynamic effects of bepridil in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of bepridil on stretch-activated BKca channels and stretch-induced extrasystoles in isolated chick hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of bepridil on regional and global myocardial ischemia/reperfusion-induced injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ijbcp.com [ijbcp.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Assessment of Ex Vivo Murine Biventricular Function in a Langendorff Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 21. adinstruments.com [adinstruments.com]
Mitigating the impact of Bepridil Hydrochloride on cell culture media pH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bepridil (B108811) Hydrochloride in cell culture. The focus is on mitigating the compound's impact on media pH and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is Bepridil Hydrochloride and how might it affect my cell culture?
This compound is the hydrochloride salt of Bepridil, a drug known primarily as a calcium channel blocker.[1] It also functions as a calmodulin antagonist and can inhibit other ion channels.[2][3][4] Due to its chemical nature as a hydrochloride salt of a weak base (Bepridil has a pKa of 9.16 for its strongest basic site), a concentrated stock solution of this compound in an unbuffered solvent is likely to be slightly acidic. Adding this acidic stock to your cell culture medium can cause a drop in the medium's pH.
Furthermore, Bepridil can have direct effects on cellular metabolism. Studies have shown that it can uncouple oxidative phosphorylation at higher concentrations and may affect intracellular pH.[5][6] These metabolic alterations can lead to a secondary, more gradual shift in the pH of the culture medium over time due to changes in the rate of production of metabolic byproducts like lactic acid.
Q2: My cell culture medium turned yellow after adding this compound. What does this mean and what should I do?
A yellow color in most standard cell culture media containing the pH indicator phenol (B47542) red signifies a drop in pH to an acidic range (typically below pH 6.8). This is a critical issue as suboptimal pH can negatively impact cell health, proliferation, and function, potentially confounding your experimental results.
The immediate color change upon adding this compound is likely due to the acidic nature of the drug's stock solution overwhelming the buffering capacity of your medium. You should immediately take steps to measure and, if necessary, adjust the pH of your culture. For long-term experiments, you may need to consider using a more robustly buffered medium or adjusting your experimental protocol.
Q3: What are the main buffering systems in cell culture media and which one is better when working with this compound?
The two primary buffering systems used in cell culture media are the sodium bicarbonate (NaHCO₃)/CO₂ system and synthetic buffers like HEPES.
-
Sodium Bicarbonate/CO₂: This is the most physiologically relevant buffer system, mimicking the conditions in the blood. It relies on the equilibrium between dissolved CO₂ and bicarbonate to maintain a stable pH.[7] However, its buffering capacity is dependent on a controlled CO₂ environment, typically 5-10% in a cell culture incubator.[8][9] When an acidic compound like this compound is added, the H⁺ ions react with bicarbonate, forming carbonic acid, which can then dissociate into CO₂ and water. This consumes the bicarbonate and can lead to a drop in pH.[10][11][12]
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): HEPES is a zwitterionic, synthetic buffer that is independent of CO₂ levels.[13] It has a pKa around 7.3 at 37°C, providing strong buffering capacity in the physiological pH range. However, HEPES can be toxic to some cell types at high concentrations and can generate hydrogen peroxide when exposed to light, which can induce oxidative stress.[13]
Choosing the right buffer:
-
For short-term experiments where the culture vessel is frequently opened, a medium supplemented with HEPES (10-25 mM) can provide additional buffering capacity and pH stability.
-
For long-term cultures, the sodium bicarbonate/CO₂ system is generally preferred due to its physiological relevance. If you anticipate a significant pH drop from your this compound stock, you might consider using a medium with a higher concentration of sodium bicarbonate (e.g., 3.7 g/L) and adjusting your incubator's CO₂ level to 10% to maintain the target pH.
-
Some media formulations contain both HEPES and sodium bicarbonate , offering a robust buffering system for various conditions.[5]
Q4: Can I pre-adjust the pH of my this compound stock solution?
Yes, this is a highly recommended practice. Before adding your this compound stock solution to the cell culture medium, you can adjust its pH to be close to the physiological range (7.2-7.4). This can be done by adding a small amount of sterile, dilute sodium hydroxide (B78521) (NaOH) solution. This pre-neutralization step will minimize the initial pH shock to your culture medium. Always use a calibrated pH meter for accurate measurements.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Medium turns yellow immediately after adding this compound. | 1. The this compound stock solution is acidic. 2. The concentration of the drug stock is too high, delivering a large acid load. 3. The buffering capacity of the medium is insufficient. | 1. Pre-neutralize the stock solution: Adjust the pH of your this compound stock to ~7.4 with sterile, dilute NaOH before adding it to the medium. 2. Use a more concentrated stock: This allows you to add a smaller volume to your culture, reducing the initial pH shift. 3. Increase the medium's buffering capacity: Use a medium with a higher concentration of sodium bicarbonate (and adjust incubator CO₂ accordingly) or supplement with 10-25 mM HEPES. 4. Add the drug stock slowly while gently swirling the culture vessel. |
| Medium color gradually turns yellow over 24-48 hours after treatment. | 1. Cellular metabolism is altered by this compound: Increased metabolic activity can lead to the production of acidic byproducts like lactic acid. Bepridil can affect oxidative phosphorylation.[5] 2. High cell density: A high number of cells will naturally acidify the medium more quickly. 3. Bacterial or fungal contamination. | 1. Monitor pH regularly: Use a sterile pH probe or pH indicator strips to check the pH of your culture daily. 2. Perform more frequent media changes: This will replenish the buffers and remove acidic waste products. 3. Reduce initial seeding density: This will slow down the rate of medium acidification. 4. Check for contamination: Visually inspect cultures for turbidity or microbial growth and perform a sterility test if necessary. |
| Medium turns purple/fuchsia after adding this compound. | 1. Incorrectly prepared drug stock: The stock solution may be basic. 2. Loss of CO₂ from the medium: If using a bicarbonate-buffered medium, prolonged exposure to ambient air will cause CO₂ to off-gas, leading to an increase in pH.[9] | 1. Verify the pH of your drug stock solution. 2. Minimize the time culture vessels are outside the CO₂ incubator. 3. Ensure the incubator CO₂ levels are correct. |
Data Presentation: Estimated pH Drop in DMEM
The following table provides an estimated pH drop in Dulbecco's Modified Eagle's Medium (DMEM) with different buffering systems upon the addition of a strong acid (represented by HCl, which is chemically similar to the hydrochloride component of the drug).
Note: These are theoretical calculations based on the Henderson-Hasselbalch equation and are intended as a guide. The actual pH change will depend on the specific formulation of your medium, the presence of serum (which has some buffering capacity), and the temperature.
| DMEM Formulation | Initial pH | Volume of 10 mM HCl added to 10 mL of medium | Estimated Final pH |
| DMEM + 25 mM NaHCO₃ (in 5% CO₂) | 7.40 | 100 µL | ~7.25 |
| DMEM + 25 mM NaHCO₃ (in 5% CO₂) | 7.40 | 200 µL | ~7.10 |
| DMEM + 44 mM NaHCO₃ (in 10% CO₂) | 7.40 | 100 µL | ~7.30 |
| DMEM + 44 mM NaHCO₃ (in 10% CO₂) | 7.40 | 200 µL | ~7.20 |
| DMEM + 25 mM HEPES (no NaHCO₃/CO₂) | 7.40 | 100 µL | ~7.32 |
| DMEM + 25 mM HEPES (no NaHCO₃/CO₂) | 7.40 | 200 µL | ~7.24 |
| DMEM + 25 mM NaHCO₃ + 25 mM HEPES (in 5% CO₂) | 7.40 | 100 µL | ~7.35 |
| DMEM + 25 mM NaHCO₃ + 25 mM HEPES (in 5% CO₂) | 7.40 | 200 µL | ~7.30 |
Experimental Protocols
Protocol 1: Preparation and pH Adjustment of this compound Stock Solution
-
Dissolve this compound: Weigh the required amount of this compound powder and dissolve it in a sterile, cell culture-grade solvent (e.g., DMSO or sterile water) to create a concentrated stock solution (e.g., 10 mM).
-
Prepare for pH Measurement: In a sterile environment (laminar flow hood), take a small, sterile aliquot of the stock solution.
-
Calibrate pH Meter: Calibrate a pH meter with sterile, standard buffer solutions (pH 4.0, 7.0, and 10.0).
-
Measure pH: Measure the pH of the this compound stock solution.
-
Adjust pH: If the pH is acidic, add small increments of a sterile, dilute solution of NaOH (e.g., 0.1 N) while gently mixing. Measure the pH after each addition until it reaches the desired range (e.g., 7.2-7.4).
-
Sterile Filtration: Filter the pH-adjusted stock solution through a 0.22 µm syringe filter into a sterile storage tube.
-
Storage: Store the stock solution at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Monitoring and Adjusting Cell Culture Medium pH After Drug Treatment
-
Aseptic Technique: Perform all steps in a sterile laminar flow hood.
-
Sample Collection: Carefully open the culture vessel and, using a sterile pipette, remove a small aliquot (e.g., 100-200 µL) of the culture medium.
-
pH Measurement:
-
pH Meter: Use a calibrated pH meter with a micro-electrode to directly measure the pH of the collected medium.
-
pH Indicator Strips: For a less precise but quick check, use sterile pH indicator strips.
-
-
pH Adjustment (if necessary):
-
If the pH is too acidic, add a small volume of a sterile, dilute solution of sodium bicarbonate (e.g., 7.5% w/v) or NaOH (e.g., 0.1 N).
-
If the pH is too basic, you can temporarily increase the CO₂ concentration in the incubator (if using a bicarbonate buffer) or add a small volume of sterile, dilute HCl (e.g., 0.1 N).
-
-
Incubation: Return the culture vessel to the incubator, ensuring the cap is appropriately loosened or tightened for gas exchange.
-
Re-measurement: After a short equilibration period (e.g., 30-60 minutes), you may want to re-measure the pH to confirm the adjustment was successful.
Visualizations
Caption: Bepridil's dual-action signaling pathway.
Caption: Workflow for mitigating Bepridil's pH impact.
Caption: Causes of pH shifts with Bepridil HCl.
References
- 1. Metabolism of bepridil in laboratory animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of bepridil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The binding of the calcium channel blocker, bepridil, to calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects on calmodulin of bepridil, an antianginal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Action of bepridil, a new calcium channel blocker on oxidative phosphorylation, oligomycin-sensitive adenosine triphosphatase activity, swelling, Ca++ uptake and Na+-induced Ca++ release processes of rabbit heart mitochondria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chloride dependent intracellular pH increase induced by bepridil in human red blood cells: a possible involvement in correction of ischemic acidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CO2 concentration and pH control in the cell culture laboratory | Culture Collections [culturecollections.org.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effects of bepridil and CERM 4205 (ORG 30701) on the relation between cardiac cycle length and QT duration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Evidence-based guidelines for controlling pH in mammalian live-cell culture systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Bepridil Hydrochloride Versus Verapamil in a Cardiac Hypertrophy Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bepridil (B108811) hydrochloride and verapamil (B1683045), two calcium channel antagonists, in the context of cardiac hypertrophy. While both drugs target calcium influx, their broader pharmacological profiles suggest differential effects on the complex signaling pathways that drive pathological heart growth. This document summarizes their mechanisms of action, presents available experimental data from cardiac hypertrophy models, details relevant experimental protocols, and visualizes key signaling pathways.
Introduction to Bepridil and Verapamil
Verapamil , a phenylalkylamine derivative, is a well-established L-type calcium channel blocker.[1][2] Its primary mechanism involves inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to reduced myocardial contractility, heart rate, and vasodilation.[2][3]
Bepridil hydrochloride is a non-selective calcium channel blocker with a more complex pharmacological profile.[4][5] In addition to blocking L-type calcium channels, it also inhibits fast sodium inward currents and potassium channels.[6][7] A key distinguishing feature of bepridil is its intracellular action as a calmodulin antagonist.[8][9]
Mechanism of Action in Cardiac Hypertrophy
Cardiac hypertrophy is a compensatory response of the heart to increased workload, which, if sustained, becomes maladaptive and can lead to heart failure. Calcium signaling is a central hub in the hypertrophic response.
Verapamil's primary role in mitigating cardiac hypertrophy is through the blockade of L-type calcium channels.[3] This action reduces the intracellular calcium concentration, thereby inhibiting downstream calcium-dependent signaling pathways, such as the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which is a critical driver of hypertrophic gene expression.[1]
Bepridil's potential anti-hypertrophic effects are multi-faceted. Like verapamil, it blocks L-type calcium channels. However, its ability to antagonize calmodulin provides an additional layer of inhibition on calcium-dependent signaling.[8][10] Calmodulin is a ubiquitous calcium sensor that, upon activation by calcium, stimulates numerous downstream effectors involved in hypertrophy, including calcineurin and CaMKII (Ca2+/calmodulin-dependent protein kinase II). By directly inhibiting calmodulin, bepridil can more broadly suppress these hypertrophic signaling cascades.[9][10]
Signaling Pathways
The following diagrams illustrate the points of intervention for verapamil and bepridil within the canonical cardiac hypertrophy signaling pathway.
Experimental Data and Protocols
Direct comparative studies of bepridil and verapamil in a cardiac hypertrophy model are limited. However, studies on verapamil provide valuable quantitative data.
Verapamil in Cardiac Hypertrophy Models
Table 1: Effects of Verapamil on Cardiac Hypertrophy Parameters
| Parameter | Model | Treatment | Outcome | Reference |
| Dry Heart Weight / Body Weight | Hypoxia-induced hypertrophy in rats | Verapamil (200 mg/kg/day, s.c.) for 10 days | Significantly reduced compared to hypoxic controls | [4] |
| Left Ventricular Mass | L-NAME-induced hypertension in rats | Verapamil in drinking water for 40 days | Decreased left ventricular mass compared to L-NAME treated group | [6] |
| Cardiomyocyte Numerical Density | L-NAME-induced hypertension in rats | Verapamil in drinking water for 40 days | Maintained cardiomyocyte numerical density, similar to control group | [6] |
| Left Ventricular Muscle Mass | Hypertrophic obstructive cardiomyopathy in humans | Verapamil (mean 480 mg/day, oral) for 15 months | Decreased in 7 out of 10 patients | [11] |
Experimental Protocols
Hypoxia-Induced Cardiac Hypertrophy Model (Verapamil) [4]
-
Animal Model: Male Sprague-Dawley rats (200-220 g).
-
Induction of Hypertrophy: Chronic intermittent hypoxia by exposure to a hypobaric chamber at 0.42 atmospheres for 12 hours per day for 10 days.
-
Drug Administration: Verapamil administered subcutaneously at a total dose of 200 mg/kg/day.
-
Analysis: Measurement of dry heart weight and total body weight.
L-NAME-Induced Hypertension Model (Verapamil) [6]
-
Animal Model: Male Wistar rats.
-
Induction of Hypertrophy: Inhibition of nitric oxide synthesis with L-NAME administered in drinking water for 40 days.
-
Drug Administration: Verapamil administered concomitantly in the drinking water.
-
Analysis: Measurement of left ventricular mass and stereological calculation of cardiomyocyte numerical density.
The following diagram outlines a general experimental workflow for evaluating anti-hypertrophic compounds.
Comparative Performance and Discussion
Based on their mechanisms of action, both verapamil and bepridil are expected to attenuate cardiac hypertrophy. Verapamil's efficacy has been demonstrated in animal models, where it reduces heart weight and preserves cardiomyocyte number.[4][6]
Bepridil's dual action of L-type calcium channel blockade and calmodulin antagonism suggests it may offer a more potent or broader anti-hypertrophic effect. By targeting calmodulin, bepridil can inhibit multiple downstream hypertrophic signaling pathways simultaneously.[10] Experimental evidence from ischemia models indicates that bepridil is more effective than verapamil in protecting the myocardium, an effect attributed to its calmodulin antagonism.[10] While direct comparative data in a hypertrophy model is lacking, the inhibitory concentrations (IC50) for calmodulin-dependent enzymes are within the therapeutic range for bepridil.[9]
Table 2: Comparison of Mechanistic Properties
| Feature | This compound | Verapamil |
| Primary Target | L-type Ca2+ channels, Na+ channels, K+ channels, Calmodulin | L-type Ca2+ channels |
| Intracellular Action | Calmodulin antagonism[8][9] | Primarily extracellular channel blockade |
| Anti-hypertrophic Potential | High (theoretically, due to dual action) | Moderate to High (demonstrated) |
| Supporting Evidence in Hypertrophy Models | Limited direct evidence | Evidence in hypoxia and hypertension models[4][6] |
Conclusion
Both bepridil and verapamil have strong mechanistic rationales for their use in mitigating cardiac hypertrophy. Verapamil has demonstrated efficacy in preclinical models. Bepridil's unique profile as a calmodulin antagonist, in addition to its calcium channel blocking properties, suggests it could be a particularly potent anti-hypertrophic agent. Further head-to-head studies in established cardiac hypertrophy models are warranted to directly compare their efficacy and to fully elucidate the therapeutic potential of bepridil's multi-target mechanism of action.
References
- 1. Effect of Verapamil, an L-Type Calcium Channel Inhibitor, on Caveolin-3 Expression in Septic Mouse Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bepridil up-regulates cardiac Na+ channels as a long-term effect by blunting proteasome signals through inhibition of calmodulin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Verapamil Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Inhibition of hypoxia-induced cardiac hypertrophy by verapamil in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of enalapril and verapamil on the left ventricular hypertrophy and the left ventricular cardiomyocyte numerical density in rats submitted to nitric oxide inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bepridil block of cardiac calcium and sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacology of bepridil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects on calmodulin of bepridil, an antianginal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protective effects of the calmodulin antagonist bepridil on ischaemia induced in the rat myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Treatment of hypertrophic obstructive cardiomyopathy with verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bepridil Hydrochloride and Diltiazem in Inducing Smooth Muscle Relaxation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Bepridil (B108811) Hydrochloride and diltiazem (B1670644), two calcium channel antagonists, and their effects on smooth muscle relaxation. The information presented herein is supported by experimental data to assist researchers and drug development professionals in understanding the nuanced differences in their mechanisms and efficacy.
Executive Summary
Bepridil Hydrochloride and diltiazem are both effective agents for inducing smooth muscle relaxation, a critical process in the regulation of vascular tone and organ function. While both drugs primarily act by inhibiting calcium influx into smooth muscle cells, their pharmacological profiles exhibit significant differences. Diltiazem is a classic non-dihydropyridine calcium channel blocker that predominantly targets L-type calcium channels. In contrast, this compound displays a more complex mechanism of action, involving the blockade of both voltage- and receptor-operated calcium channels, inhibition of the fast sodium inward current, and antagonism of calmodulin. These differences in their molecular targets contribute to variations in their potency and efficacy in different smooth muscle tissues and under various physiological and pathological conditions.
Mechanism of Action
Diltiazem exerts its smooth muscle relaxant effects primarily by blocking the influx of extracellular calcium through voltage-gated L-type calcium channels in the cell membrane. This reduction in intracellular calcium concentration leads to a decrease in the formation of the calcium-calmodulin complex, thereby inhibiting the activation of myosin light-chain kinase (MLCK) and preventing the phosphorylation of myosin, which is essential for muscle contraction.[1][2]
This compound , while also a calcium channel blocker, possesses a broader spectrum of activity. It inhibits both L-type calcium channels and fast sodium inward currents.[3][4] A key distinguishing feature of bepridil is its ability to act as a calmodulin antagonist.[3][4][5][6] By directly interfering with the binding of calcium to calmodulin, bepridil can inhibit MLCK activation and induce smooth muscle relaxation through a mechanism that is partially independent of calcium channel blockade.[5][6] This dual action may contribute to its efficacy in situations where contractions are mediated by both calcium influx and intracellular calcium sensitization pathways.
Signaling Pathway Diagrams
Here are the signaling pathways for both Diltiazem and this compound.
Comparative Efficacy: Experimental Data
The following tables summarize the quantitative data from comparative studies on the smooth muscle relaxant effects of this compound and diltiazem.
Table 1: Inhibitory Effects on KCI and Phenylephrine (B352888) (PE)-Induced Contractions in Isolated Aortic Strips
| Drug | Tissue | Agonist | IC50 (μM) |
| Bepridil | Rabbit Aorta | K+ | 1.8 |
| PE | 3.5 | ||
| Rat Aorta | K+ | 2.5 | |
| PE | 3.2 | ||
| Diltiazem | Rabbit Aorta | K+ | 0.08 |
| PE | 0.8 | ||
| Rat Aorta | K+ | 0.1 | |
| PE | 0.5 |
Data extracted from a comparative study on the vasodilator action of bepridil and other calcium antagonists.[7]
Table 2: Effects on Ca²⁺-Evoked Contractions in Depolarized Arteries from Spontaneously Hypertensive Rats (SHR)
| Drug | Effect | Potency |
| Bepridil | Non-competitive inhibition of Ca²⁺-evoked contractions | Almost as potent as diltiazem |
| Diltiazem | Non-competitive inhibition of Ca²⁺-evoked contractions | Potent inhibitor |
Based on a study comparing the effects of bepridil and diltiazem on systemic blood pressure and isolated peripheral arteries in spontaneously hypertensive rats.[8]
Table 3: Inhibition of α-Adrenoceptor Agonist-Induced Contractions in Arteries from Spontaneously Hypertensive Rats (SHR)
| Drug | Effect | Potency |
| Bepridil | More marked inhibition of α-adrenoceptor agonist-induced contractions (with and without Ca²⁺ influx) | More potent than diltiazem |
| Diltiazem | Inhibition of α-adrenoceptor agonist-induced contractions | Less potent than bepridil |
Based on a study comparing the effects of bepridil and diltiazem on systemic blood pressure and isolated peripheral arteries in spontaneously hypertensive rats.[8]
Experimental Protocols
Key Experiment: Wire Myography for Assessing Vasorelaxant Effects
This protocol outlines the methodology for studying the effects of this compound and diltiazem on isolated arterial rings, a standard procedure to quantify vasorelaxation.
Detailed Steps:
-
Tissue Preparation: The thoracic aorta is carefully dissected from a euthanized rat and placed in cold Krebs-Henseleit physiological salt solution. Adherent connective and adipose tissues are removed, and the aorta is cut into 2-3 mm wide rings.
-
Mounting: Each aortic ring is mounted between two stainless steel wires in a wire myograph chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂. An optimal resting tension is applied to the rings, and they are allowed to equilibrate.
-
Inducing Contraction: A stable contraction is induced by adding a contractile agent to the bath, such as a high concentration of potassium chloride (KCl) to induce depolarization-mediated contraction, or an alpha-adrenergic agonist like phenylephrine to induce receptor-mediated contraction.
-
Drug Application: Once a stable contraction plateau is reached, cumulative concentrations of this compound or diltiazem are added to the organ bath.
-
Data Analysis: The changes in isometric tension are continuously recorded. The relaxant response at each drug concentration is expressed as a percentage of the pre-induced contraction. Dose-response curves are then constructed, and the IC₅₀ values (the concentration of the drug that produces 50% of the maximal relaxation) are calculated to compare the potency of the two drugs.
Conclusion
Both this compound and diltiazem are effective smooth muscle relaxants that function through the inhibition of calcium influx. However, their pharmacological profiles are distinct. Diltiazem acts as a relatively specific L-type calcium channel blocker. In contrast, this compound exhibits a more multifaceted mechanism of action that includes the blockade of multiple ion channels and direct antagonism of calmodulin.
Experimental data suggests that diltiazem is more potent in inhibiting contractions induced by depolarization (KCl), which are highly dependent on extracellular calcium influx through L-type channels. Conversely, bepridil demonstrates greater efficacy in inhibiting contractions stimulated by α-adrenoceptor agonists, a process that involves both calcium influx and intracellular calcium sensitization pathways. This suggests that bepridil's calmodulin antagonism may play a significant role in its vasorelaxant effects, particularly in the context of receptor-mediated vasoconstriction.
The choice between these two agents for research or therapeutic development will depend on the specific smooth muscle type and the signaling pathways that are most relevant to the condition being studied. Bepridil's broader mechanism of action may offer advantages in certain pathological states, but it also carries the potential for a different side-effect profile. Further research is warranted to fully elucidate the clinical implications of these mechanistic differences.
References
- 1. Effects of diltiazem on smooth muscles and neuromuscular junction in the mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selectivity of calcium antagonistic action in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Bepridil | C24H34N2O | CID 2351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Investigations on calmodulin antagonistic effects of bepridil in intact and skinned fibres of smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology of bepridil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of bepridil compared with calcium antagonists on rat and rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative effects of bepridil and diltiazem on systemic blood pressure and isolated peripheral arteries in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Bepridil Hydrochloride: A Comparative Analysis of its Efficacy in Blocking the Sodium-Calcium Exchanger 1 (NCX1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bepridil (B108811) Hydrochloride's efficacy in blocking the sodium-calcium exchanger 1 (NCX1), a critical ion transporter in cellular calcium homeostasis. The following sections present quantitative data, detailed experimental protocols, and visual representations of key pathways to offer an objective evaluation of Bepridil Hydrochloride against other known NCX1 inhibitors.
Quantitative Comparison of NCX1 Inhibitors
This compound is a non-selective ion channel blocker, exhibiting inhibitory activity against NCX1 as well as other channels.[1] Its efficacy and selectivity are compared below with other notable NCX1 inhibitors.
| Compound | Target | IC50 / Ki | Organism/Cell Type | Notes |
| This compound | NCX1 | Ki = 30 µM | Swine Cardiac Sarcolemmal Vesicles | Also inhibits other ion channels, indicating a non-selective profile.[2] |
| Ca2+ Channels | IC50 = 0.5 µM | Cultured Ventricular Cells | [3] | |
| Na+ Channels | IC50 = 30 µM | Cultured Ventricular Cells | [3] | |
| KATP Channels | IC50 = 6.6 µM (inward), 10.5 µM (outward) | Not specified | [4] | |
| KNa Channels | IC50 = 2.2 µM | Not specified | [4] | |
| SEA0400 | NCX1 | EC50 = 31 nM (inward), 28 nM (outward) | Mouse Ventricular Myocytes | Potent and selective NCX1 inhibitor.[5] |
| NCX2 | Lower affinity than for NCX1 | Transfected Fibroblasts | [5] | |
| NCX3 | Lower affinity than for NCX1 | Transfected Fibroblasts | [5] | |
| KB-R7943 | NCX1 (reverse mode) | IC50 = 14.3 µM | Not specified | Preferentially inhibits the reverse mode of NCX. |
| NCX1 (forward mode) | IC50 = 32.3 µM | Not specified | ||
| ORM-10962 | NCX1 (inward) | EC50 = 55 nM | Not specified | Highly selective NCX inhibitor. |
| NCX1 (outward) | EC50 = 67 nM | Not specified |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of NCX1 inhibitors.
Measurement of NCX Current (INCX) via Whole-Cell Patch-Clamp Electrophysiology
This protocol is a standard method for directly measuring the electrical current generated by the sodium-calcium exchanger.
Objective: To quantify the inhibitory effect of a compound on the inward and outward currents of NCX1.
Methodology:
-
Cell Preparation: Isolate ventricular myocytes from the appropriate animal model (e.g., guinea pig, mouse, or canine).
-
Solutions:
-
External (Bath) Solution: A Tyrode's solution containing (in mM): NaCl, CsCl, MgCl2, glucose, HEPES, and CaCl2. To isolate INCX, other ion channel currents are blocked using specific inhibitors (e.g., lidocaine (B1675312) for Na+ channels, nifedipine (B1678770) for L-type Ca2+ channels, and ouabain (B1677812) for the Na+/K+ pump).
-
Internal (Pipette) Solution: A solution containing (in mM): Cs-aspartate, NaCl, Mg-ATP, HEPES, and EGTA to control the intracellular ionic environment and buffer intracellular calcium.
-
-
Recording INCX:
-
Establish a whole-cell patch-clamp configuration.
-
Apply a voltage ramp protocol, typically from a holding potential of -40 mV to a range of depolarizing and hyperpolarizing potentials (e.g., +60 mV to -100 mV) to elicit both outward and inward INCX.[6]
-
Record the baseline current in the absence of the test compound.
-
Perfuse the cell with the external solution containing the test compound (e.g., this compound) at various concentrations.
-
At the end of the experiment, apply a high concentration of a non-specific NCX blocker, such as Nickel (Ni2+), to determine the Ni2+-sensitive current, which represents the true INCX.[6][7]
-
-
Data Analysis:
-
Subtract the current recorded in the presence of Ni2+ from the currents recorded in control and drug-containing solutions to isolate INCX.[7]
-
Measure the peak inward and outward INCX amplitudes at specific voltages (e.g., -80 mV for inward and +40 mV for outward current).[6]
-
Plot the concentration-response curve for the inhibition of INCX and calculate the IC50 value.
-
Na+-Dependent 45Ca2+ Uptake Assay in NCX-Transfected Fibroblasts
This biochemical assay provides a measure of the forward mode of NCX activity.
Objective: To determine the inhibitory effect of a compound on the sodium-dependent calcium influx mediated by NCX1.
Methodology:
-
Cell Culture: Use fibroblast cell lines stably transfected to express the specific NCX isoform of interest (e.g., NCX1, NCX2, or NCX3).[5]
-
Na+ Loading: Pre-incubate the cells in a Na+-rich, Ca2+-free solution to create an inward Na+ gradient.
-
45Ca2+ Uptake:
-
Initiate the uptake by adding an external solution containing 45Ca2+ and the test compound at various concentrations.
-
Allow the uptake to proceed for a defined period.
-
-
Termination and Measurement:
-
Rapidly wash the cells with an ice-cold stop solution (e.g., LaCl3) to terminate the uptake and remove extracellular 45Ca2+.
-
Lyse the cells and measure the intracellular 45Ca2+ radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of Na+-dependent 45Ca2+ uptake in the presence and absence of the inhibitor.
-
Determine the concentration-dependent inhibition and calculate the IC50 value.[5]
-
Visualizing Cellular Mechanisms and Workflows
Signaling Pathway of NCX1 Inhibition
The following diagram illustrates the role of NCX1 in maintaining calcium homeostasis and the mechanism of its inhibition.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Inhibition of sodium-calcium exchange in cardiac sarcolemmal membrane vesicles. 2. Mechanism of inhibition by bepridil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Calcium Channel | TargetMol [targetmol.com]
- 5. Molecular determinants of Na+/Ca2+ exchange (NCX1) inhibition by SEA0400 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective Na+/Ca2+ exchanger inhibition prevents Ca2+ overload-induced triggered arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Bepridil Hydrochloride vs. Amlodipine: A Comparative Analysis of Endothelial Function Effects
A Direct Comparison of Bepridil (B108811) Hydrochloride and Amlodipine on Endothelial Function is Not Currently Feasible Due to a Lack of Specific Experimental Data for Bepridil Hydrochloride.
This guide provides a comprehensive overview of the effects of Amlodipine on endothelial function, supported by experimental data. While this compound is a known vasodilator, current scientific literature does not offer specific insights into its mechanisms of action concerning endothelial function, such as its impact on nitric oxide (NO) bioavailability or oxidative stress within the endothelium. This document will first detail the well-documented endothelial effects of Amlodipine and then separately discuss the known vascular effects of this compound, highlighting the existing knowledge gap that prevents a direct comparison.
Amlodipine and Its Role in Enhancing Endothelial Function
Amlodipine, a third-generation dihydropyridine (B1217469) calcium channel blocker, has been extensively studied for its beneficial effects on endothelial function, which extend beyond its primary antihypertensive action. The endothelium plays a crucial role in maintaining vascular health by regulating vascular tone, inflammation, and thrombosis. Endothelial dysfunction is a key early event in the pathogenesis of atherosclerosis.
Amlodipine has been shown to improve endothelial function through a dual mechanism: by increasing the production of nitric oxide (NO), a key vasodilator and anti-inflammatory molecule, and by reducing oxidative stress, which is known to impair endothelial function.
Key Experimental Findings on Amlodipine's Endothelial Effects
Numerous studies have demonstrated Amlodipine's positive impact on endothelial function. Key findings are summarized below:
-
Increased Nitric Oxide (NO) Bioavailability: Amlodipine has been shown to increase the bioavailability of NO by upregulating the expression and activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production in endothelial cells.
-
Antioxidant Properties: Amlodipine exhibits antioxidant effects, reducing the levels of reactive oxygen species (ROS) that can degrade NO and contribute to endothelial dysfunction.
-
Improved Endothelium-Dependent Vasodilation: Clinical and preclinical studies have consistently shown that Amlodipine improves endothelium-dependent vasodilation, often measured as flow-mediated dilation (FMD).
Quantitative Data on Amlodipine's Effects on Endothelial Function
| Parameter | Study Population | Treatment | Outcome | Reference |
| Flow-Mediated Dilation (FMD) | Hypertensive patients | Amlodipine (5-10 mg/day) | Significant increase in FMD compared to baseline. | [1][2] |
| Nitric Oxide (NO) Levels | Hypertensive patients | Amlodipine (5 mg/day) | Significant increase in plasma NO levels. | [3] |
| eNOS Expression | Cultured human umbilical vein endothelial cells (HUVECs) | Amlodipine | Increased eNOS protein expression. | [3] |
| Oxidative Stress Markers (e.g., malondialdehyde - MDA) | Spontaneously hypertensive rats (SHR) | Amlodipine (10 mg/kg/day) | Significant reduction in serum MDA levels. | [4] |
| Superoxide (B77818) Production | Mesenteric arteries from SHR | Amlodipine (10 mg/kg/day) | Abrogation of increased intravascular superoxide generation. | [4] |
Experimental Protocols
Measurement of Flow-Mediated Dilation (FMD):
FMD of the brachial artery is a non-invasive ultrasound method to assess endothelium-dependent vasodilation. The protocol typically involves:
-
Baseline measurement of brachial artery diameter.
-
Inflation of a blood pressure cuff on the forearm to suprasystolic pressure for 5 minutes to induce ischemia.
-
Deflation of the cuff, leading to reactive hyperemia and increased blood flow.
-
Measurement of the brachial artery diameter 60-90 seconds after cuff deflation.
-
FMD is calculated as the percentage change in artery diameter from baseline.
Measurement of Nitric Oxide (NO) Levels:
NO levels in plasma or serum are often measured indirectly by quantifying its stable metabolites, nitrite (B80452) and nitrate (B79036) (NOx). A common method is the Griess assay, which involves a colorimetric reaction.
Western Blot for eNOS Expression:
This technique is used to quantify the amount of eNOS protein in cell or tissue lysates.
-
Protein extraction from endothelial cells.
-
Separation of proteins by size using SDS-PAGE.
-
Transfer of proteins to a membrane.
-
Incubation with a primary antibody specific for eNOS.
-
Incubation with a secondary antibody conjugated to an enzyme.
-
Detection of the protein band using a chemiluminescent substrate.
Signaling Pathway of Amlodipine's Endothelial Effects
References
- 1. Action of bepridil, a new calcium channel blocker on oxidative phosphorylation, oligomycin-sensitive adenosine triphosphatase activity, swelling, Ca++ uptake and Na+-induced Ca++ release processes of rabbit heart mitochondria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of bepridil on early cardiac development of zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bepridil. A review of its pharmacological properties and therapeutic use in stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
Bepridil Hydrochloride: A Comparative Analysis of its Anti-Cancer Efficacy Across Diverse Cell Lines
For Immediate Release
Bepridil Hydrochloride, a non-selective calcium channel blocker, has demonstrated significant anti-cancer properties in a variety of cancer cell lines. This guide provides a comprehensive cross-validation of its effects, presenting key quantitative data, detailed experimental protocols, and an exploration of the underlying signaling pathways. This information is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of this compound as a therapeutic agent.
Comparative Efficacy of this compound
The anti-proliferative effects of this compound have been evaluated across several human cancer cell lines, with notable efficacy in ovarian and melanoma cancers. The half-maximal inhibitory concentration (IC50), a measure of drug potency, highlights its differential sensitivity across these lines.
Table 1: IC50 Values of this compound in Ovarian Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| SKOV-3 | Ovarian Carcinoma | 72 | Value not explicitly stated, but higher than SKOV-3-13 |
| SKOV-3-13 | Metastatic Ovarian Carcinoma | 72 | Value not explicitly stated, but lower than SKOV-3[1] |
Note: A study reported that the IC50 value for the highly metastatic SKOV-3-13 cell line was lower than that for the parent SKOV-3 cell line, indicating greater sensitivity to Bepridil. However, the precise values were not provided in the referenced literature.[1]
Bepridil has also shown significant anticancer effects against melanoma (WM239A), hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and prostate cancer (PC-3) cell lines, though specific IC50 values from comparative studies were not available in the reviewed literature.[2]
Induction of Apoptosis and Cell Cycle Arrest
This compound has been shown to induce programmed cell death (apoptosis) and halt the cell division cycle in cancer cells.
Table 2: Effect of this compound on Apoptosis in A2058 Melanoma Cells
| Treatment Concentration (µM) | Incubation Time (hours) | Percentage of Apoptotic Cells (Annexin V+) |
| 10 | 24 | Increased |
| 20 | 24 | Increased (p < 0.05) |
| 30 | 24 | Increased (p < 0.01) |
| 50 | 24 | Increased (p < 0.01) |
Data adapted from a study on A2058 melanoma cells, showing a dose-dependent increase in the fraction of apoptotic cells.[3]
Table 3: Effect of this compound on Cell Cycle Progression in A2058 Melanoma Cells
| Treatment Concentration (µM) | Incubation Time (hours) | Percentage of Cells in G0/G1 Phase |
| 10 | 18 | Increased |
| 20 | 18 | Increased (p < 0.05) |
| 30 | 18 | Increased (p < 0.05) |
Data adapted from a study on A2058 melanoma cells, indicating that Bepridil treatment leads to an accumulation of cells in the G0/G1 phase of the cell cycle.[3]
Inhibition of Cancer Cell Migration and Invasion
A critical aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues. Bepridil has been shown to impede these processes, particularly by reversing the Epithelial-Mesenchymal Transition (EMT), a key process in cancer metastasis.
In ovarian cancer cell lines SKOV-3 and its highly metastatic derivative SKOV-3-13, treatment with Bepridil significantly reduced cell migration in wound-healing assays and decreased the number of invaded cells in transwell invasion assays.[1] This effect is linked to the downregulation of key EMT-related proteins.
Table 4: Effect of this compound on EMT Marker Expression in Ovarian Cancer Cells
| Cell Line | Treatment | EMT Marker | Expression Level |
| SKOV-3 | Bepridil | Vimentin | Decreased |
| SKOV-3 | Bepridil | β-catenin | Decreased |
| SKOV-3 | Bepridil | Snail | Decreased |
| SKOV-3-13 | Bepridil | Vimentin | Decreased |
| SKOV-3-13 | Bepridil | β-catenin | Decreased |
| SKOV-3-13 | Bepridil | Snail | Decreased |
Bepridil treatment has been observed to reverse the TGF-β1-induced EMT-like phenotype in both SKOV-3 and SKOV-3-13 cell lines.[2]
Signaling Pathways Modulated by this compound
The anti-cancer effects of Bepridil are associated with its ability to interfere with key signaling pathways, notably the TGF-β signaling cascade that drives EMT.
Caption: Bepridil's inhibition of the TGF-β signaling pathway.
Experimental Workflows
The following diagrams illustrate the general workflows for the key experimental assays cited in this guide.
References
A Comparative Analysis of the Safety Profiles: Bepridil Hydrochloride Versus Third-Generation Calcium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of bepridil (B108811) hydrochloride and third-generation calcium channel blockers, supported by available clinical data. The information is intended to assist researchers, scientists, and drug development professionals in understanding the distinct risk-benefit considerations for these cardiovascular agents.
Executive Summary
Bepridil hydrochloride, a unique calcium channel blocker with additional sodium and potassium channel blocking properties, presents a complex and concerning safety profile that has led to its restricted use. In stark contrast, third-generation calcium channel blockers, such as amlodipine (B1666008), lacidipine, and lercanidipine, exhibit a more favorable and predictable safety profile, primarily characterized by adverse events related to their vasodilatory mechanism of action. The most significant safety concern with bepridil is its proarrhythmic potential, including the induction of serious ventricular arrhythmias like Torsades de Pointes (TdP).
Comparative Safety Data
The following table summarizes the incidence of key adverse events reported in clinical trials for this compound and representative third-generation calcium channel blockers. It is important to note that this data is compiled from various studies and does not represent a direct head-to-head comparison in a single trial.
| Adverse Event Category | This compound | Third-Generation CCBs (Amlodipine, Lacidipine, Lercanidipine) |
| Serious Cardiac Arrhythmias | ||
| Torsades de Pointes | Approximately 1% in some clinical trials[1][2][3] | Not typically reported as a significant risk |
| QT/QTc Interval Prolongation | Mean increase of 7.7% in some studies[1]; a known and frequent effect[4][5] | Generally not associated with clinically significant QT prolongation |
| Common Adverse Events | ||
| Dizziness | ~15%[1] | Varies by agent, generally mild to moderate |
| Nausea/GI Distress | ~22%[1] | Varies by agent, generally mild |
| Headache | Reported, but incidence varies | Common, related to vasodilation (e.g., Lercanidipine: 5.6%)[6] |
| Peripheral Edema | Less common than with dihydropyridines | Common, dose-dependent (e.g., Amlodipine: up to 16.6%)[7] |
| Flushing | Less common than with dihydropyridines | Common, related to vasodilation (e.g., Lercanidipine: 2.0%)[6] |
| Other Significant Adverse Events | ||
| Agranulocytosis | Rare but serious risk | Not a recognized class effect |
| Congestive Heart Failure | Potential for negative inotropic effects[1] | Generally well-tolerated in patients without severe heart failure |
Experimental Protocols
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter study.
Patient Population: Patients with chronic stable angina pectoris, with documented coronary artery disease. Key exclusion criteria would include a history of ventricular arrhythmias, congenital QT prolongation, uncompensated heart failure, severe aortic stenosis, and use of other QT-prolonging medications.
Intervention:
-
Test Arm: Investigational anti-anginal agent (e.g., this compound) at a specified dose (e.g., 200-400 mg/day).
-
Comparator Arm: A third-generation calcium channel blocker (e.g., amlodipine 5-10 mg/day).
-
Placebo Arm: Matching placebo.
Duration: A 12-week treatment period followed by a 4-week follow-up.
Safety Assessments:
-
Primary Safety Endpoint: Incidence of major adverse cardiovascular events (MACE), including cardiovascular death, non-fatal myocardial infarction, and serious ventricular arrhythmias.
-
Secondary Safety Endpoints:
-
Change from baseline in QTc interval, monitored by 12-lead ECG at baseline, and weeks 1, 4, 8, and 12.
-
Incidence and severity of all adverse events, systematically collected at each study visit.
-
Changes in laboratory parameters (hematology, clinical chemistry, urinalysis).
-
Vital signs, including heart rate and blood pressure.
-
-
Holter Monitoring: 24-hour ambulatory ECG monitoring at baseline and at the end of the treatment period to assess for arrhythmias.
Statistical Analysis: The primary safety analysis would be a time-to-first-event analysis for the primary endpoint. The incidence of adverse events would be summarized and compared between treatment groups using appropriate statistical tests.
Signaling Pathways and Mechanisms of Adverse Effects
The distinct safety profiles of bepridil and third-generation calcium channel blockers are rooted in their different molecular mechanisms of action.
This compound: A Multi-Channel Blocker
Bepridil's unique pharmacological profile involves the blockade of multiple ion channels, contributing to both its therapeutic and toxic effects. Its primary action is the inhibition of L-type calcium channels, but it also significantly blocks fast sodium channels and potassium channels (specifically the delayed rectifier potassium current, IKr).[8] The blockade of IKr is the primary mechanism responsible for the prolongation of the QT interval and the increased risk of Torsades de Pointes.[9]
Third-Generation Calcium Channel Blockers: Selective L-type Channel Blockade
Third-generation CCBs, such as amlodipine, lacidipine, and lercanidipine, are highly selective for the L-type calcium channels in vascular smooth muscle.[10] This selectivity leads to potent vasodilation with minimal direct effects on cardiac contractility or conduction at therapeutic doses. Their adverse effects are primarily an extension of their therapeutic mechanism, namely excessive vasodilation.
Experimental Workflow for Safety Assessment
The following diagram illustrates a typical workflow for assessing the cardiac safety of a new chemical entity (NCE) during clinical development, incorporating key decision points.
Conclusion
The safety profiles of this compound and third-generation calcium channel blockers are markedly different. Bepridil's multi-channel blocking activity, particularly its potent inhibition of the IKr potassium channel, confers a significant risk of life-threatening proarrhythmias, which necessitates careful patient selection and monitoring and limits its clinical utility. Third-generation calcium channel blockers, with their high selectivity for vascular L-type calcium channels, offer a much safer and more predictable side-effect profile, which is primarily related to vasodilation. For drug development professionals, the case of bepridil serves as a critical reminder of the importance of thorough preclinical and clinical cardiac safety evaluation, particularly the assessment of effects on multiple ion channels. The favorable safety profile of third-generation CCBs underscores the therapeutic advantage of receptor selectivity.
References
- 1. Safety profile of bepridil determined from clinical trials in chronic stable angina in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety of bepridil: from review of the European data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical evaluation of adverse effects during bepridil administration for atrial fibrillation and flutter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of bepridil and CERM 4205 (ORG 30701) on the relation between cardiac cycle length and QT duration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beta-blocker decreases the increase in QT dispersion and transmural dispersion of repolarization induced by bepridil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Adverse events associated with amlodipine: a pharmacovigilance study using the FDA adverse event reporting system [frontiersin.org]
- 8. Nicardipine, nitrendipine, and bepridil: new calcium antagonists for cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular basis of drug-induced torsades de pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are L-type calcium channel blockers and how do they work? [synapse.patsnap.com]
A Head-to-Head Comparison of Bepridil Hydrochloride and Ranolazine in Preclinical Ischemic Models
A detailed review of the distinct pharmacological approaches of Bepridil (B108811) Hydrochloride and Ranolazine in mitigating ischemic injury, drawing upon available preclinical data.
Mechanisms of Action: A Tale of Two Distinct Strategies
Bepridil Hydrochloride and Ranolazine employ fundamentally different strategies to protect against ischemic damage. Bepridil acts as a multi-channel blocker, while Ranolazine exhibits a more targeted mechanism of action.
This compound is recognized as a calcium channel blocker, but its pharmacological profile is broader, encompassing the blockade of sodium and potassium channels as well.[1][2] This multi-target action contributes to its anti-anginal and anti-arrhythmic properties.[2] By inhibiting calcium influx, Bepridil reduces myocardial contractility and heart rate, thereby decreasing myocardial oxygen demand.[3] Its sodium channel blocking activity can help to prevent the intracellular sodium overload that is a key feature of ischemic injury.
Ranolazine , in contrast, is a selective inhibitor of the late phase of the inward sodium current (INa).[4][5] During ischemia, an increase in the late INa leads to an overload of intracellular sodium, which in turn drives an increase in intracellular calcium via the sodium-calcium exchanger.[5][6] This calcium overload contributes to myocardial dysfunction and injury.[6] By specifically targeting the late INa, Ranolazine mitigates these detrimental ionic imbalances without significantly affecting heart rate or blood pressure.[6]
Preclinical Efficacy in Ischemic Models: A Comparative Overview
While a direct quantitative comparison is precluded by the absence of head-to-head studies, the following tables summarize the reported effects of this compound and Ranolazine in various preclinical ischemic models.
This compound: Preclinical Data in Ischemic Models
| Parameter | Animal Model | Ischemia Model | Key Findings |
| Infarct Size | N/A | N/A | Data from direct infarct size studies in animal models of myocardial ischemia is limited in the provided search results. |
| Neurological Deficit | Rat | Middle Cerebral Artery Occlusion (MCAO) | Improved sensorimotor recovery. |
| Cellular Mechanisms | N/A | N/A | Blocks calcium, sodium, and potassium channels.[1][2] |
Ranolazine: Preclinical Data in Ischemic Models
| Parameter | Animal Model | Ischemia Model | Key Findings |
| Infarct Size | Rabbit | Coronary Artery Occlusion/Reperfusion | Significantly reduced infarct size. |
| Cardiac Function | Animal Models | Myocardial Ischemia/Reperfusion | Has been shown to improve left ventricular function.[7] |
| Arrhythmias | Animal Models | Ischemia/Reperfusion | Demonstrated a decrease in ischemia/reperfusion-induced arrhythmias.[7] |
| Cellular Mechanisms | N/A | N/A | Selectively inhibits the late inward sodium current (late INa).[4][5] |
Signaling Pathways and Experimental Workflows
The distinct mechanisms of Bepridil and Ranolazine are reflected in the signaling pathways they modulate and the experimental approaches used to evaluate their efficacy.
Signaling Pathway of Ranolazine in Myocardial Ischemia
References
- 1. Effects of bepridil on silent myocardial ischemia and eicosanoid metabolism in chronic stable angina pectoris after healing of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Association between Ranolazine, Ischemic Preconditioning, and Cardioprotection in Patients Undergoing Scheduled Percutaneous Coronary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Ranolazine on Ischemic Myocardium IN Patients With Acute Cardiac Ischemia (RIMINI-Trial): A Randomized Controlled Pilot Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bepridil decreases Aβ and calcium levels in the thalamus after middle cerebral artery occlusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuronal preconditioning with the antianginal drug, bepridil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bepridil: a pharmacological reappraisal of its potential beneficial effects in angina and tissue protection following ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Bepridil Hydrochloride: A Comparative Analysis of its Neuroprotective Efficacy in Excitotoxicity
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bepridil Hydrochloride's Performance Against Established Neuroprotective Agents in In Vitro Models of Glutamate-Induced Excitotoxicity.
This guide provides a comprehensive analysis of the neuroprotective effects of this compound in established excitotoxicity models. Excitotoxicity, a pathological process involving the overactivation of glutamate (B1630785) receptors, is a key contributor to neuronal damage in various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. This document compares the performance of this compound with other neuroprotective agents, namely Memantine and Riluzole, supported by experimental data to aid in the evaluation of its therapeutic potential.
Comparative Efficacy in Glutamate-Induced Excitotoxicity
The neuroprotective potential of this compound has been evaluated in in vitro models of glutamate-induced excitotoxicity, with results indicating a dose-dependent protective effect. To provide a clear comparison, the following table summarizes the quantitative data on cell viability from studies investigating this compound, Memantine, and Riluzole in similar experimental paradigms.
| Compound | Concentration | Excitotoxicity Model | Cell Type | Cell Viability (%) | Reference |
| Control (Glutamate) | - | 200 µM Glutamate (60 min) | Cultured Rat Cortical Neurons | 54.1 ± 0.69 | [1] |
| This compound | 1 µM | 200 µM Glutamate (60 min) | Cultured Rat Cortical Neurons | 61.2 ± 1.19 | [1] |
| 2.5 µM | 200 µM Glutamate (60 min) | Cultured Rat Cortical Neurons | 78.1 ± 1.67 | [1] | |
| 5 µM | 200 µM Glutamate (60 min) | Cultured Rat Cortical Neurons | 91.2 ± 1.20 | [1] | |
| Control (Glutamate) | - | Glutamate | Primary Cortical Neurons | ~60.4 (Viable) | [2] |
| Memantine | 100 µM | Glutamate | Primary Cortical Neurons | ~79 (Viable) | [2] |
| Control (Glutamate) | - | 100 µM Glutamate | Cerebellar Granule Neurons | ~80 | [3] |
| Riluzole | 1, 10, 25 µM | 100 µM Glutamate | Cerebellar Granule Neurons | No significant reversal | [3] |
Note: Experimental conditions such as glutamate concentration, exposure time, and specific cell culture protocols may vary between studies, warranting caution in direct cross-study comparisons.
Mechanism of Action: A Multi-Channel Approach
This compound is a non-selective calcium channel blocker that also exhibits inhibitory effects on sodium and potassium channels[4][5][6]. Its neuroprotective action in excitotoxicity is primarily attributed to its ability to reduce the excessive influx of calcium ions into neurons, a critical event in the excitotoxic cascade. By blocking voltage-gated calcium channels, Bepridil attenuates the downstream detrimental effects of calcium overload, such as the activation of apoptotic pathways and the generation of reactive oxygen species (ROS).
dot
Caption: Mechanism of this compound in excitotoxicity.
Experimental Protocols
To ensure transparency and reproducibility, the following sections detail the methodologies employed in the key experiments cited in this guide.
Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
This protocol outlines a general procedure for inducing excitotoxicity in primary neuronal cultures, a common model for screening neuroprotective compounds.
1. Cell Culture:
-
Primary cortical neurons are isolated from embryonic day 18 (E18) rat fetuses.
-
Neurons are plated on poly-D-lysine-coated 96-well plates at a density of 1 x 10^5 cells/well.
-
Cultures are maintained in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin for 10-14 days in vitro (DIV) before the experiment.
2. Induction of Excitotoxicity:
-
On the day of the experiment, the culture medium is replaced with a balanced salt solution (BSS).
-
L-glutamic acid is added to the BSS to a final concentration of 100-200 µM.
-
Cultures are incubated with glutamate for a specified period, typically ranging from 15 minutes to 24 hours, at 37°C in a 5% CO2 incubator.
3. Treatment with Neuroprotective Compounds:
-
Test compounds (e.g., this compound, Memantine, Riluzole) are typically pre-incubated with the neuronal cultures for a period ranging from 30 minutes to 24 hours before the addition of glutamate.
-
In some protocols, the test compound is co-administered with glutamate.
4. Assessment of Cell Viability:
-
Following the glutamate exposure and treatment period, cell viability is assessed using various assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures the metabolic activity of viable cells.
-
LDH (Lactate Dehydrogenase) Release Assay: Measures the amount of LDH released from damaged cells into the culture medium, an indicator of cytotoxicity.
-
Live/Dead Staining: Utilizes fluorescent dyes such as Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) for direct visualization and quantification of cell viability.
-
dot
Caption: General workflow for in vitro excitotoxicity studies.
Signaling Pathways in Glutamate Excitotoxicity
Glutamate-induced excitotoxicity is a complex process involving the overstimulation of ionotropic glutamate receptors, primarily N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This leads to a massive influx of calcium ions, triggering a cascade of neurotoxic events.
dot
Caption: Key signaling events in glutamate excitotoxicity.
Conclusion
The available in vitro data suggests that this compound exhibits significant neuroprotective effects against glutamate-induced excitotoxicity in a dose-dependent manner. Its multi-channel blocking mechanism, particularly its ability to inhibit calcium influx, provides a strong rationale for its potential as a therapeutic agent in conditions where excitotoxicity plays a major pathological role. While direct comparisons with other neuroprotectants like Memantine and Riluzole are limited by variations in experimental models, the preliminary data for Bepridil is promising. Further research employing standardized and directly comparable experimental protocols is warranted to fully elucidate the comparative efficacy and therapeutic potential of this compound in the context of neuroprotection.
References
- 1. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 2. innoprot.com [innoprot.com]
- 3. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [en.bio-protocol.org]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Bepridil Hydrochloride
FOR IMMEDIATE RELEASE
[City, State] – [Date] – To enhance laboratory safety and ensure the well-being of researchers and scientists, this bulletin provides essential guidance on the selection and use of Personal Protective Equipment (PPE) when handling Bepridil Hydrochloride. Adherence to these protocols is critical for minimizing exposure risk and ensuring a safe research environment.
This compound is a potent pharmaceutical ingredient that necessitates stringent safety measures. The following information outlines the recommended PPE, operational procedures, and disposal plans to be implemented by all personnel involved in its handling.
Recommended Personal Protective Equipment
A multi-layered approach to PPE is mandatory to prevent skin, eye, and respiratory exposure. The following table summarizes the required equipment.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2] |
| Face Shield | To be worn in addition to safety goggles, especially when there is a risk of splashes or aerosol generation. | |
| Hand Protection | Gloves | Double gloving with chemical-resistant gloves (e.g., nitrile) is recommended.[3] Gloves must be inspected for integrity before each use. |
| Body Protection | Laboratory Coat | A dedicated, disposable or professionally laundered lab coat. |
| Impervious Clothing/Coveralls | Fire/flame resistant and impervious clothing should be worn.[1][4] | |
| Respiratory Protection | Respirator | A NIOSH/MSHA-approved respirator is required.[5] For situations with inadequate ventilation or potential for exceeding exposure limits, a full-face respirator should be used.[1][2] |
Operational Plan for Safe Handling
A systematic workflow is crucial to minimize the risk of contamination and exposure. The following step-by-step plan must be followed:
1. Preparation:
-
Designated Area: All handling of this compound must occur in a designated, restricted area such as a chemical fume hood or a glove box.[3]
-
Decontamination Station: Ensure a readily accessible decontamination solution and an emergency eye wash station and safety shower are available.[3][4]
-
Waste Disposal: Prepare clearly labeled, sealed waste containers for contaminated solid and liquid waste.
2. Donning PPE:
-
Follow a strict sequence for putting on PPE to ensure complete protection. A visual guide for the donning and doffing sequence is provided below.
3. Handling:
-
Weighing and Transferring: Use a closed system for weighing and transferring the compound whenever possible to minimize dust generation.[3]
-
Solution Preparation: When dissolving the solid, add the solvent slowly to the this compound to prevent splashing.
-
Spill Management: In case of a spill, immediately alert personnel in the vicinity. Use a pre-assembled spill kit and clean the area from the outside in. All materials used for cleanup must be disposed of as hazardous waste.
4. Doffing PPE:
-
Remove PPE in a designated area to prevent cross-contamination. The removal sequence is critical to avoid contact with the contaminated outer surfaces.
5. Disposal:
-
All disposable PPE (gloves, gown, etc.) must be placed in the designated hazardous waste container immediately after removal.
-
Contaminated materials and this compound waste should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems.[1]
Visual Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process and workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
